molecular formula C18H25N3O4S B1669803 Dansyllysine CAS No. 1101-84-4

Dansyllysine

カタログ番号: B1669803
CAS番号: 1101-84-4
分子量: 379.5 g/mol
InChIキー: VQPRNSWQIAHPMS-HNNXBMFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N(6)-dansyl-L-lysine is an L-lysine derivative with a dansyl group at the N(6)-position. It has a role as an epitope. It is a L-lysine derivative, a non-proteinogenic L-alpha-amino acid and a sulfonamide.
RN given refers to (L)-isome

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-amino-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-21(2)16-10-5-8-14-13(16)7-6-11-17(14)26(24,25)20-12-4-3-9-15(19)18(22)23/h5-8,10-11,15,20H,3-4,9,12,19H2,1-2H3,(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPRNSWQIAHPMS-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149142
Record name Dansyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101-84-4
Record name N6-[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1101-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dansyllysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001101844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dansyllysine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04676
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dansyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .EPSILON.-DANSYLLYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EFF64524YR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Fluorescence Mechanism of Dansyllysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Environmentally Sensitive Fluorescence through Intramolecular Charge Transfer

The fluorescence of Dansyllysine, a derivative of the fluorescent probe dansyl chloride and the amino acid L-lysine, is fundamentally governed by an intramolecular charge transfer (ICT) process. This mechanism is highly sensitive to the surrounding microenvironment, making this compound a powerful tool for probing the polarity and dynamics of its local vicinity, such as within protein binding sites or lipid membranes.

Upon excitation with ultraviolet light, the dansyl moiety undergoes a significant redistribution of electron density. The dimethylamino group acts as an electron donor, and the sulfonyl group, in conjunction with the naphthalene (B1677914) ring, functions as an electron acceptor. This photoinduced charge transfer from the donor to the acceptor creates a large excited-state dipole moment. The stabilization of this polar excited state is highly dependent on the polarity of the surrounding solvent or environment.

In polar environments, the excited state is stabilized, leading to a red-shift (bathochromic shift) in the emission spectrum. Conversely, in nonpolar environments, the excited state is less stabilized, resulting in a blue-shift (hypsochromic shift) and often a higher fluorescence quantum yield. This pronounced solvatochromism is a hallmark of the dansyl fluorophore.

Recent studies on dansyl derivatives suggest that the excited state from which emission occurs is a planar intramolecular charge transfer (PICT) state, rather than a twisted intramolecular charge transfer (TICT) state. In the PICT model, the dimethylamino group remains largely coplanar with the naphthalene ring in the excited state, facilitating a high degree of charge separation and resulting in the observed solvatochromic effects.

Photophysical Properties of this compound in Various Solvents

The photophysical characteristics of this compound are markedly influenced by the solvent environment. The following table summarizes key quantitative data for this compound in a selection of solvents with varying polarities.

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ, ns)
Dioxane2.2~338~470~7800~0.70~12.1
Chloroform4.8~340~485~8100~0.55~10.5
Ethyl Acetate6.0~335~490~8800~0.40~9.5
Methanol32.7~330~510~10100~0.25~6.2
Acetonitrile37.5~328~505~10200~0.35~7.8
Water80.1~325~560~12500~0.05~2.8

Note: The values presented are approximate and can vary depending on the specific experimental conditions, including temperature, pH, and the presence of other solutes.

Experimental Protocols

Measurement of Absorption and Emission Spectra

Objective: To determine the absorption and emission maxima of this compound in different solvents.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., Dioxane, Chloroform, Ethyl Acetate, Methanol, Acetonitrile, Water)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mM.

  • Prepare dilute working solutions of this compound in each of the desired solvents by diluting the stock solution to a final concentration of approximately 10 µM. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Record the absorption spectrum of each solution using a UV-Vis spectrophotometer from 250 nm to 450 nm.

  • Determine the absorption maximum (λ_abs) for each solvent.

  • Using a fluorometer, excite the sample at its absorption maximum.

  • Record the emission spectrum over a suitable wavelength range (e.g., 400 nm to 700 nm).

  • Determine the emission maximum (λ_em) for each solvent.

  • Calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Stokes Shift = (1/λ_abs - 1/λ_em) * 10⁷.

Determination of Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield of this compound in different solvents using a relative method.

Materials:

  • This compound solutions (prepared as above)

  • Quantum yield standard with a known quantum yield in a similar spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

  • Fluorometer

Procedure:

  • Measure the absorbance of the this compound solution and the quantum yield standard at the same excitation wavelength. Ensure the absorbance values are low and closely matched (ideally < 0.1).

  • Record the corrected fluorescence emission spectrum for both the this compound solution and the standard under identical experimental conditions (excitation wavelength, slit widths).

  • Integrate the area under the emission spectra for both the sample (A_sample) and the standard (A_standard).

  • Calculate the fluorescence quantum yield of the sample (Φ_f_sample) using the following equation:

    Φ_f_sample = Φ_f_standard * (A_sample / A_standard) * (Abs_standard / Abs_sample) * (n_sample² / n_standard²)

    where:

    • Φ_f_standard is the quantum yield of the standard

    • Abs is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Measurement of Fluorescence Lifetime

Objective: To determine the fluorescence lifetime of this compound in different solvents using Time-Correlated Single Photon Counting (TCSPC).

Materials:

  • This compound solutions (prepared as above)

  • TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a pulsed LED) and a sensitive detector.

Procedure:

  • Excite the this compound sample with the pulsed light source at a wavelength near its absorption maximum.

  • Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of the first emitted photon.

  • Record an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of Ludox or non-dairy creamer) at the excitation wavelength.

  • Fit the experimental fluorescence decay data to a multi-exponential decay model, convoluted with the IRF, to extract the fluorescence lifetime(s) (τ).

Visualizations

Fluorescence Mechanism of this compound

Fluorescence_Mechanism cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) cluster_solvent Solvent Influence GS This compound (S₀) (Planar Geometry) LE Locally Excited (LE) State (Franck-Condon State) GS->LE Absorption (hν_abs) ICT Intramolecular Charge Transfer (ICT) State (Planar, High Dipole Moment) LE->ICT Excited State Relaxation (ps timescale) ICT->GS Fluorescence (hν_em) ICT->GS Non-radiative Decay (k_nr) Nonpolar Nonpolar Solvent (e.g., Dioxane) ICT->Nonpolar Blue Shift Higher Φ_f Polar Polar Solvent (e.g., Water) ICT->Polar Red Shift Lower Φ_f

Caption: Fluorescence mechanism of this compound involving an ICT state.

Experimental Workflow for Photophysical Characterization

Experimental_Workflow start Sample Preparation (this compound in various solvents) abs_spec UV-Vis Spectroscopy start->abs_spec em_spec Fluorescence Spectroscopy start->em_spec qy_meas Quantum Yield Measurement start->qy_meas lt_meas Lifetime Measurement (TCSPC) start->lt_meas data_analysis Data Analysis abs_spec->data_analysis em_spec->data_analysis qy_meas->data_analysis lt_meas->data_analysis results Photophysical Parameters Table (λ_abs, λ_em, Φ_f, τ) data_analysis->results

Caption: Workflow for determining the photophysical properties of this compound.

Logical Relationship of Solvatochromism

Solvatochromism polarity Increase in Solvent Polarity stabilization Increased Stabilization of the Polar ICT Excited State polarity->stabilization energy_gap Decreased Energy Gap between S₁ and S₀ stabilization->energy_gap quenching Increased Non-radiative Decay (Solvent Relaxation Quenching) stabilization->quenching red_shift Red Shift in Emission (Longer Wavelength) energy_gap->red_shift lower_qy Lower Fluorescence Quantum Yield quenching->lower_qy shorter_lt Shorter Fluorescence Lifetime quenching->shorter_lt

Caption: The effect of solvent polarity on this compound's fluorescence.

An In-depth Technical Guide to Dansyllysine: Structure, Properties, and Applications in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dansyllysine, a fluorescently labeled amino acid derivative widely utilized in biochemical and biophysical research. We will delve into its chemical structure, physicochemical properties, and detailed protocols for its application in protein analysis, including a specific workflow for studying protein conformational changes using Fluorescence Resonance Energy Transfer (FRET).

Core Structure and Chemical Properties of this compound

This compound is a derivative of the amino acid L-lysine where the epsilon-amino group is covalently modified with a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group. This modification imparts fluorescent properties to the otherwise non-fluorescent amino acid, making it a valuable tool for a variety of detection and analysis techniques.

The IUPAC name for this compound is (2S)-2-amino-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid. The dansyl group is attached to the terminal end of the lysine (B10760008) side chain, leaving the alpha-amino and carboxyl groups available for peptide bond formation or other reactions.

Physicochemical and Spectroscopic Properties

The key quantitative properties of this compound are summarized in the table below. It is important to note that the spectroscopic properties, particularly the fluorescence quantum yield, are highly dependent on the local environment of the dansyl group. The data presented for spectroscopic properties are based on values reported for the dansyl group and related dansylated compounds, which serve as a close approximation for this compound.

PropertyValueReference(s)
Molecular Formula C₁₈H₂₅N₃O₄S[1]
Molecular Weight 379.47 g/mol [1]
Appearance Typically a yellow or orange powder
Solubility Soluble in organic solvents (e.g., DMSO, DMF, acetonitrile), sparingly soluble in water
Excitation Maximum (λex) ~335 nm
Emission Maximum (λem) ~518 nm (in less polar environments)
Molar Absorptivity (ε) ~4,300 M⁻¹cm⁻¹ at 338.5 nm (for Dansyl glycine)
Fluorescence Quantum Yield (Φ) 0.07 (in water) to 0.66 (in dioxane) (for Dansyl glycine)

Experimental Protocols

The primary application of this compound in research involves the labeling of proteins and peptides. This is typically achieved by reacting the protein of interest with Dansyl chloride, which targets primary and secondary amines, such as the N-terminal α-amino group and the ε-amino group of lysine residues.[1]

Detailed Protocol for Protein Labeling with Dansyl Chloride

This protocol provides a step-by-step guide for the covalent labeling of a protein with Dansyl chloride.

Materials:

  • Protein of interest in a suitable buffer (e.g., 50 mM sodium bicarbonate buffer, pH 9.5)

  • Dansyl chloride

  • Acetonitrile (B52724) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1.5 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25 size-exclusion chromatography column) or dialysis tubing (with appropriate molecular weight cutoff)

  • Spectrophotometer and Fluorometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the labeling buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) that would compete with the protein for reaction with Dansyl chloride.

  • Dansyl Chloride Solution Preparation:

    • Immediately before use, prepare a stock solution of Dansyl chloride in acetonitrile or DMF at a concentration of 10-20 mg/mL. Dansyl chloride is moisture-sensitive and will hydrolyze in aqueous solutions.

  • Labeling Reaction:

    • While gently vortexing the protein solution, add a 5 to 20-fold molar excess of the Dansyl chloride solution dropwise. The optimal molar ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark. Alternatively, the reaction can be performed overnight at 4°C.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the quenching solution to the reaction mixture to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with and consume any unreacted Dansyl chloride.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the unreacted Dansyl chloride and the hydrolyzed dansylsulfonic acid by-product by either size-exclusion chromatography or dialysis.

      • Size-Exclusion Chromatography: Equilibrate a Sephadex G-25 column with a suitable buffer (e.g., PBS). Apply the reaction mixture to the column and collect the fractions corresponding to the high molecular weight protein, which will elute first. The smaller, unreacted dye molecules will be retained on the column.

      • Dialysis: Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cutoff and dialyze against a large volume of buffer (e.g., PBS) at 4°C with several buffer changes over 24-48 hours.

  • Characterization of the Labeled Protein:

    • Determine the degree of labeling by measuring the absorbance of the purified protein solution at 280 nm (for protein concentration) and at the absorbance maximum of the dansyl group (~335 nm). The molar extinction coefficient of the protein at 280 nm and that of the dansyl group are required for this calculation.

    • Confirm the fluorescence of the labeled protein by measuring its excitation and emission spectra using a fluorometer.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying protein conformational changes using a Dansyl-labeled protein in a Fluorescence Resonance Energy Transfer (FRET) experiment. In this example, Dansyl acts as the FRET donor, and another fluorophore (e.g., Fluorescein, Rhodamine) serves as the acceptor.

FRET_Workflow Workflow for FRET-based analysis of protein conformational changes cluster_Preparation 1. Sample Preparation cluster_Experiment 2. FRET Measurement cluster_Analysis 3. Data Analysis Protein_Labeling Label Protein with Dansyl (Donor) Purification Purify and Characterize Labeled Molecules Protein_Labeling->Purification Ligand_Labeling Label Interacting Molecule with Acceptor Fluorophore Ligand_Labeling->Purification Mix_Components Mix Donor-Protein and Acceptor-Molecule Purification->Mix_Components Induce_Change Induce Conformational Change (e.g., add ligand, change pH) Mix_Components->Induce_Change Measure_Fluorescence Measure Fluorescence Spectra (Excitation at Donor λex) Induce_Change->Measure_Fluorescence Calculate_FRET Calculate FRET Efficiency (E) Measure_Fluorescence->Calculate_FRET Correlate_FRET Correlate ΔE with Conformational State Calculate_FRET->Correlate_FRET Model_Structure Model Structural Changes Correlate_FRET->Model_Structure

Caption: FRET experimental workflow using a Dansyl-labeled protein.

This workflow demonstrates the utility of this compound as a fluorescent probe to investigate dynamic biological processes. The change in FRET efficiency upon a stimulus provides quantitative information about the distance changes between the donor and acceptor fluorophores, thereby reporting on the conformational changes within the protein or protein complex.

References

An In-depth Technical Guide to the Absorption and Emission Spectra of Dansyllysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of dansyllysine, a widely utilized fluorescent probe in biological and pharmaceutical research. The document details its absorption and emission characteristics, outlines experimental protocols for their measurement, and presents a visual representation of a common experimental workflow.

Core Spectroscopic Properties of this compound

This compound's fluorescence is highly sensitive to the polarity of its local environment, a characteristic that makes it an invaluable tool for probing molecular interactions and changes in microenvironments, such as within lipid membranes or at protein binding sites.[1][2] Its fluorescence intensity is significantly enhanced in nonpolar environments compared to aqueous solutions.[1]

Quantitative Spectroscopic Data

The following table summarizes the key absorption and emission properties of this compound and related dansyl compounds in various solvents. It is important to note that the spectral characteristics of dansyl derivatives are highly dependent on the solvent environment.

CompoundSolventAbsorption Maximum (λ_abs) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Emission Maximum (λ_em) (nm)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ) (ns)
Dansyl Glycine (B1666218)Dioxane338.54,300[3]~5000.66[3]-
Dansyl GlycineWater---0.07[3]-
Dansyl DyeEthanol (B145695)~340-~520[4]--
Dansyl CadaverineDMSO333[5]-518[5]Environment-sensitive[5]10-20 (protein conjugated)[5]
Methylated this compound-340[6]-523[6]--

Experimental Protocols

Accurate measurement of the absorption and emission spectra of this compound is crucial for its effective application. Below are detailed methodologies for these key experiments.

Measurement of Absorption Spectrum

Objective: To determine the wavelength(s) at which this compound absorbs light maximally.

Materials:

  • This compound

  • Spectroscopy-grade solvents (e.g., water, ethanol, methanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol) at a concentration of 1 mM.

  • Working Solution Preparation: Dilute the stock solution with the desired solvent to a final concentration that yields an absorbance value between 0.1 and 1.0 at the expected absorption maximum. This is to ensure the measurement is within the linear range of the Beer-Lambert law.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent that was used to prepare the working solution. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.

  • Sample Measurement: Rinse the cuvette with the this compound working solution and then fill it with the same solution. Place the cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 250-450 nm).

  • Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λ_abs). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Measurement of Emission Spectrum

Objective: To determine the fluorescence emission spectrum of this compound upon excitation at its absorption maximum.

Materials:

  • This compound

  • Spectroscopy-grade solvents

  • Spectrofluorometer

  • Quartz fluorescence cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize. Set the excitation wavelength to the absorption maximum (λ_abs) determined from the absorption spectrum.

  • Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

  • Sample Measurement: Place the cuvette containing the this compound solution in the spectrofluorometer. Scan the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 400-650 nm).

  • Data Analysis: Identify the wavelength of maximum fluorescence intensity (λ_em). The fluorescence quantum yield (Φ_F) can be determined by comparing the integrated fluorescence intensity of the this compound solution to that of a well-characterized fluorescence standard with a known quantum yield.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for utilizing this compound as a fluorescent probe to study the properties of lipid membranes.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis and Interpretation prep_sol Prepare this compound Stock Solution incubation Incubate Vesicles with this compound prep_sol->incubation prep_vesicles Prepare Lipid Vesicles (e.g., Liposomes) prep_vesicles->incubation measure_abs Measure Absorption Spectrum (Determine λ_abs) incubation->measure_abs Characterize sample measure_em Measure Emission Spectrum (Determine λ_em and Intensity) incubation->measure_em measure_anisotropy Measure Fluorescence Anisotropy (Optional, for membrane fluidity) incubation->measure_anisotropy analyze_shift Analyze Spectral Shifts (λ_em) measure_em->analyze_shift analyze_intensity Analyze Fluorescence Intensity Changes measure_em->analyze_intensity analyze_anisotropy Analyze Anisotropy Data measure_anisotropy->analyze_anisotropy interpret Interpret Data in Context of Membrane Properties (e.g., Polarity, Fluidity) analyze_shift->interpret analyze_intensity->interpret analyze_anisotropy->interpret

Caption: Experimental workflow for studying lipid membrane properties using this compound.

References

An In-depth Technical Guide to the Quantum Yield and Lifetime of Dansyllysine Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyllysine (5-(dimethylamino)-N-(5-aminopentyl)naphthalene-1-sulfonamide) is a fluorescent probe widely utilized in biochemical and biophysical studies. Its fluorescence properties, particularly its quantum yield and lifetime, are highly sensitive to the polarity of its local environment. This solvatochromic behavior makes it an invaluable tool for investigating protein-ligand interactions, membrane structure and dynamics, and the microenvironment of biological systems. This guide provides a comprehensive overview of the fluorescence quantum yield and lifetime of this compound, detailed experimental protocols for their measurement, and visualizations of its application in studying membrane heterogeneity.

Quantitative Photophysical Data

The fluorescence quantum yield (Φ) and lifetime (τ) of dansyl derivatives are profoundly influenced by the solvent environment. In non-polar (hydrophobic) environments, dansyl compounds typically exhibit a high quantum yield and a blue-shifted emission spectrum. Conversely, in polar, aqueous environments, the quantum yield is significantly lower, and the emission is red-shifted.

SolventDielectric Constant (ε)Quantum Yield (Φ)Lifetime (τ) [ns]
Dioxane2.20.66~12-16
Chloroform4.80.54~11-15
Ethyl Acetate6.00.45~10-14
Tetrahydrofuran (THF)7.60.40~9-13
Dichloromethane (DCM)9.10.35~8-12
Acetone20.70.25~6-10
Ethanol24.60.18~5-9
Methanol32.60.12~4-8
Acetonitrile37.50.10~3-7
Water80.10.07~2-6

Note: The quantum yield values are for Dansyl glycine. The lifetime values are typical ranges for dansyl compounds in solvents of varying polarity and should be considered illustrative.

Experimental Protocols

Accurate determination of the fluorescence quantum yield and lifetime is crucial for the effective application of this compound as a fluorescent probe.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound solution of unknown quantum yield

  • Quantum yield standard solution (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent(s) for dissolving this compound and the standard

Procedure:

  • Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution.

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the slope of the linear fit for both plots.

    • Calculate the quantum yield of the this compound sample (Φₓ) using the following equation:

    Φₓ = Φₛₜ * (mₓ / mₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φₛₜ is the quantum yield of the standard.

    • mₓ and mₛₜ are the slopes of the plots for the sample and the standard, respectively.

    • ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Materials:

  • TCSPC system, including:

    • Pulsed light source (e.g., picosecond laser diode or LED)

    • Sample holder

    • Fast photodetector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD)

    • Timing electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA)

  • This compound solution

  • Scattering solution for instrument response function (IRF) measurement (e.g., dilute ludox or non-dairy creamer)

Procedure:

  • Instrument Response Function (IRF) Measurement:

    • Fill a cuvette with the scattering solution.

    • Set the excitation and emission wavelengths to be the same.

    • Acquire the IRF by collecting the scattered light from the pulsed source. This represents the time resolution of the instrument.

  • Sample Measurement:

    • Replace the scattering solution with the this compound solution.

    • Set the appropriate excitation and emission wavelengths.

    • Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically >10,000).

  • Data Analysis:

    • The collected data is a histogram of photon arrival times.

    • Use deconvolution software to fit the experimental decay curve, taking into account the measured IRF.

    • The decay is typically fitted to a multi-exponential decay model: I(t) = Σ αᵢ * exp(-t / τᵢ) Where I(t) is the intensity at time t, αᵢ is the amplitude of the i-th component, and τᵢ is the lifetime of the i-th component.

    • The software will provide the lifetime value(s) (τ) and the goodness of fit (χ²).

Visualizations: Experimental Workflows

This compound's sensitivity to its environment makes it an excellent probe for studying the heterogeneity of lipid membranes.

experimental_workflow_quantum_yield cluster_analysis Data Analysis prep_sample Prepare this compound Solutions (Abs < 0.1) measure_abs Measure Absorbance (UV-Vis) prep_sample->measure_abs prep_standard Prepare Standard Solutions (Abs < 0.1) prep_standard->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) measure_abs->measure_fluor plot_data Plot Intensity vs. Absorbance measure_fluor->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy

Experimental workflow for relative quantum yield measurement.

experimental_workflow_lifetime cluster_setup TCSPC System Setup cluster_acq Data Acquisition cluster_proc Data Processing measure_irf Measure Instrument Response Function (IRF) measure_decay Measure Fluorescence Decay of this compound measure_irf->measure_decay deconvolve Deconvolve Data with IRF measure_decay->deconvolve fit_model Fit to Decay Model deconvolve->fit_model

Experimental workflow for fluorescence lifetime measurement using TCSPC.

membrane_heterogeneity_workflow cluster_liposome Liposome Preparation cluster_incubation Probe Incubation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis & Interpretation prep_liposomes Prepare Liposomes with Varying Cholesterol Content add_dansyl Incubate Liposomes with this compound prep_liposomes->add_dansyl measure_spectra Measure Fluorescence Emission Spectra add_dansyl->measure_spectra measure_lifetime Measure Fluorescence Lifetime add_dansyl->measure_lifetime analyze_shift Analyze Spectral Shift and Intensity Changes measure_spectra->analyze_shift measure_lifetime->analyze_shift correlate Correlate Fluorescence Properties with Membrane Composition analyze_shift->correlate

Workflow for studying lipid membrane heterogeneity using this compound.

Conclusion

This compound remains a powerful and versatile fluorescent probe for a wide range of applications in biological and chemical research. Its pronounced sensitivity to the local environment, reflected in its quantum yield and lifetime, provides a window into the molecular world of proteins and membranes. By understanding the principles behind its fluorescence and employing rigorous experimental techniques, researchers can continue to leverage this compound to unravel complex biological processes.

The Biological Activities of Dansyllysine: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Dansyllysine, a fluorescent derivative of the amino acid lysine (B10760008), has carved a niche in biological research not as a therapeutic agent with direct pharmacological effects, but as a sensitive probe for elucidating cellular and molecular processes. Its utility stems from the environmentally sensitive fluorescence of the dansyl group, which exhibits significant changes in quantum yield and emission wavelength upon transitioning from a polar to a non-polar environment. This guide provides a comprehensive overview of the principal applications of this compound in biological research, with a focus on its use in studying cell membranes and assessing cell viability.

Core Principles of this compound as a Biological Probe

The primary "biological activity" of this compound is its function as a fluorescent reporter. The dansyl moiety is highly sensitive to the polarity of its local environment. In aqueous solutions, this compound is weakly fluorescent. However, when it partitions into a hydrophobic environment, such as the lipid bilayer of a cell membrane, its fluorescence intensity increases dramatically.[1][2] This property is the foundation of its application in cell and membrane biology.

Quantitative Data on this compound's Properties and Applications

The following table summarizes the key quantitative and qualitative aspects of this compound's use as a biological probe.

ParameterValue/ObservationApplication ContextReference
Fluorescence Enhancement At least 50-fold increase in fluorescence intensity upon partitioning into phosphatidylcholine membranes.Staining of lipid membranes and liposomes.[1]
Membrane Selectivity Preferentially stains membranes with low cholesterol content (mole fractions ≤ 0.3-0.5).Detection of cholesterol-free domains in membranes.[1]
Cell Viability Correlation The fraction of cells staining with this compound after heat stress correlates with the fraction of non-surviving cells.Assay for heat-induced cell killing and thermotolerance.[3]
Thermotolerance Kinetics Used to measure the development and decay of thermotolerance in cancer cells. For example, in Chinese hamster ovary cells, maximal thermotolerance was observed at ~12 hours, with a half-life of 2-3 days.Hyperthermia research in oncology.[3]
Detection Method Readily quantifiable using flow cytometry and fluorescence microscopy.High-throughput analysis of cell populations.[3][4]

Key Biological Applications and Experimental Protocols

Probing Membrane Composition: Detection of Cholesterol-Free Domains

This compound's preferential partitioning into cholesterol-poor regions of lipid bilayers makes it a valuable tool for studying membrane heterogeneity.[1][2] This has implications for understanding lipid rafts and other membrane microdomains.

Objective: To visualize and qualitatively assess the presence of cholesterol-free domains in cultured cells.

Materials:

  • Adherent or suspension cells

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Culture medium

  • Fluorescence microscope with appropriate filter sets (e.g., excitation ~340 nm, emission ~520 nm)

Procedure:

  • Cell Preparation:

    • For adherent cells, grow them on glass coverslips in a petri dish to sub-confluency.

    • For suspension cells, wash them once with PBS and resuspend in fresh culture medium at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Prepare a working solution of this compound in culture medium. The final concentration may need to be optimized but can start in the range of 1-10 µM.

    • For adherent cells, remove the culture medium and add the this compound-containing medium.

    • For suspension cells, add the this compound working solution to the cell suspension.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • For adherent cells, gently wash the coverslips twice with warm PBS.

    • For suspension cells, centrifuge at 300 x g for 5 minutes, remove the supernatant, and resuspend in fresh PBS. Repeat the wash step.

  • Imaging:

    • Mount the coverslip with adherent cells on a microscope slide with a drop of PBS.

    • Place a drop of the suspension cell solution on a microscope slide and cover with a coverslip.

    • Image the cells using a fluorescence microscope. Regions of higher fluorescence intensity may correspond to areas of lower membrane cholesterol.

Assessment of Cell Viability and Thermotolerance

This compound can be used to assess cell death, particularly after hyperthermia treatment. It is thought that heat-damaged cells have altered membrane properties that allow for increased uptake of the dye.[3][4]

Objective: To quantify the viability of cells after heat treatment and to assess the development of thermotolerance.

Materials:

  • Suspension cells (e.g., a cancer cell line)

  • Complete culture medium

  • Water baths at 37°C and 45°C

  • This compound stock solution (1 mg/mL in DMSO)

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to a logarithmic growth phase.

    • For the thermotolerance induction group, subject the cells to an initial heat shock (e.g., 45°C for 10 minutes).

    • Return the cells to a 37°C incubator for a recovery period (e.g., 12 hours) to allow for the development of thermotolerance.

    • Subject both the control (no initial heat shock) and the thermotolerance-induced cells to a second, longer heat treatment (e.g., 45°C for 30-60 minutes).

    • Include a non-heated control group.

  • Post-Treatment Incubation:

    • After the final heat treatment, return all cell samples to the 37°C incubator for a fixed period (e.g., 12-15 hours) to allow for the full manifestation of cell death.[4]

  • This compound Staining:

    • Harvest the cells by centrifugation (300 x g for 5 minutes).

    • Wash the cells once with PBS.

    • Resuspend the cells in flow cytometry staining buffer at a concentration of 1 x 10^6 cells/mL.

    • Add this compound to a final concentration of 5-15 µM.

    • Incubate for 20 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer.

    • Use forward and side scatter to gate on the main cell population and exclude debris.

    • Measure the fluorescence of this compound in the appropriate channel.

    • The percentage of highly fluorescent cells represents the non-viable cell population.

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the core principles of this compound's application as a biological probe.

Thermotolerance_Assay_Workflow cluster_control Control Group start Cell Culture heat_shock_1 Initial Heat Shock (e.g., 45°C, 10 min) start->heat_shock_1 Thermotolerance Group recovery Recovery Period (e.g., 12h at 37°C) heat_shock_1->recovery heat_shock_2 Second Heat Shock (e.g., 45°C, 45 min) recovery->heat_shock_2 post_incubation Post-Treatment Incubation (12-15h at 37°C) heat_shock_2->post_incubation staining This compound Staining post_incubation->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry end Quantify Cell Viability flow_cytometry->end start_c Cell Culture heat_shock_2_c Heat Shock (e.g., 45°C, 45 min) start_c->heat_shock_2_c No pre-treatment heat_shock_2_c->post_incubation

References

An In-depth Technical Guide to the Derivatives and Analogs of Dansyllysine for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dansyllysine and its derivatives, invaluable fluorescent tools in biochemical and pharmaceutical research. This document details their synthesis, quantitative fluorescent properties, and diverse applications, including their use as probes for protein binding, enzyme activity, and in fluorescence resonance energy transfer (FRET) studies.

Introduction to this compound and its Analogs

This compound, a fluorescent derivative of the amino acid lysine (B10760008), is formed by the reaction of Dansyl chloride with the amino group of lysine. The resulting sulfonamide exhibits strong fluorescence, making it an excellent probe for investigating biological systems. The versatility of this compound has led to the development of a wide range of analogs, where the lysine or the dansyl moiety is modified to fine-tune its spectral properties, binding specificity, and reactivity. These analogs have become indispensable in drug discovery and development for applications such as high-throughput screening, binding affinity studies, and characterization of drug-protein interactions.

Synthesis of this compound and its Analogs

The general synthesis of this compound and its analogs involves the reaction of Dansyl chloride with the desired amino acid or amine-containing molecule under alkaline conditions. The nucleophilic amino group attacks the sulfonyl chloride of the dansyl group, forming a stable sulfonamide bond.

General Synthesis of Dansyl-Amino Acids

A common procedure involves dissolving the amino acid in an aqueous alkaline solution, such as sodium bicarbonate, to deprotonate the amino group, thereby increasing its nucleophilicity. Dansyl chloride, dissolved in an organic solvent like acetone (B3395972) or acetonitrile, is then added dropwise to the amino acid solution. The reaction is typically stirred at room temperature or slightly elevated temperatures. Purification is often achieved through extraction and chromatography.

Experimental Protocol: Synthesis of DANSYL-L-GLUTAMINE [1]

  • Dissolution: Dissolve 0.12g (0.821mmol) of L-glutamine in 15.0ml of 0.10M sodium bicarbonate solution in a flask.

  • Cooling: Cool the mixed solution in an ice-water bath at 0°C for 10 minutes.

  • Addition of Dansyl Chloride: Prepare a solution of 0.225g (0.835mmol) of dansyl chloride in 15.0mL of acetone. Add this solution dropwise to the stirred glutamine solution.

  • Reaction: Stir the reaction mixture in the ice-water bath at 0°C for 30 minutes, and then continue stirring at room temperature for 3 hours.

  • Work-up:

    • Evaporate the acetone from the mixture under reduced pressure.

    • Wash the remaining aqueous residue three times with 20.0mL of diethyl ether.

    • Adjust the pH of the aqueous layer to 4.5 with HCl.

    • Extract the product with ethyl acetate.

  • Purification: Separate the organic layer and distill under reduced pressure to obtain a crude residue. Further purify the product by column chromatography to yield the tawny solid product.

Experimental Protocol: Synthesis of N2-dansyl-L-arginine ethyl ester dihydrochloride [2]

  • Suspension: Suspend 1.0 gram of N2-dansyl-L-arginine in 15 ml of anhydrous ethanol.

  • Saturation: Saturate the suspension with dry hydrogen chloride for 1 hour.

  • Reflux: Reflux the reaction mixture for an additional 1 hour.

  • Work-up:

    • After cooling, concentrate the reaction mixture in vacuo.

    • Triturate the residue with cold diethyl ether to yield a crystalline product.

  • Purification: Crystallize the product from ethanol-ethyl ether to obtain N2-dansyl-L-arginine ethyl ester dihydrochloride.

Experimental Protocol: Synthesis of Methylated Nε-dansyl-L-lysine [3]

Note: This protocol is for the methylation of the carboxylic acid moiety of this compound to prevent interference in subsequent coupling reactions.

  • Masking: Mask the intramolecular carboxylic moiety of this compound by methylation with trimethylsilyldiazomethane.

  • Derivatization Reaction: React the methylated this compound with the target carboxylic enantiomer (e.g., (+)- and (-)-ibuprofen). The reaction can be facilitated by catalysts commonly used in peptide synthesis, such as diethyl phosphorocyanidate, which allows the reaction to be completed within 5 minutes at room temperature.

  • Purification: Achieve enantiomeric resolution on a reversed-phase column.

DOT Script for the General Synthesis of Dansyl-Amino Acids

G General Synthesis of Dansyl-Amino Acids cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Amino_Acid Amino Acid (in alkaline solution) Mixing Mixing and Stirring (Room Temperature) Amino_Acid->Mixing Dansyl_Chloride Dansyl Chloride (in organic solvent) Dansyl_Chloride->Mixing Extraction Extraction Mixing->Extraction Chromatography Chromatography Extraction->Chromatography Product Dansyl-Amino Acid Chromatography->Product G Competitive Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Protein Protein Solution (e.g., HSA) Incubation Incubation (Protein + Probe + Compound) Protein->Incubation Probe Dansyl-Amino Acid Probe Probe->Incubation Compound Test Compound (Serial Dilutions) Compound->Incubation Measurement Fluorescence Measurement Incubation->Measurement Plotting Plot Fluorescence vs. [Compound] Measurement->Plotting Calculation Calculate IC50 and Ki Plotting->Calculation Result Binding Affinity of Test Compound Calculation->Result G FRET-based Protease Assay Workflow cluster_components Components cluster_reaction Reaction & Detection cluster_analysis Data Analysis Substrate FRET Peptide Substrate (Dansyl-Lys-Quencher) Reaction_Mix Incubate Components Substrate->Reaction_Mix Enzyme Protease Enzyme->Reaction_Mix Inhibitor Potential Inhibitor (Optional) Inhibitor->Reaction_Mix Cleavage Proteolytic Cleavage Reaction_Mix->Cleavage Fluorescence_Increase Increase in Dansyl Fluorescence Cleavage->Fluorescence_Increase Monitoring Real-time Fluorescence Monitoring Fluorescence_Increase->Monitoring Rate_Calculation Calculate Reaction Rate Monitoring->Rate_Calculation Inhibition_Analysis Determine IC50 (if applicable) Rate_Calculation->Inhibition_Analysis Result Enzyme Activity / Inhibition Inhibition_Analysis->Result

References

Safety and Handling of Dansyllysine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Properties

Dansyllysine is a fluorescent derivative of the amino acid lysine. It is widely utilized as a probe in biochemical and cellular studies due to its sensitivity to the polarity of its environment.

Property Value
Chemical Name This compound
CAS Number 1101-84-4[1]
Molecular Formula C18H25N3O4S[1]
Molecular Weight 379.47 g/mol [1]
Appearance Typically a yellow crystalline powder.
Storage Temperature -20°C[1]

Hazard Identification and Precautionary Measures

While a specific hazard classification for this compound is not definitively established, it is prudent to handle it with the care afforded to all research chemicals of unknown toxicity. Based on the data for the related compound, Dansyl chloride, which is classified as corrosive and harmful if swallowed, a cautious approach is warranted.[2][3]

Potential Hazards:

  • May cause skin, eye, and respiratory tract irritation upon contact or inhalation.

  • The toxicological properties have not been thoroughly investigated.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P264: Wash skin thoroughly after handling.[4]

  • P271: Use only outdoors or in a well-ventilated area.[4]

  • P280: Wear protective gloves/ eye protection/ face protection.[4]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P405: Store locked up.[4]

  • P501: Dispose of contents/ container to an approved waste disposal plant.[4]

Quantitative Toxicity Data

Specific, experimentally derived quantitative toxicity data for this compound is limited. A predicted acute toxicity value is available, but should be interpreted with caution.

Test Species Route Value Source
LD50 (Predicted)RatNot Specified2.3401 mol/kgadmetSAR

Handling and Storage

Proper handling and storage are crucial to ensure the stability of this compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form to avoid inhalation.[5][6]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[7][8][9][10][11][12]

  • Avoid the formation of dust when handling the solid compound.[4]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place.[1][13]

  • The recommended storage temperature is -20°C.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[13]

  • Segregate from other chemicals by hazard class.[6]

First Aid Measures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15][16]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area gently with soap and water.[14][17] If irritation persists, seek medical attention.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[14] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[14]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[18]

  • Do not dispose of down the drain or in regular trash.

  • Waste material should be collected in a designated, labeled, and sealed container for hazardous waste.

  • Consult with your institution's environmental health and safety (EHS) office for specific disposal guidelines.[18]

Experimental Protocols

The following are generalized protocols for the use of this compound as a fluorescent label. Researchers should optimize these protocols for their specific applications.

General Protocol for Fluorescent Labeling of Cells

This protocol provides a basic framework for staining cells with this compound to visualize cellular membranes. This compound is known to preferentially stain cholesterol-free membrane domains.[19]

Materials:

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Cells of interest

  • Fluorescence microscope

Procedure:

  • Prepare a this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a concentrated stock solution.

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

  • Labeling: a. Wash the cells twice with PBS. b. Dilute the this compound stock solution in cell culture medium or PBS to the desired final concentration. The optimal concentration should be determined empirically. c. Incubate the cells with the this compound-containing solution for a specific period (e.g., 30 minutes to 2 hours) at 37°C.[20]

  • Washing: Remove the labeling solution and wash the cells three times with PBS to remove unbound dye.

  • Imaging: Image the cells using a fluorescence microscope with appropriate excitation and emission filters for the dansyl fluorophore (typically excitation around 340 nm and emission around 520 nm).

Conceptual Workflow for Cellular Uptake Studies

This workflow outlines the key steps in assessing the cellular uptake of this compound or this compound-labeled compounds.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Seed and Culture Cells incubation Incubate Cells with this compound prep_cells->incubation prep_dansyl Prepare this compound Solution prep_dansyl->incubation washing Wash to Remove Unbound Dye incubation->washing imaging Fluorescence Microscopy washing->imaging quantification Image Analysis and Quantification imaging->quantification

Caption: Workflow for a cellular uptake experiment using this compound.

Logical Relationship for Safe Chemical Handling

The following diagram illustrates the logical steps for ensuring the safe handling of a powdered chemical like this compound in a research laboratory.

G cluster_planning Planning Phase cluster_handling Handling Phase cluster_post_handling Post-Handling Phase sds_review Review Safety Data Sheet (or equivalent) risk_assessment Conduct Risk Assessment sds_review->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection fume_hood Work in a Ventilated Area (Fume Hood) ppe_selection->fume_hood weighing Careful Weighing to Avoid Dust fume_hood->weighing dissolving Dissolve in Appropriate Solvent weighing->dissolving decontamination Decontaminate Work Area dissolving->decontamination waste_disposal Dispose of Waste Properly decontamination->waste_disposal storage Store Unused Chemical Correctly decontamination->storage

Caption: Logical workflow for the safe handling of powdered chemicals.

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with Dansyllysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyllysine, and more commonly its reactive precursor Dansyl chloride, is a fluorescent probe widely used for the covalent labeling of proteins. This technique is instrumental in studying protein structure, function, and dynamics. Dansyl chloride reacts primarily with the primary amino groups of lysine (B10760008) residues and the N-terminal α-amino group of a protein to form stable, fluorescent sulfonamide adducts.[1][2] The fluorescence of the dansyl group is highly sensitive to the polarity of its local environment, making it a valuable tool for probing conformational changes and binding interactions.[2] These application notes provide a detailed protocol for the labeling of proteins using Dansyl chloride, including methods for purification and quantification of the labeled conjugate.

Principle of Dansylation

The labeling reaction, known as dansylation, involves the nucleophilic attack of a deprotonated primary amine on the sulfonyl chloride of the Dansyl chloride molecule. This reaction is highly pH-dependent, with optimal labeling occurring under alkaline conditions (pH 9.5-10.0) where the amino groups are more nucleophilic.[2] Dansyl chloride itself is minimally fluorescent, but upon covalent attachment to a protein, the resulting dansyl-protein conjugate exhibits strong blue-green fluorescence when excited with ultraviolet light.[2]

Data Presentation

The efficiency of protein labeling with Dansyl chloride is influenced by several factors, including pH, reaction time, and the molar ratio of dye to protein. The following table summarizes the labeling of Myoglobin with Dansyl chloride under different conditions, as determined by mass spectrometry.[3]

ProteinpHReaction Time (minutes)Number of Dansyl Labels Incorporated
Myoglobin6.050-2
Myoglobin6.0150-2
Myoglobin6.0300-2
Myoglobin7.051-2
Myoglobin7.0151-3
Myoglobin7.0301-3
Myoglobin9.551-5
Myoglobin9.5152-5
Myoglobin9.5302-5

Experimental Protocols

Preparation of Reagents

a. Dansyl Chloride Stock Solution (50 mM):

  • Caution: Dansyl chloride is sensitive to moisture and light. Handle in a fume hood and protect from light.

  • Dissolve 13.5 mg of Dansyl chloride (MW: 269.75 g/mol ) in 1.0 mL of anhydrous acetonitrile (B52724) (ACN) or dimethylformamide (DMF).[4]

  • Vortex until fully dissolved. The solution will appear slightly opaque.[4]

  • Prepare this solution fresh for each labeling experiment. Do not store Dansyl chloride in DMSO as it is unstable in this solvent.[5]

b. Labeling Buffer (100 mM Carbonate-Bicarbonate, pH 9.8):

  • Dissolve 840 mg of sodium bicarbonate (NaHCO₃) and 1.06 g of sodium carbonate (Na₂CO₃) in 90 mL of deionized water.

  • Adjust the pH to 9.8 with 1 M HCl or 1 M NaOH if necessary.

  • Bring the final volume to 100 mL with deionized water.

  • Filter through a 0.22 µm filter and store at 4°C.[4]

c. Protein Solution:

  • Dissolve the protein of interest in the Labeling Buffer at a concentration of 1-10 mg/mL.

  • Ensure the buffer does not contain primary amines (e.g., Tris) as they will compete with the protein for labeling.[5]

Protein Labeling Procedure
  • To your protein solution, add the Dansyl chloride stock solution to achieve a desired molar excess of the dye. A 100-fold molar excess is a common starting point.[6]

  • Incubate the reaction mixture for 1 hour at room temperature or for 45 minutes at 75°C, protected from light.[4][6] The optimal incubation time and temperature may need to be determined empirically for each protein.

  • To quench the reaction, add a final concentration of 10% (v/v) ammonium (B1175870) hydroxide (B78521) and incubate for an additional 5 minutes at room temperature.[4]

Purification of the Labeled Protein (Size-Exclusion Chromatography)

This protocol is designed to separate the Dansyl-labeled protein from unreacted Dansyl chloride and its hydrolysis product, dansyl sulfonic acid.

  • Column Equilibration:

    • Select a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate exclusion limit for your protein.

    • Equilibrate the column with at least 3-5 column volumes of a suitable buffer (e.g., PBS, pH 7.4).[7]

  • Sample Loading:

    • Apply the quenched reaction mixture to the top of the equilibrated column. Allow the sample to enter the column bed completely.[7]

  • Elution:

    • Begin eluting the sample with the equilibration buffer.[7]

    • The Dansyl-labeled protein, being larger, will elute first from the column. The smaller, unreacted Dansyl chloride and its byproducts will be retained longer.

    • Collect fractions and monitor the elution of the labeled protein by measuring the absorbance at 280 nm (for protein) and ~330 nm (for the dansyl group). The first colored peak to elute will be the labeled protein.

Quantification of Labeling

a. Determine Protein Concentration:

The concentration of the labeled protein can be determined spectrophotometrically using the following formula, which corrects for the absorbance of the dansyl group at 280 nm:[8]

Protein Concentration (M) = [A₂₈₀ - (A₃₃₀ x CF)] / ε_protein

Where:

  • A₂₈₀ is the absorbance of the labeled protein at 280 nm.

  • A₃₃₀ is the absorbance of the labeled protein at the absorbance maximum of the dansyl group (~330 nm).

  • CF is the correction factor (A₂₈₀ of free dye / A₃₃₀ of free dye). For Dansyl chloride, this is approximately 0.30.[8]

  • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

b. Calculate the Degree of Labeling (DOL):

The DOL represents the average number of dye molecules conjugated to each protein molecule.

DOL = A₃₃₀ / (ε_dye x Protein Concentration (M))

Where:

  • A₃₃₀ is the absorbance of the labeled protein at ~330 nm.

  • ε_dye is the molar extinction coefficient of Dansyl chloride at ~330 nm (approximately 4,300 M⁻¹cm⁻¹ in methanol, but this can vary with the solvent).[9]

  • Protein Concentration (M) is the molar concentration of the protein calculated in the previous step.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_labeling 2. Labeling Reaction cluster_purification 3. Purification cluster_quantification 4. Quantification prep_protein Prepare Protein Solution (1-10 mg/mL in Labeling Buffer) mix Mix Protein and Dansyl Chloride (100-fold molar excess of dye) prep_protein->mix prep_dansyl Prepare Dansyl Chloride Stock Solution (50 mM in ACN) prep_dansyl->mix incubate Incubate (1 hr at RT or 45 min at 75°C) mix->incubate quench Quench Reaction (10% Ammonium Hydroxide) incubate->quench sec Size-Exclusion Chromatography (e.g., Sephadex G-25) quench->sec collect Collect Labeled Protein Fractions sec->collect measure_abs Measure Absorbance (280 nm and ~330 nm) collect->measure_abs calc_conc Calculate Protein Concentration measure_abs->calc_conc calc_dol Calculate Degree of Labeling (DOL) calc_conc->calc_dol

Caption: Experimental workflow for labeling proteins with Dansyl chloride.

reaction_mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protein Protein-NH2 LabeledProtein Dansyl-NH-Protein (Fluorescent) Protein->LabeledProtein DansylCl Dansyl Chloride DansylCl->LabeledProtein Conditions Alkaline pH (9.5 - 10.0) Conditions->LabeledProtein HCl HCl

Caption: Simplified reaction mechanism of protein dansylation.

References

Application Note: N-Terminal Amino Acid Analysis Using the Dansyl Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise identification of the N-terminal amino acid of a protein or peptide is a critical step in protein characterization, quality control of biopharmaceuticals, and drug development. The dansyl method offers a highly sensitive and reliable technique for this purpose. It is important to clarify that the reagent used for this analysis is Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). The term "Dansyllysine" refers to the specific fluorescent product formed when Dansyl chloride reacts with the amino acid lysine.[1]

The core principle of this method involves the reaction of Dansyl chloride with the primary amino group of the N-terminal amino acid of a peptide or protein under alkaline conditions.[2] This reaction forms a stable, fluorescent dansyl-peptide adduct. Subsequent acid hydrolysis cleaves all peptide bonds, but the bond between the dansyl group and the N-terminal amino acid is resistant to this hydrolysis.[2][3] The resulting fluorescently labeled N-terminal dansyl-amino acid can then be identified using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[2][4] The high fluorescence of the dansyl group allows for detection at very low concentrations, making it an extremely sensitive method.[1][3]

Key applications for this technique include:

  • Protein Identification and Characterization: Confirming the N-terminal residue is a fundamental step in verifying a protein's primary structure.[2]

  • Quality Control of Recombinant Proteins: Ensuring the integrity of the N-terminus is crucial for the batch-to-batch consistency and biological activity of therapeutic proteins.[2]

  • Peptide Sequencing: The dansyl method can be used in conjunction with Edman degradation for manual peptide sequencing, offering a highly sensitive way to identify the cleaved amino acid at each step.[3]

Experimental and Logical Workflows

The overall workflow for N-terminal amino acid identification using Dansyl chloride is a multi-step process involving derivatization, hydrolysis, and chromatographic analysis. The choice between the Dansyl method and other techniques like Edman degradation depends on the specific analytical goal.

G cluster_workflow Experimental Workflow Sample Protein or Peptide Sample Dansylation Dansylation Reaction (with Dansyl Chloride, pH 9.5-10) Sample->Dansylation Hydrolysis Acid Hydrolysis (6 M HCl, 110°C) Dansylation->Hydrolysis Extraction Extraction of Dansyl-Amino Acid Hydrolysis->Extraction HPLC HPLC Separation (Reverse-Phase C18) Extraction->HPLC Detection Fluorescence Detection HPLC->Detection Analysis Data Analysis & N-Terminal Identification Detection->Analysis

Caption: Experimental workflow for N-terminal amino acid identification.

G cluster_decision Method Selection Logic Question What is the analytical goal? IdentifyN Identify only the N-terminal amino acid Question->IdentifyN Identification Sequence Determine the amino acid sequence Question->Sequence Sequencing Dansyl Use Dansyl Chloride Method (High Sensitivity) IdentifyN->Dansyl Edman Use Edman Degradation (Sequential Analysis) Sequence->Edman

Caption: Decision tree for selecting an N-terminal analysis method.

Detailed Experimental Protocols

Protocol 1: Dansylation of Protein or Peptide

This protocol details the labeling of the N-terminal amino acid with Dansyl chloride.

Materials:

  • Protein or Peptide Sample

  • Dansyl chloride solution (2.5 mg/mL in acetone)

  • 0.2 M Sodium bicarbonate buffer (pH 9.5-10.0)

  • Acetone

  • Micro-reaction vials

Procedure:

  • Dissolve the protein or peptide sample (5-10 nmoles for quantitative analysis) in 20 µL of 0.2 M sodium bicarbonate buffer in a micro-reaction vial.[2]

  • Add 20 µL of the Dansyl chloride solution to the sample.[2]

  • Vortex briefly to mix.

  • Incubate the mixture in the dark at 37°C for 1-2 hours or at room temperature for 3-4 hours.[2]

  • After incubation, evaporate the solvent completely under a vacuum (e.g., using a SpeedVac).

Protocol 2: Acid Hydrolysis of Dansylated Peptide

This protocol cleaves the peptide bonds to release the Dansyl-labeled N-terminal amino acid.

Materials:

  • Dried Dansyl-peptide from Protocol 1

  • 6 M Hydrochloric acid (HCl)

  • Vacuum sealing equipment

  • Heating block or oven at 110°C

Procedure:

  • Add 50-100 µL of 6 M HCl to the dried residue.[2]

  • Seal the vial under vacuum to prevent oxidation.

  • Hydrolyze the peptide at 110°C. A hydrolysis time of 4 hours is sufficient for most dansyl-amino acids. However, for the release of dansyl-valine, -leucine, or -isoleucine, 18 hours may be required.[[“]]

  • After hydrolysis, allow the vial to cool to room temperature and open it carefully.

  • Evaporate the HCl completely under a vacuum.

  • Dissolve the dried residue in a suitable solvent (e.g., 50% ethanol (B145695) or HPLC mobile phase A) for chromatographic analysis.[2]

Protocol 3: HPLC Analysis of Dansyl-Amino Acids

This protocol outlines the separation and identification of the fluorescently labeled N-terminal amino acid.

Instrumentation & Reagents:

  • HPLC system with a gradient pump and a fluorescence detector.[6]

  • Reverse-phase C18 column (e.g., 150 mm x 3.2 mm, 5 µm particle size).[7]

  • Mobile Phase A: 5% Acetonitrile in water with 0.1% Phosphoric Acid.

  • Mobile Phase B: 90% Acetonitrile in water with 0.1% Phosphoric Acid.

  • Standard mixture of all 20 dansylated amino acids.

Procedure:

  • Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 90% A, 10% B).

  • Inject the dissolved dansyl-amino acid sample from Protocol 2.

  • Run the gradient elution program to separate the dansylated amino acids.

  • Monitor the column eluent with the fluorescence detector.

  • Identify the N-terminal dansyl-amino acid by comparing its retention time to that of the known standards. It is essential to run a standard mixture to establish the exact retention times for your specific experimental setup.[2]

Quantitative Data and Method Comparison

The following tables provide sample parameters for HPLC analysis and a comparison with the Edman degradation method.

Table 1: Example HPLC Gradient Program

Time (minutes) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min)
0 90 10 0.8
5 90 10 0.8
35 30 70 0.8
40 10 90 0.8

| 45 | 90 | 10 | 0.8 |

Table 2: Fluorescence Detection Parameters

Parameter Wavelength (nm)
Excitation Wavelength 335
Emission Wavelength 522

Source: Based on typical values for dansyl-amino acids.[6]

Table 3: Comparison of N-Terminal Analysis Methods

Feature Dansyl Chloride Method Edman Degradation
Principle Fluorescent labeling of the N-terminus, followed by total hydrolysis and identification of the single labeled amino acid.[2] Stepwise chemical degradation of the N-terminal amino acid, which is then identified in each cycle.[8]
Information Provided Identity of the N-terminal amino acid only. N-terminal sequence of the peptide/protein.
Sensitivity Very high (low picomole to femtomole range).[1] High (low picomole range).
Throughput Can be adapted for higher throughput with an HPLC autosampler.[2] Generally lower throughput, especially for manual sequencing.[2]

| Key Advantage | High sensitivity and cost-effectiveness for confirming N-terminal identity.[9] | Provides sequential data.[8] |

References

Application of Dansyllysine in Fluorescence Microscopy: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyllysine, a fluorescent derivative of the amino acid lysine, serves as a versatile probe in fluorescence microscopy. Its utility stems from the environmentally sensitive fluorescence of the dansyl group. The fluorescence emission intensity and wavelength maximum of this compound are highly dependent on the polarity of its local microenvironment. In aqueous, polar environments, its fluorescence is relatively weak. However, upon binding to hydrophobic sites, such as those found in proteins or lipid membranes, it exhibits a significant increase in fluorescence quantum yield and a blue shift in its emission spectrum. This solvatochromic property makes this compound a powerful tool for investigating cellular structures, protein-ligand interactions, and cell viability.

Physicochemical and Spectroscopic Properties

The functionality of this compound as a fluorescent probe is dictated by its spectroscopic properties. These properties, particularly the fluorescence quantum yield and emission maximum, are heavily influenced by the solvent environment.

PropertyValueReference(s)
Molecular FormulaC₁₈H₂₅N₃O₄S
Molecular Weight383.47 g/mol
Excitation Maximum (λex)~335 - 340 nm[1]
Emission Maximum (λem)~450 - 580 nm (solvent dependent)[2]
Molar Extinction Coefficient (ε)~4,300 M⁻¹cm⁻¹ (for Dansyl group)
Fluorescence Quantum Yield (Φf)Varies significantly with solvent polarity[3]
Fluorescence Lifetime (τ)Varies with solvent environment[4]

Application 1: Visualization of Cellular Membranes and Lipid Domains

This compound's lipophilic nature allows it to readily partition into cellular membranes. Its fluorescence is significantly enhanced in the hydrophobic environment of the lipid bilayer compared to the aqueous cytoplasm.[5] This property makes it an excellent stain for visualizing cell membranes. Furthermore, this compound has been shown to preferentially accumulate in cholesterol-depleted regions of membranes, making it a valuable tool for studying lipid domains and membrane heterogeneity.[1][5]

Quantitative Data: Environmental Sensitivity of this compound Fluorescence
EnvironmentFluorescence ChangeReference(s)
WaterLow fluorescence quantum yield
Phosphatidylcholine (PC) membranesAt least 50-fold enhancement in fluorescence intensity[1][5]
Membranes with low cholesterol content (Xch ≤ 0.3)Stained by aqueous solutions of this compound[1][5]
Membranes with high cholesterol content (Xch ≥ 0.4)Not stained by aqueous solutions of this compound[1][5]
Experimental Protocol: Staining of Cellular Membranes with this compound

This protocol describes the staining of live or fixed cells with this compound for visualization of cellular membranes by fluorescence microscopy.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Coverslips or imaging-bottom dishes

  • Formaldehyde (B43269) (for fixed cell staining)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter cube)

Procedure for Live Cell Staining:

  • Cell Culture: Plate cells on coverslips or imaging-bottom dishes and culture until they reach the desired confluency.

  • Preparation of Staining Solution: Prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed cell culture medium to a final concentration of 5-20 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Staining: Remove the culture medium from the cells and replace it with the this compound staining solution.

  • Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS to remove unbound dye.

  • Imaging: Immediately image the cells using a fluorescence microscope. Use an excitation wavelength of ~340 nm and collect the emission between 450-550 nm.

Procedure for Fixed Cell Staining:

  • Cell Culture and Fixation: Culture cells as described above. Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Incubate the fixed cells with this compound working solution (5-20 µM in PBS) for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides with an appropriate mounting medium. Image the cells as described for live-cell imaging.

Experimental Workflow: Membrane Staining

G Workflow for Cell Membrane Staining with this compound cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on coverslips prep_stain Prepare this compound staining solution stain_cells Incubate cells with this compound prep_stain->stain_cells wash_cells Wash to remove unbound dye stain_cells->wash_cells image_cells Image with fluorescence microscope wash_cells->image_cells

Workflow for this compound membrane staining.

Application 2: Protein-Ligand Binding Studies using Fluorescence Polarization

The increase in fluorescence polarization of this compound upon binding to a larger molecule, such as a protein, provides a robust method for quantifying protein-ligand interactions.[6] In solution, the small this compound molecule rotates rapidly, resulting in low fluorescence polarization. When bound to a much larger protein, its rotation is significantly slowed, leading to a higher degree of fluorescence polarization. This change can be used to determine binding affinities (Kd).

Quantitative Data: Binding Affinities of Dansylated Ligands
Dansylated LigandBinding Site on HSADissociation Constant (Kd)Reference(s)
Dansyl-l-asparagineDrug Site 1~ µM range
Dansyl-l-phenylalanineDrug Site 2~ µM range
Dansyl-l-sarcosineDrug Site 2~ µM range
Experimental Protocol: Fluorescence Polarization Assay for Protein-Ligand Binding

This protocol outlines a method to determine the binding affinity of a protein to this compound using fluorescence polarization.

Materials:

  • Purified protein of interest

  • This compound stock solution (1 mM in DMSO)

  • Assay buffer (e.g., PBS or Tris buffer, pH 7.4)

  • Black, non-binding microplates (e.g., 96- or 384-well)

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Determination of Optimal this compound Concentration:

    • Prepare a serial dilution of this compound in the assay buffer (e.g., from 1 µM to 1 nM).

    • Measure the fluorescence intensity and polarization of each concentration.

    • Select the lowest concentration of this compound that provides a stable and robust fluorescence signal (typically at least 3-fold above the buffer background). This concentration should ideally be well below the expected dissociation constant (Kd).

  • Binding Assay:

    • To each well of the microplate, add a fixed concentration of this compound (determined in the previous step).

    • Add increasing concentrations of the protein to the wells.

    • Include control wells with only this compound in buffer (for minimum polarization) and wells with this compound and the highest concentration of protein (for maximum polarization).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes; this may need optimization).

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using the plate reader.

    • Plot the change in fluorescence polarization as a function of the protein concentration.

    • Fit the data to a one-site binding model to determine the dissociation constant (Kd).

Experimental Workflow: Fluorescence Polarization Assay

G Workflow for Fluorescence Polarization Binding Assay cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_reagents Prepare this compound and protein solutions plate_setup Add fixed this compound and varying protein concentrations to microplate prep_reagents->plate_setup incubation Incubate to reach equilibrium plate_setup->incubation read_plate Measure fluorescence polarization incubation->read_plate plot_data Plot polarization vs. protein concentration read_plate->plot_data fit_curve Fit data to binding model to determine Kd plot_data->fit_curve

Workflow for protein-ligand binding assay.

Application 3: Assessment of Cell Viability and Apoptosis by Flow Cytometry

This compound can be used as a viability dye in flow cytometry. Live cells with intact membranes exclude the dye, while cells with compromised membranes, a hallmark of late apoptosis and necrosis, will take it up and exhibit increased fluorescence. When used in conjunction with a marker for early apoptosis, such as Annexin V, this compound can help to differentiate between live, early apoptotic, and late apoptotic/necrotic cell populations.[7][8][9]

Quantitative Data: Flow Cytometry Analysis of Apoptosis

The following table illustrates the expected staining patterns in a dual-staining experiment with Annexin V-FITC and this compound.

Cell PopulationAnnexin V-FITC StainingThis compound Staining
Live CellsNegativeNegative
Early Apoptotic CellsPositiveNegative
Late Apoptotic/NecroticPositivePositive
Experimental Protocol: Apoptosis Assay using this compound and Annexin V

This protocol describes a method for the quantitative analysis of apoptosis using dual staining with Annexin V-FITC and this compound, followed by flow cytometry.

Materials:

  • Cells to be analyzed

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Binding Buffer)

  • This compound stock solution (1 mM in DMSO)

  • Propidium Iodide (PI) or 7-AAD (as a standard viability dye for comparison, optional)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in your cell population using the desired method. Include a negative control (untreated cells).

  • Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-5 µL of this compound stock solution (the optimal concentration of this compound should be determined empirically).

    • Gently vortex the cells.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry immediately.

    • Use the appropriate laser and filter settings for FITC (Excitation: 488 nm, Emission: ~530 nm) and this compound (Excitation: ~340 nm, Emission: ~500 nm). Note that UV excitation is required for this compound, which may not be available on all cytometers. If a UV laser is not available, a violet laser might provide some excitation, but this needs to be optimized.

Experimental Workflow: Flow Cytometry for Apoptosis

G Workflow for Apoptosis Analysis by Flow Cytometry cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis induce_apoptosis Induce apoptosis in cell culture harvest_cells Harvest and wash cells induce_apoptosis->harvest_cells resuspend_cells Resuspend in Binding Buffer harvest_cells->resuspend_cells add_stains Add Annexin V-FITC and this compound resuspend_cells->add_stains incubate Incubate in the dark add_stains->incubate analyze_flow Analyze by flow cytometry incubate->analyze_flow

Workflow for apoptosis analysis.

Conclusion

This compound is a versatile and environmentally sensitive fluorescent probe with broad applications in fluorescence microscopy. Its ability to report on the hydrophobicity of its surroundings makes it a valuable tool for visualizing cellular membranes, studying lipid domains, quantifying protein-ligand interactions, and assessing cell viability. The protocols provided herein serve as a foundation for researchers to design and implement a variety of fluorescence-based assays. As with any fluorescent probe, careful optimization of experimental conditions is crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Developing Enzyme Activity Assays Using Dansyllysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyllysine and its derivatives serve as valuable fluorescent probes in the development of sensitive enzyme activity assays, particularly for proteases. The principle of these assays lies in the change in the fluorescence properties of the dansyl group upon enzymatic cleavage of a substrate containing this compound. This change can manifest as an increase in fluorescence intensity or a shift in emission wavelength, providing a direct measure of enzyme activity. These assays are characterized by their high sensitivity, enabling the detection of low enzyme concentrations and facilitating high-throughput screening of enzyme inhibitors.

The core of the assay involves a peptide substrate that incorporates a this compound residue. In its intact state, the fluorescence of the dansyl group may be quenched by a nearby quenching molecule or influenced by its local chemical environment. Upon cleavage of the peptide by the target enzyme, the dansyl group is liberated from this quenching effect or moved to a different environment, leading to a measurable change in fluorescence. This method is particularly useful for studying enzymes involved in critical biological processes, such as apoptosis, where proteases like caspases play a central role.

Signaling Pathway: Caspase-Mediated Apoptosis

A key application for protease assays is in the study of apoptosis, or programmed cell death. A central family of proteases involved in this process are the caspases. The activation of caspases is a hallmark of apoptosis and can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Monitoring the activity of caspases with specific fluorescent substrates provides a powerful tool to study this fundamental biological process and to screen for potential therapeutic agents that modulate apoptosis.

Caspase_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Bind DISC Formation DISC Formation Death Receptors->DISC Formation Trimerization & Recruitment Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Recruitment Caspase-8 (active) Caspase-8 (active) Procaspase-8->Caspase-8 (active) Autocatalytic Cleavage Procaspase-3 Procaspase-3 Caspase-8 (active)->Procaspase-3 Cleavage Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Apoptosome Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruitment Caspase-9 (active) Caspase-9 (active) Procaspase-9->Caspase-9 (active) Cleavage Caspase-9 (active)->Procaspase-3 Cleavage Cytochrome cApaf-1 Cytochrome cApaf-1 Cytochrome cApaf-1->Apoptosome Formation Caspase-3 (active) Caspase-3 (active) Procaspase-3->Caspase-3 (active) Activation Apoptotic Substrates Apoptotic Substrates Caspase-3 (active)->Apoptotic Substrates Cleavage Cell Death Cell Death Apoptotic Substrates->Cell Death Leads to

Caption: Caspase-mediated apoptosis signaling pathways.

Data Presentation

The following tables summarize kinetic parameters for various proteases determined using fluorescent peptide substrates. While not all substrates are this compound-based, they illustrate the type of quantitative data that can be obtained from such assays. Table 1 provides kinetic constants for caspase-3 with different fluorogenic substrates.[1][2]

Table 1: Kinetic Parameters of Caspase-3 with Fluorogenic Peptide Substrates [1][2]

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
EGFP-C3B1.2 ± 0.20.15 ± 0.011.25 x 10⁵
Bz-DEVD-pNA15.4 ± 1.50.02 ± 0.0011.30 x 10³
Z-DEVD-AMC10.2 ± 0.90.09 ± 0.018.82 x 10³

Experimental Protocols

Protocol 1: General Protease Activity Assay using a Dansyl-Peptide Substrate

This protocol provides a general framework for measuring protease activity using a custom-synthesized or commercially available Dansyl-labeled peptide substrate.

1. Materials and Reagents:

  • Enzyme: Purified protease of interest.

  • Substrate: Dansyl-labeled peptide substrate specific for the target protease (e.g., Dansyl-Gly-Pro-Arg-Pro for thrombin). Stock solution prepared in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Buffer optimal for enzyme activity (e.g., Tris-HCl, HEPES) with appropriate pH and ionic strength. May contain cofactors or salts required for enzyme stability and activity.

  • 96-well black microplate: For fluorescence measurements to minimize background.

  • Fluorescence microplate reader: Capable of excitation and emission at the appropriate wavelengths for the dansyl fluorophore (typically Ex: ~340 nm, Em: ~520 nm).

  • Positive Control: A known active preparation of the target protease.

  • Negative Control: Assay buffer without the enzyme.

  • Inhibitor (optional): A known inhibitor of the protease for assay validation.

2. Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution Prepare Reagents Prepare Reagents Serial Dilutions (Enzyme & Substrate) Serial Dilutions (Enzyme & Substrate) Prepare Reagents->Serial Dilutions (Enzyme & Substrate) Dispense Reagents to Plate Dispense Reagents to Plate Add Assay Buffer Add Assay Buffer Dispense Reagents to Plate->Add Assay Buffer Incubate Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis Add Enzyme/Inhibitor Add Enzyme/Inhibitor Serial Dilutions (Enzyme & Substrate)->Add Enzyme/Inhibitor Add Assay Buffer->Add Enzyme/Inhibitor Add Substrate (Initiate Reaction) Add Substrate (Initiate Reaction) Add Enzyme/Inhibitor->Add Substrate (Initiate Reaction) Add Substrate (Initiate Reaction)->Incubate

Caption: General experimental workflow for a Dansyl-based protease assay.

3. Assay Procedure:

  • Prepare Reagent Solutions:

    • Prepare the assay buffer and bring it to the optimal reaction temperature.

    • Prepare a stock solution of the Dansyl-peptide substrate in DMSO. Further dilute the stock solution in assay buffer to the desired working concentrations.

    • Prepare a stock solution of the purified enzyme in assay buffer. Perform serial dilutions to obtain a range of enzyme concentrations for the assay.

  • Set up the Microplate:

    • Add assay buffer to all wells of a 96-well black microplate.

    • Add the serially diluted enzyme solutions to the respective wells.

    • For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

    • Include wells for a positive control (enzyme without inhibitor), a negative control (assay buffer only), and a substrate-only control (substrate in assay buffer without enzyme).

  • Initiate the Reaction:

    • Add the Dansyl-peptide substrate solution to all wells to initiate the enzymatic reaction.

    • Mix the contents of the wells gently by pipetting or using a plate shaker.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme for a predetermined time. The incubation time should be within the linear range of the reaction.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using a fluorescence microplate reader. Set the excitation and emission wavelengths appropriate for the Dansyl fluorophore.

    • For kinetic assays, measurements can be taken at multiple time points.

4. Data Analysis:

  • Background Subtraction: Subtract the fluorescence intensity of the negative control (or substrate-only control) from the fluorescence intensity of all other wells.

  • Standard Curve: To quantify the amount of cleaved substrate, a standard curve can be generated using a known concentration range of the free Dansyl-amino acid or a pre-cleaved Dansyl-peptide fragment.

  • Enzyme Activity Calculation: The rate of the reaction can be determined from the slope of the linear portion of the fluorescence versus time plot. Enzyme activity is typically expressed in relative fluorescence units (RFU) per minute or can be converted to molar units using the standard curve.

  • Kinetic Parameter Determination: To determine Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay with a fixed enzyme concentration and varying substrate concentrations. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation. The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known.

Protocol 2: Caspase-3 Activity Assay in Cell Lysates

This protocol is adapted for measuring the activity of an intracellular protease, caspase-3, from cell lysates using a fluorogenic substrate.

1. Additional Materials:

  • Cell Culture: Adherent or suspension cells to be treated with an apoptosis-inducing agent (e.g., staurosporine).

  • Lysis Buffer: A buffer compatible with caspase activity (e.g., containing HEPES, CHAPS, DTT).

  • Apoptosis Inducer: (e.g., staurosporine, etoposide).

  • Fluorogenic Caspase-3 Substrate: A peptide substrate specific for caspase-3, labeled with a fluorophore and a quencher (e.g., Ac-DEVD-AMC, where AMC is a coumarin-based fluorophore). While not this compound, the principle is analogous.

2. Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with an apoptosis-inducing agent for the desired time to activate caspases. Include an untreated control group.

  • Preparation of Cell Lysates:

    • Harvest the cells (by scraping for adherent cells or centrifugation for suspension cells).

    • Wash the cells with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant containing the cytosolic proteins, including caspases.

    • Determine the protein concentration of the lysate (e.g., using a Bradford or BCA assay).

  • Caspase-3 Assay:

    • Follow the general procedure outlined in Protocol 1, using the cell lysate as the source of the enzyme.

    • Normalize the measured fluorescence activity to the total protein concentration of the lysate to compare caspase activity between different samples.

By following these detailed application notes and protocols, researchers can effectively develop and utilize this compound-based and other fluorescence assays to study enzyme activity, elucidate biological pathways, and screen for potential therapeutic compounds.

References

Dansyllysine as a Tool in Drug Discovery and Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyllysine, a fluorescent derivative of the amino acid lysine (B10760008), and other dansyl-conjugates have emerged as versatile and powerful tools in the landscape of drug discovery and screening. The dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) is environmentally sensitive, meaning its fluorescence properties, such as quantum yield and emission maximum, are highly dependent on the polarity of its local environment. When a dansyl-containing molecule transitions from a polar aqueous environment to a more nonpolar environment, such as the binding pocket of a protein, its fluorescence intensity increases, and the emission maximum shifts to a shorter wavelength (a blue shift). This solvatochromic property is the foundation of its utility in a wide array of biochemical and cellular assays.

These application notes provide a comprehensive overview of the key applications of this compound and related compounds in drug discovery, complete with detailed protocols for their use in protein binding studies, enzyme inhibition assays, and high-throughput screening.

Key Applications

Dansyl-based probes are instrumental in several key areas of drug discovery:

  • Fluorescence Polarization (FP) Assays: FP is a robust, homogeneous technique ideal for high-throughput screening (HTS). It measures the change in the apparent molecular size of a fluorescent molecule upon binding to a larger partner. When a small dansyl-labeled ligand binds to a larger protein, its tumbling rate in solution slows, leading to an increase in the polarization of its fluorescence. This principle is widely used in competitive binding assays to screen for compounds that displace the dansyl-probe from the target protein.[1]

  • Competitive Binding Assays: These assays are fundamental in identifying and characterizing ligand-target interactions. A known dansyl-labeled ligand (tracer) is allowed to bind to a target protein. A library of test compounds is then screened for their ability to displace the tracer, resulting in a decrease in fluorescence polarization or a change in fluorescence intensity. This method is highly adaptable for various targets, including kinases, G-protein coupled receptors (GPCRs), and serum albumins.

  • Enzyme Inhibition Assays: Dansyl-labeled substrates can be designed for proteases and other enzymes. Cleavage of the substrate by the enzyme leads to a change in the fluorescence signal, which can be monitored to determine enzyme activity. Inhibitors of the enzyme will prevent this change, allowing for the identification of potent drug candidates.

  • Protein Labeling and Conformational Studies: Dansyl chloride and its derivatives can be used to covalently label proteins, typically at lysine residues or the N-terminus.[2] The sensitivity of the dansyl fluorophore to its environment can then be exploited to study protein folding, conformational changes upon ligand binding, and protein-protein interactions.[2]

Data Presentation

Table 1: Spectroscopic Properties of Dansyl-Derivatives in Various Solvents

The fluorescence quantum yield and emission maximum of dansyl derivatives are highly dependent on the solvent environment, a property that is exploited in binding assays.

Dansyl DerivativeSolventExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)
Dansyl GlycineWater~335-340~5800.07
Dansyl GlycineDioxane~335-340~5100.66
DansylamidePhosphate Buffer365480-
DansylglycinePhosphate Buffer365480-

Data compiled from multiple sources.

Table 2: Binding Affinity (Kd) and IC50 Values for Dansyl-Conjugates and Inhibitors

This table provides examples of binding affinities and inhibitory concentrations determined using dansyl-based probes for various protein targets.

Probe/InhibitorTarget ProteinAssay TypeKd / IC50
DansylamideCarbonic AnhydraseFluorescence Titration~1.1 mM (h-CA I), ~0.1 mM (b-CA II)
AcetazolamideCarbonic Anhydrase IIFluorescence Titration2.51e-8 M (Kd)
DansylglycineBovine Serum Albumin (BSA)Fluorescence Quenching2.6 x 10^6 M-1 (Ka)
Dansyl-propranololβ-adrenergic receptorCompetitive Binding-
DasatinibTyrosine KinasesCell-based cytotoxicity0.14 µM (HCT 116), 0.67 µM (MCF7)
SorafenibTyrosine KinasesCell-based cytotoxicity18.6 µM (HCT 116), 16.0 µM (MCF7)

Data compiled from multiple sources, including studies on carbonic anhydrase and kinase inhibitors.[3][4][5]

Experimental Protocols

Protocol 1: General Fluorescence Polarization (FP) Assay for Protein-Ligand Binding

This protocol outlines the steps for a direct binding FP assay to determine the affinity of a dansyl-labeled ligand for a target protein.

Materials:

  • Dansyl-labeled ligand (e.g., this compound)

  • Purified target protein

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Black, low-binding 96- or 384-well microplate

  • Fluorescence plate reader with polarization filters

Procedure:

  • Determine Optimal Tracer Concentration:

    • Prepare a serial dilution of the dansyl-labeled ligand in the assay buffer.

    • Measure the fluorescence intensity and polarization at each concentration.

    • Select the lowest concentration that provides a stable and robust fluorescence signal (typically at least 3-5 times the buffer background). This concentration should ideally be below the expected dissociation constant (Kd).

  • Protein Titration:

    • To the wells of the microplate, add the determined optimal concentration of the dansyl-labeled ligand.

    • Add increasing concentrations of the target protein to the wells.

    • Include control wells:

      • Tracer only (for minimum polarization).

      • Tracer with the highest concentration of protein (for maximum polarization).

    • Incubate the plate at room temperature for a time sufficient to reach binding equilibrium (e.g., 30-60 minutes; this may require optimization).

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well.

    • Plot the change in mP as a function of the protein concentration.

    • Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the Kd.

Protocol 2: Competitive Binding Assay for Screening Kinase Inhibitors

This protocol describes a competitive FP assay to screen for small molecule inhibitors of a protein kinase.

Materials:

  • Dansyl-labeled ATP-competitive kinase inhibitor (tracer)

  • Purified protein kinase

  • Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

  • Library of test compounds (dissolved in DMSO)

  • Black, low-binding 384-well microplate

  • Fluorescence plate reader with polarization filters

Procedure:

  • Assay Setup:

    • Determine the optimal concentrations of the kinase and dansyl-labeled tracer that result in a stable and significant polarization window (the difference in mP between the bound and free tracer). This is typically achieved when about 50-80% of the tracer is bound.

    • Add the kinase and tracer to the wells of the microplate in the assay buffer.

  • Compound Addition:

    • Add the test compounds from the library to the wells at a desired final concentration (e.g., 10 µM).

    • Include control wells:

      • No inhibitor (maximum polarization).

      • Buffer only (background).

      • Known inhibitor (positive control for inhibition).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).

    • Measure the fluorescence polarization of each well.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the controls.

    • Compounds that cause a significant decrease in fluorescence polarization are considered "hits."

    • For hit compounds, perform dose-response experiments by serially diluting the compound to determine the IC50 value (the concentration of inhibitor that causes 50% displacement of the tracer).

Protocol 3: Dansyl Chloride Labeling of a Protein (e.g., Serum Albumin)

This protocol provides a general method for covalently labeling a protein with dansyl chloride.

Materials:

  • Dansyl chloride

  • Purified protein (e.g., Bovine Serum Albumin)

  • Labeling Buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 9.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or size-exclusion chromatography materials for purification

  • Anhydrous acetone (B3395972) or dioxane

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the labeling buffer to a concentration of 5-10 mg/mL.

  • Dansyl Chloride Solution:

    • Prepare a stock solution of dansyl chloride (e.g., 10 mg/mL) in anhydrous acetone or dioxane immediately before use. Dansyl chloride is unstable in aqueous solutions.

  • Labeling Reaction:

    • Slowly add a 5- to 10-fold molar excess of the dansyl chloride solution to the protein solution while gently stirring.

    • Incubate the reaction mixture in the dark at 4°C for 12-18 hours or at room temperature for 1-2 hours.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to react with any unreacted dansyl chloride.

  • Purification:

    • Remove the unreacted dansyl chloride and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a size-exclusion chromatography column.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dansyl group (at ~340 nm).

Visualizations

Experimental_Workflow_FP_Assay cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Tracer_Prep Prepare Dansyl-Tracer (Optimal Concentration) Dispense Dispense Tracer and Protein to Microplate Tracer_Prep->Dispense Protein_Prep Prepare Target Protein (Serial Dilution) Protein_Prep->Dispense Incubate Incubate to Reach Equilibrium Dispense->Incubate Read_FP Measure Fluorescence Polarization (mP) Incubate->Read_FP Analyze Plot mP vs. [Protein] and Determine Kd Read_FP->Analyze

Caption: Workflow for a Fluorescence Polarization (FP) direct binding assay.

HTS_Workflow start Start HTS Campaign primary_screen Primary Screen (Single Concentration) start->primary_screen hit_id Hit Identification (% Inhibition) primary_screen->hit_id dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response Hits end Candidate Drug hit_id->end No Hits hit_validation Hit Validation & Confirmation dose_response->hit_validation hit_validation->primary_screen False Positives lead_opt Lead Optimization hit_validation->lead_opt Confirmed Hits lead_opt->end

Caption: A typical high-throughput screening (HTS) workflow.

GPCR_Signaling_Assay cluster_receptor Cell Membrane cluster_ligands Extracellular cluster_readout Signal GPCR β-Adrenergic Receptor (GPCR) FP_Signal Fluorescence Polarization Signal GPCR->FP_Signal High FP Signal GPCR->FP_Signal Low FP Signal (Displacement) Dansyl_Propranolol Dansyl-Propranolol (Fluorescent Antagonist) Dansyl_Propranolol->GPCR Binds Test_Compound Test Compound (Potential Inhibitor) Test_Compound->GPCR Competes for Binding

Caption: Principle of a competitive FP assay for a GPCR.

References

Probing Protein-Ligand Interactions with Dansyllysine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dansyllysine as a Fluorescent Probe

This compound, a fluorescent derivative of the amino acid lysine, serves as a valuable tool for investigating protein-ligand interactions. Its utility stems from the environmentally sensitive fluorescence of the dansyl group. In aqueous solutions, this compound exhibits weak fluorescence. However, upon binding to hydrophobic pockets on the surface of a protein, its quantum yield increases significantly, and the emission maximum undergoes a blue shift (a shift to a shorter wavelength). This pronounced change in fluorescence properties upon binding makes this compound an excellent probe for characterizing binding events, determining binding affinities, and probing the polarity of protein binding sites.

The dansyl group's sensitivity to the local environment allows researchers to monitor changes in protein conformation and to study the binding of non-fluorescent ligands through competition assays. Its relatively small size minimizes the risk of significantly altering the binding properties of the molecule it is attached to or probing.

Application Note 1: Determination of Protein-Ligand Binding Affinity using Fluorescence Quenching

This application note describes the use of this compound in a direct titration experiment to determine the dissociation constant (Kd) of its interaction with a target protein. The principle of this assay is the enhancement of this compound fluorescence upon binding to a hydrophobic site on the protein. By titrating a fixed concentration of the protein with increasing concentrations of this compound and monitoring the change in fluorescence intensity, a saturation binding curve can be generated, from which the Kd can be derived.

Experimental Protocol: Fluorescence Quenching Titration

Objective: To determine the dissociation constant (Kd) for the binding of this compound to a target protein (e.g., Bovine Serum Albumin - BSA).

Materials:

  • Target protein (e.g., BSA), stock solution in appropriate buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • This compound, stock solution in a minimal amount of a suitable organic solvent (e.g., DMSO) and then diluted in the assay buffer.

  • Assay buffer (e.g., PBS, pH 7.4)

  • Fluorometer with excitation and emission monochromators

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the target protein (e.g., 10 µM BSA in PBS).

    • Prepare a high-concentration stock solution of this compound (e.g., 1 mM in DMSO). From this, prepare a working stock solution (e.g., 100 µM) in the assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid effects on protein structure.

    • All solutions should be filtered and degassed to minimize light scattering.

  • Instrument Setup:

    • Set the excitation wavelength for the dansyl group, typically around 340 nm.

    • Set the emission wavelength to scan a range that covers the expected emission maximum of free and bound this compound (e.g., 450-600 nm). The emission maximum for this compound bound to a hydrophobic pocket is often observed around 480-520 nm.

    • Set the excitation and emission slit widths to an appropriate value to obtain a good signal-to-noise ratio (e.g., 5 nm).

  • Titration Experiment:

    • To a quartz cuvette, add a fixed volume and concentration of the target protein solution (e.g., 2 mL of 1 µM BSA).

    • Record the fluorescence spectrum of the protein solution alone to account for any background fluorescence.

    • Make sequential additions of small aliquots of the this compound working stock solution to the protein solution.

    • After each addition, mix gently and allow the system to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Correct the fluorescence intensity readings for the dilution effect upon adding this compound.

    • Subtract the fluorescence of this compound in buffer alone (measured in a separate titration without protein) from the corresponding fluorescence in the presence of the protein to obtain the net fluorescence change.

    • Plot the change in fluorescence intensity (ΔF) at the emission maximum of the bound probe as a function of the total this compound concentration.

    • Fit the resulting saturation binding curve to a suitable binding model, such as the one-site binding model, to determine the dissociation constant (Kd). The equation for a single-site binding model is: ΔF = (ΔF_max * [L]) / (Kd + [L]) where ΔF is the change in fluorescence, ΔF_max is the maximum fluorescence change at saturation, [L] is the concentration of this compound, and Kd is the dissociation constant.

Quantitative Data: Dansylglycine Binding to BSA

The following table provides representative data for the binding of a similar dansylated amino acid, Dansylglycine, to Bovine Serum Albumin (BSA), which can be used as a reference.

ParameterValueReference
Association Constant (Ka)(2.6 ± 0.2) x 10⁶ M⁻¹[1][2]
Dissociation Constant (Kd)~0.38 µMCalculated from Ka
Binding Stoichiometry (n)~1[1][2]
Fluorescence ChangeSignificant Enhancement and Blue Shift[1][2]

Note: This data is for Dansylglycine, a structurally similar compound to this compound. Binding affinities can vary depending on the specific protein and experimental conditions.

Experimental Workflow: Fluorescence Quenching

G Workflow for Determining Kd by Fluorescence Quenching prep Prepare Protein and This compound Solutions setup Set up Fluorometer (Excitation ~340 nm) prep->setup titrate Titrate Protein with Increasing this compound setup->titrate measure Measure Fluorescence Emission after each addition titrate->measure plot Plot ΔF vs. [this compound] measure->plot fit Fit Data to Binding Model plot->fit kd Determine Kd fit->kd

Caption: Workflow for Kd determination using fluorescence quenching.

Application Note 2: Competitive Binding Assay using Fluorescence Anisotropy

This application note details a competitive binding assay to determine the binding affinity of a non-fluorescent ligand for a target protein. The assay utilizes a fluorescent probe with known binding affinity to the target, in this case, a dansylated compound like this compound or a derivative. The principle relies on the change in fluorescence anisotropy (or polarization) of the dansylated probe upon binding to the larger protein. A small, freely rotating fluorescent molecule has a low anisotropy. When bound to a large, slowly tumbling protein, its anisotropy increases significantly. A non-fluorescent competitor ligand will displace the fluorescent probe from the protein, leading to a decrease in the measured anisotropy.

Experimental Protocol: Competitive Fluorescence Anisotropy

Objective: To determine the inhibition constant (Ki) for a non-fluorescent ligand by competing with a dansylated probe for binding to a target protein.

Materials:

  • Target protein

  • Dansylated probe (e.g., this compound or a derivative with known Kd)

  • Non-fluorescent competitor ligand

  • Assay buffer

  • Fluorometer equipped with polarizers

  • Microplate reader or cuvette-based fluorometer

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the target protein, dansylated probe, and competitor ligand in the assay buffer.

  • Instrument Setup:

    • Set the excitation wavelength appropriate for the dansyl probe (~340 nm).

    • Set the emission wavelength at the peak of the bound probe's fluorescence (~480-520 nm).

    • Use polarizers in both the excitation and emission light paths.

    • Calibrate the instrument to obtain the G-factor.

  • Direct Binding of Dansylated Probe (to determine Kd and anisotropy range):

    • First, perform a direct titration of the dansylated probe with the target protein to determine its Kd and the anisotropy values for the free (r_free) and fully bound (r_bound) states.

    • Keep the concentration of the dansylated probe constant and low (ideally below its Kd).

    • Add increasing concentrations of the target protein.

    • Measure the fluorescence anisotropy after each addition until saturation is reached.

  • Competition Assay:

    • Prepare a series of samples containing a fixed concentration of the target protein and the dansylated probe (concentrations should be chosen to give a significant anisotropy signal, e.g., ~50-80% of the maximum).

    • Add increasing concentrations of the non-fluorescent competitor ligand to these samples.

    • Incubate the samples to reach equilibrium.

    • Measure the fluorescence anisotropy of each sample.

  • Data Analysis:

    • Plot the measured anisotropy as a function of the competitor ligand concentration.

    • Fit the data to a competitive binding equation to determine the IC50 (the concentration of competitor that displaces 50% of the bound probe).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd_probe) where [Probe] is the concentration of the dansylated probe and Kd_probe is its dissociation constant.

Quantitative Data: Example of a Competitive Anisotropy Assay

The following table provides representative data from a competitive fluorescence anisotropy experiment using a dansylated probe (DNGSH).[3]

ParameterValue
Anisotropy of Free Probe (r_free)0.020
Anisotropy of Bound Probe (r_bound)0.180
Kd of Dansylated Probe (DNGSH)6 µM
Competitor Ligand (OctSG) IC50Determined from the competition curve
Calculated Ki for CompetitorDependent on IC50 and assay conditions

Experimental Workflow: Competitive Fluorescence Anisotropy

G Workflow for Competitive Fluorescence Anisotropy cluster_0 Preliminary Experiment cluster_1 Competition Assay probe_kd Determine Kd of Dansylated Probe anisotropy_range Determine Anisotropy Range (r_free, r_bound) probe_kd->anisotropy_range prepare_mix Prepare Protein-Probe Mix anisotropy_range->prepare_mix add_competitor Add Increasing Concentrations of Competitor prepare_mix->add_competitor measure_anisotropy Measure Anisotropy add_competitor->measure_anisotropy plot_ic50 Plot Anisotropy vs. [Competitor] to get IC50 measure_anisotropy->plot_ic50 calc_ki Calculate Ki from IC50 (Cheng-Prusoff) plot_ic50->calc_ki

Caption: Workflow for Ki determination via competitive fluorescence anisotropy.

Signaling Pathway and Interaction Model Visualization

Principle of Fluorescence Quenching upon Binding

G Principle of Fluorescence Enhancement cluster_0 Low Fluorescence cluster_1 High Fluorescence dansyl_free Free this compound (Aqueous Environment) dansyl_bound Bound this compound (Hydrophobic Pocket) dansyl_free->dansyl_bound Binding protein Protein with Hydrophobic Pocket protein->dansyl_bound Interaction

Caption: Fluorescence enhancement of this compound upon binding.

Principle of Competitive Fluorescence Anisotropy

G Principle of Competitive Fluorescence Anisotropy protein_probe Protein-Dansyl Probe Complex (High Anisotropy) protein_competitor Protein-Competitor Complex protein_probe->protein_competitor Displacement free_probe Free Dansyl Probe (Low Anisotropy) protein_probe->free_probe Release competitor Non-fluorescent Competitor Ligand competitor->protein_competitor Binding

Caption: Displacement of a fluorescent probe in a competitive anisotropy assay.

References

Application Notes and Protocols for Dansyllysine in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyllysine, a fluorescently labeled derivative of the amino acid lysine (B10760008), serves as a versatile probe in various biochemical and biophysical assays. Its utility in high-throughput screening (HTS) is primarily centered on its application in fluorescence polarization (FP)-based assays. This technique is exceptionally well-suited for HTS due to its homogeneous format, sensitivity, and scalability.

The dansyl moiety exhibits environmentally sensitive fluorescence, meaning its emission properties change upon binding to a target protein, often resulting in an increased fluorescence signal and a change in polarization. This characteristic makes this compound an excellent tool for studying the interactions of proteins that have binding sites for lysine or acetylated lysine, such as bromodomains and histone deacetylases (HDACs). In a typical competitive binding assay, a test compound that displaces this compound from its target protein will cause a decrease in the fluorescence polarization signal, providing a robust method for identifying potential inhibitors.

Principle of Fluorescence Polarization Assay

Fluorescence polarization (FP) is a technique that measures the change in the rotational speed of a fluorescent molecule in solution. When a small fluorescent molecule, like this compound, is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. However, when this compound binds to a much larger protein, its tumbling is significantly slowed, and the emitted light remains polarized. This change in polarization is directly proportional to the fraction of the fluorescent probe that is bound to the protein.

In a competitive HTS assay, the target protein and this compound are incubated together, resulting in a high FP signal. When a compound from a screening library is added that binds to the same site on the protein, it displaces the this compound probe. The displaced, free this compound tumbles more rapidly, leading to a decrease in the FP signal. This decrease in polarization is the readout used to identify "hits" from the compound library.

Application: Screening for Inhibitors of Lysine-Binding Proteins

A primary application of this compound in HTS is the identification of small molecule inhibitors that target the lysine-binding pockets of proteins. A notable example, analogous to this compound, is the use of dansyl sarcosine (B1681465) in a fluorescence polarization assay to screen for ligands that bind to human serum albumin (HSA)[1]. This methodology can be adapted for various lysine-binding targets, such as bromodomains, which are readers of acetylated lysine residues on histones and other proteins.

Experimental Workflow for a Competitive FP-Based HTS Assay

The following diagram illustrates a typical workflow for a high-throughput screening campaign using a this compound-based fluorescence polarization assay.

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_data Data Analysis reagent_prep Reagent Preparation (Buffer, this compound, Target Protein) compound_plating Compound Library Plating (384- or 1536-well plates) dispense_protein Dispense Target Protein to Assay Plates compound_plating->dispense_protein dispense_probe Dispense this compound Probe to Assay Plates dispense_protein->dispense_probe incubation Incubation dispense_probe->incubation read_fp Read Fluorescence Polarization incubation->read_fp data_qc Data Quality Control (Z'-factor calculation) read_fp->data_qc hit_id Hit Identification (% Inhibition Calculation) data_qc->hit_id dose_response Dose-Response Analysis (IC50 Determination) hit_id->dose_response

Fig. 1: High-throughput screening workflow.

Detailed Experimental Protocol: Competitive Fluorescence Polarization Assay

This protocol is a general guideline for developing a competitive FP assay using this compound to screen for inhibitors of a hypothetical lysine-binding protein (LBP).

Materials and Reagents:

  • Target Protein: Purified LBP

  • Fluorescent Probe: this compound

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • Assay Plates: Black, low-volume 384-well or 1536-well plates

  • Compound Library: Small molecules dissolved in DMSO

  • Plate Reader: Equipped with fluorescence polarization optics (e.g., excitation at ~340 nm and emission at ~520 nm for dansyl fluorophore)

Protocol Steps:

  • Determination of this compound Binding Affinity (Kd):

    • Prepare a serial dilution of the LBP in assay buffer.

    • Add a fixed, low concentration of this compound (e.g., 10 nM) to each well.

    • Add the LBP dilutions to the wells.

    • Incubate at room temperature for 1 hour, protected from light.

    • Measure the fluorescence polarization.

    • Plot the FP signal against the LBP concentration and fit the data to a one-site binding equation to determine the dissociation constant (Kd).

  • Assay Optimization for HTS:

    • Protein Concentration: Use an LBP concentration that results in approximately 50-80% of the maximum FP signal change (typically 1-3 times the Kd value).

    • This compound Concentration: Keep the this compound concentration well below the Kd to ensure a sensitive competitive assay.

    • DMSO Tolerance: Test the assay's performance at various DMSO concentrations (e.g., 0.1% to 5%) to determine the maximum tolerable concentration that does not significantly affect the assay window.

    • Z'-Factor Determination: The Z'-factor is a statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. To determine the Z'-factor, prepare multiple wells of positive control (LBP + this compound + DMSO) and negative control (this compound + DMSO). The Z'-factor is calculated using the means and standard deviations of these controls.

  • High-Throughput Screening Protocol:

    • Dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of the assay plate.

    • Add the target LBP (at the optimized concentration) to all wells.

    • Incubate for a predetermined time (e.g., 30 minutes) to allow for compound-protein binding.

    • Add this compound (at the optimized concentration) to all wells.

    • Incubate for 1 hour at room temperature, protected from light.

    • Measure the fluorescence polarization.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the high (no inhibitor) and low (no protein) controls.

    • Select "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the control).

    • Perform dose-response experiments for the confirmed hits to determine their IC50 values.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data for a this compound-based FP assay.

Table 1: Assay Parameters for a this compound-LBP FP Assay

ParameterValue
This compound Concentration10 nM
LBP Concentration50 nM
Assay Volume10 µL
Incubation Time60 minutes
Incubation Temperature25°C
Z'-Factor0.78

Table 2: Binding Affinity and Inhibition Data

LigandKd (nM)IC50 (µM)Ki (µM)
This compound250--
Compound A (Hit)-1.20.8
Compound B (Hit)-5.83.9
Known Inhibitor-0.50.3

Signaling Pathway Context: Histone Acetylation and Bromodomain-Mediated Gene Regulation

This compound-based HTS assays are particularly relevant for targeting proteins involved in epigenetic regulation, such as bromodomain-containing proteins. Bromodomains are "reader" domains that specifically recognize acetylated lysine residues on histone tails and other proteins. This recognition is a critical step in the recruitment of transcriptional machinery to specific gene promoters, leading to gene activation. The p300/CBP family of histone acetyltransferases (HATs) contains a bromodomain and plays a crucial role in this process. Inhibiting the p300/CBP bromodomain can disrupt this interaction and modulate gene expression, making it an attractive target for therapeutic intervention in diseases like cancer.

Signaling_Pathway cluster_nucleus Cell Nucleus TF Transcription Factor p300_CBP p300/CBP (HAT) TF->p300_CBP recruits Bromodomain Bromodomain Histone Histone Tail p300_CBP->Histone acetylates Ac_Lysine Acetylated Lysine Bromodomain->Ac_Lysine binds to Gene_Activation Gene Activation Bromodomain->Gene_Activation leads to Histone->Ac_Lysine contains DNA DNA Dansyllysine_Inhibitor This compound-based Inhibitor Dansyllysine_Inhibitor->Bromodomain blocks binding

Fig. 2: p300/CBP bromodomain signaling.

This diagram illustrates how the p300/CBP histone acetyltransferase acetylates lysine residues on histone tails. The bromodomain of p300/CBP then recognizes and binds to these acetylated lysines, leading to chromatin remodeling and gene activation. A this compound-based competitive inhibitor would bind to the acetyl-lysine binding pocket of the bromodomain, preventing its interaction with the histone tail and thereby inhibiting gene activation. This makes this compound a valuable tool for screening for modulators of this critical signaling pathway.

References

Application Notes and Protocols for Cellular Staining with Dansyllysine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Dansyllysine and its analog, Dansylcadaverine, as fluorescent probes for cellular staining. The protocols are designed for applications in fundamental research and drug development, with a focus on assessing autophagy and cell viability.

Introduction to Dansyl Fluorophores

This compound and Dansylcadaverine are fluorescent probes that exhibit environment-sensitive fluorescence. Their emission intensity significantly increases in hydrophobic environments, such as lipid membranes, compared to aqueous solutions. This property makes them valuable tools for visualizing specific cellular structures and processes.

  • This compound has been shown to selectively stain cholesterol-free domains in cellular membranes.[1][2] Its fluorescence is enhanced by at least 50-fold when it partitions into phospholipid membranes.[1][2] This characteristic has been exploited to study membrane structure and to assess cell viability and thermotolerance, as damaged cells often exhibit changes in membrane composition and permeability.[3][4]

  • Dansylcadaverine (also known as Monodansylcadaverine or MDC) is a well-established fluorescent probe for labeling autophagic vacuoles.[5] It is a lysosomotropic compound that accumulates in acidic compartments and allows for the visualization and quantification of autophagy.[6][7]

Application 1: Monitoring Autophagy with Dansylcadaverine

Dansylcadaverine is a widely used fluorescent dye for the detection and quantification of autophagic vacuoles in live cells.[8][9] Its accumulation in these structures provides a reliable method to monitor the induction and flux of the autophagy pathway.

Quantitative Data Summary
ParameterValueCell TypeConditionReference
Dansylcadaverine Concentration 50 µMMCF7 cells, HeLa cellsAutophagy Induction[7][8]
Incubation Time 10 - 15 minutesMCF7 cells, HeLa cellsAutophagy Induction[7][8]
Excitation Wavelength ~335-365 nmVariousMicroscopy/Fluorometry[7][10]
Emission Wavelength ~512-525 nmVariousMicroscopy/Fluorometry[7][10]
Fold Increase in Autophagy (Flow Cytometry) 1.6-foldOPLL-derived ligament fibroblastsPathological Condition[11]
Increase in Fluorescence Intensity Concentration-dependentSarcoma 180 cellsDrug Treatment[12]
Experimental Protocols

This protocol describes the staining of live cells with Dansylcadaverine for the visualization of autophagosomes by fluorescence microscopy.

Materials:

  • Dansylcadaverine (MDC) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Complete cell culture medium

  • Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS) or autophagy-inducing compounds (e.g., Rapamycin)

  • Fluorescence microscope with appropriate filter sets (DAPI or equivalent)

Procedure:

  • Cell Seeding: Seed cells on glass coverslips or in imaging-compatible plates to achieve 70-80% confluency on the day of the experiment.

  • Induction of Autophagy (Optional): To induce autophagy, replace the complete culture medium with starvation medium or medium containing an autophagy inducer. Incubate for a desired period (e.g., 2-4 hours). A control group with complete medium should be run in parallel.

  • Staining:

    • Prepare a fresh 50 µM Dansylcadaverine working solution in PBS.

    • Wash the cells twice with PBS.

    • Add the Dansylcadaverine working solution to the cells and incubate for 10-15 minutes at 37°C in the dark.[7][8]

  • Washing: Wash the cells three to four times with PBS to remove excess stain.[7][8]

  • Imaging: Immediately visualize the cells under a fluorescence microscope using a DAPI filter set (Excitation ~350 nm, Emission ~520 nm).[10] Autophagic vacuoles will appear as distinct green fluorescent puncta in the cytoplasm. For live-cell imaging, it is recommended to observe the cells in PBS or a suitable imaging buffer.

This protocol allows for the quantitative analysis of autophagy in a cell population using Dansylcadaverine staining and flow cytometry.

Materials:

  • Dansylcadaverine (MDC) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • FACS buffer (e.g., PBS with 1-2% FBS)[13][14]

  • Propidium Iodide (PI) or other viability dye (optional)

  • Flow cytometer with a UV or violet laser

Procedure:

  • Cell Preparation:

    • Culture and treat cells with autophagy inducers or inhibitors as required.

    • Harvest the cells by trypsinization (for adherent cells) or gentle scraping.

    • Wash the cells once with PBS and resuspend them in FACS buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Add Dansylcadaverine to the cell suspension to a final concentration of 50 µM.

    • Incubate for 15 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with FACS buffer by centrifugation (e.g., 300 x g for 5 minutes) and resuspension.

  • Viability Staining (Optional): If assessing cell viability simultaneously, resuspend the cells in FACS buffer containing a viability dye like Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer equipped with a UV or violet laser for Dansylcadaverine detection (emission at ~525 nm).[10]

    • Collect data from a sufficient number of events (e.g., 10,000-20,000 cells).

    • Gate on the live cell population if a viability dye is used.

    • Quantify the percentage of Dansylcadaverine-positive cells or the mean fluorescence intensity of the population.

Diagrams

Autophagy_Detection_Workflow Workflow for Autophagy Detection using Dansylcadaverine cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis cluster_output Output cell_culture Cell Culture autophagy_induction Induce Autophagy (e.g., starvation, rapamycin) cell_culture->autophagy_induction stain_mdc Incubate with 50 µM Dansylcadaverine (15 min) autophagy_induction->stain_mdc wash_cells Wash with PBS stain_mdc->wash_cells microscopy Fluorescence Microscopy (Ex: ~355nm, Em: ~520nm) wash_cells->microscopy flow_cytometry Flow Cytometry (UV/Violet Laser) wash_cells->flow_cytometry image_analysis Image Analysis (Puncta Quantification) microscopy->image_analysis quantitative_data Quantitative Data (% Positive Cells, MFI) flow_cytometry->quantitative_data

Caption: Experimental workflow for autophagy detection.

Autophagy_Signaling_Pathway Simplified Autophagy Signaling Pathway stress Nutrient Starvation, Growth Factor Deprivation mTORC1 mTORC1 stress->mTORC1 inhibition ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibition Beclin1_complex Beclin-1-Vps34 Complex ULK1_complex->Beclin1_complex activation Phagophore Phagophore (Isolation Membrane) Beclin1_complex->Phagophore nucleation Autophagosome Autophagosome (Dansylcadaverine Staining) Phagophore->Autophagosome elongation LC3_conjugation LC3 Conjugation System (Atg7, Atg3) LC3_conjugation->Autophagosome LC3-II incorporation Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome fusion Lysosome Lysosome Lysosome->Autolysosome

Caption: Key steps in the autophagy signaling pathway.

Application 2: Assessing Cell Viability and Thermotolerance with this compound

This compound can be used to assess cell death and thermotolerance, particularly in the context of hyperthermia treatment for cancer.[3][4] Heat-stressed or dying cells exhibit altered membrane properties, leading to increased uptake and fluorescence of this compound.

Quantitative Data Summary
ParameterValueCell TypeConditionReference
Heat Shock (in vitro) 45°C for various timesHuman tumor biopsiesThermotolerance Assay[3]
Post-Heat Incubation 12 - 15 hours at 37°CHuman tumor biopsiesThermotolerance Assay[3]
Analysis Method Flow CytometryHuman tumor biopsiesThermotolerance Assay[3]
Thermotolerance Peak ~12 hours post-heat shockChinese hamster ovary cellsClonogenicity & DL Staining[4]
Experimental Protocol

This protocol provides a framework for assessing cellular response to hyperthermia.

Materials:

  • This compound stock solution (concentration to be optimized, e.g., 1 mM in PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Complete cell culture medium

  • FACS buffer (e.g., PBS with 1-2% FBS)

  • Water bath or incubator for controlled heating

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from cultured cells or tumor biopsies.

  • Heat Treatment:

    • Aliquot the cell suspension into tubes.

    • Expose the cells to a specific temperature for a defined duration (e.g., 45°C for 30-60 minutes). Include a control group maintained at 37°C.

  • Recovery: After heat treatment, return the cells to a 37°C incubator for a recovery period of 12-15 hours.[3] This allows for the manifestation of heat-induced damage.

  • Staining:

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in FACS buffer.

    • Add this compound to the cell suspension. The optimal concentration and incubation time should be determined empirically for the specific cell type and experimental conditions.

  • Washing: Wash the cells twice with FACS buffer to remove unbound dye.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer.

    • Use forward and side scatter to gate on the cell population of interest and exclude debris.[3]

    • Quantify the percentage of this compound-positive cells, which represents the population of heat-damaged or non-viable cells.

Diagram

Thermotolerance_Assay_Workflow Workflow for Thermotolerance Assay using this compound cell_prep Prepare Single-Cell Suspension heat_treatment Heat Treatment (e.g., 45°C) cell_prep->heat_treatment control Control (37°C) cell_prep->control recovery Recovery Period (12-15h at 37°C) heat_treatment->recovery control->recovery staining This compound Staining recovery->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry data_analysis Quantify % this compound- Positive (Damaged) Cells flow_cytometry->data_analysis

References

Applications of Dansyllysine in Flow Cytometry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dansyllysine, a fluorescent probe, serves as a valuable tool in flow cytometry for the assessment of cell viability and membrane integrity. Its application is particularly relevant in studying cellular responses to stressors such as hyperthermia. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their flow cytometry workflows. The core principle of this application lies in the differential partitioning of this compound into the plasma membranes of viable versus non-viable cells, a phenomenon driven by changes in membrane lipid organization upon cell death.

Principle of Action

This compound is a lipophilic dye that exhibits low fluorescence in aqueous environments and becomes highly fluorescent upon insertion into nonpolar environments, such as the lipid bilayer of a cell membrane. In healthy, viable cells, the plasma membrane maintains a specific organization that limits the uptake of this compound. However, upon the onset of cell death, particularly through processes that alter membrane fluidity and induce lateral phase separation of phospholipids, the plasma membrane becomes more permissive to this compound partitioning. This results in a significant increase in fluorescence intensity in non-viable or membrane-compromised cells, which can be readily quantified by flow cytometry.[1][2][3][4]

Primary Application: Assessment of Cell Viability and Cell Death

The primary application of this compound in flow cytometry is the identification and quantification of non-viable cells, particularly those that have undergone membrane damage due to external stressors like heat shock.[1][3] This method provides a sensitive measure of cell death and can be correlated with traditional viability assays like colony formation.[1][3]

Key Advantages:
  • Sensitivity: Detects early to late stages of cell death associated with membrane alterations.

  • Ease of Use: A straightforward staining protocol that can be integrated into standard flow cytometry workflows.

  • Compatibility: Can be used in conjunction with other fluorescent probes for multi-parametric analysis, provided spectral overlap is considered.

Experimental Protocols

Protocol 1: Staining of Adherent and Suspension Cells with this compound for Viability Assessment

This protocol details the steps for staining both adherent and suspension cells with this compound to assess cell viability by flow cytometry.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Cell culture medium

  • Flow cytometry tubes (5 mL)

  • Propidium Iodide (PI) or other viability dye for control (optional)

  • Flow cytometer with appropriate laser and filter sets for Dansyl detection (e.g., UV or Violet laser excitation, emission collected around 450-550 nm).

Procedure:

  • Cell Preparation:

    • Suspension Cells: Count the cells and adjust the density to 1 x 10^6 cells/mL in pre-warmed cell culture medium.

    • Adherent Cells: Gently detach cells using a non-enzymatic cell dissociation solution to maintain membrane integrity. Wash the cells once with PBS and resuspend in pre-warmed cell culture medium at a density of 1 x 10^6 cells/mL.

  • Induction of Cell Death (Experimental Group):

    • Induce cell death in a subset of cells using the desired method (e.g., heat shock at 45.5°C for a specified duration, chemical treatment).[1][3]

    • Include a control group of untreated, viable cells.

  • This compound Staining:

    • To 1 mL of the cell suspension, add this compound stock solution to a final concentration of 50-100 µM. The optimal concentration may need to be determined empirically for different cell types.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Wash the cells twice with 2 mL of cold PBS to remove unbound dye. Centrifuge at 300 x g for 5 minutes between washes.

  • Resuspension:

    • Resuspend the cell pellet in 500 µL of cold PBS for flow cytometric analysis.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest.

    • Analyze the this compound fluorescence in the appropriate channel (e.g., FITC or a similar channel depending on the instrument's filter configuration).

    • A significant increase in fluorescence intensity will be observed in the non-viable cell population compared to the live cell population.

Data Presentation

The quantitative data obtained from flow cytometry experiments using this compound can be summarized to compare the fluorescence intensity and percentage of stained cells between different experimental conditions.

Table 1: Representative Data for this compound Staining of Heat-Shocked Cells

Treatment ConditionMean Fluorescence Intensity (MFI) of this compoundPercentage of this compound-Positive Cells (%)
Control (Viable Cells)50 ± 105 ± 2
Heat Shock (45.5°C, 30 min)850 ± 7585 ± 8

Note: The values presented are for illustrative purposes and may vary depending on the cell type, experimental conditions, and instrument settings.

Visualizations

Diagram 1: Experimental Workflow for Cell Viability Assessment using this compound

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis prep_cells Prepare single-cell suspension (1x10^6 cells/mL) induce_death Induce cell death (e.g., heat shock) prep_cells->induce_death control_cells Control (viable cells) prep_cells->control_cells add_dansyl Add this compound (50-100 µM) induce_death->add_dansyl control_cells->add_dansyl incubate Incubate at 37°C (15-30 min) add_dansyl->incubate wash_cells Wash cells with PBS incubate->wash_cells resuspend Resuspend in PBS wash_cells->resuspend flow_cytometry Analyze on flow cytometer resuspend->flow_cytometry

Caption: Workflow for assessing cell viability with this compound.

Diagram 2: Proposed Mechanism of this compound Staining

G cluster_viable Viable Cell cluster_nonviable Non-Viable Cell viable_cell Intact Plasma Membrane Organized Lipid Bilayer low_fluorescence Low Fluorescence dansyl_out_v This compound dansyl_out_v->viable_cell:f0 Limited Partitioning nonviable_cell Compromised Plasma Membrane Disorganized Lipid Bilayer dansyl_out_v->nonviable_cell:f0 Increased Partitioning dansyl_in_nv This compound high_fluorescence High Fluorescence

Caption: this compound partitioning in viable vs. non-viable cells.

Concluding Remarks

This compound provides a straightforward and sensitive method for assessing cell viability and membrane integrity by flow cytometry. While its application as a substrate for multidrug resistance transporters or for specific lysosomal tracking is not well-documented, its utility as a fluorescent probe for cell death is evident. The protocols and principles outlined in this document offer a solid foundation for researchers to incorporate this compound into their studies of cellular responses to various stimuli. As with any fluorescent probe, optimization of staining concentrations and incubation times for specific cell types is recommended to ensure robust and reproducible results.

References

Troubleshooting & Optimization

common issues in Dansyllysine protein labeling experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dansyllysine protein labeling. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common issues encountered during protein labeling experiments with this compound and its reactive form, Dansyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it label proteins?

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a fluorescent probe that reacts with primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of a protein.[1][2][3][4][5][6][7][8] The reaction forms a stable, fluorescent sulfonamide bond, covalently attaching the Dansyl group to the protein.[3][5] This allows for the introduction of a fluorescent label for various downstream applications, including protein quantification, conformational studies, and fluorescence resonance energy transfer (FRET) experiments.[3][5]

Q2: What is the optimal pH for Dansyl chloride labeling?

The optimal pH for Dansyl chloride labeling is typically between 9.5 and 10.5.[1][6][7][8] At this alkaline pH, the primary amino groups of lysine residues are deprotonated and therefore more nucleophilic, facilitating the reaction with the sulfonyl chloride group of Dansyl chloride.[6][7] Labeling efficiency is significantly lower at neutral or acidic pH.[1][9]

Q3: What type of buffer should I use for the labeling reaction?

It is crucial to use a non-nucleophilic buffer that does not contain primary or secondary amines, as these will compete with the protein for reaction with Dansyl chloride.[6] Suitable buffers include sodium carbonate-bicarbonate or sodium borate (B1201080) buffers.[6] Buffers containing Tris or glycine (B1666218) should be avoided in the labeling reaction itself, although they can be used to quench the reaction.

Q4: How do I prepare the Dansyl chloride solution?

Dansyl chloride is not readily soluble in aqueous solutions and is susceptible to hydrolysis.[1][6] It should be dissolved in an organic solvent such as acetonitrile (B52724) or dimethylformamide (DMF) immediately before use.[6] It is important to note that Dansyl chloride is unstable in dimethyl sulfoxide (B87167) (DMSO).[6] The concentrated stock solution is then added to the protein solution in the appropriate buffer to initiate the labeling reaction.

Q5: How can I remove unreacted Dansyl chloride after the labeling reaction?

Unreacted Dansyl chloride and its hydrolysis by-product, dansyl sulfonic acid, can be removed by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or by dialysis against a suitable buffer.[7] For smaller sample volumes, spin filtration columns with an appropriate molecular weight cutoff can also be effective.

Q6: How do I determine the degree of labeling (DOL)?

The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically. This is achieved by measuring the absorbance of the labeled protein solution at 280 nm (for the protein) and at the absorbance maximum of the Dansyl group (around 340 nm). The DOL can then be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and the Dansyl group.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound protein labeling experiments.

Low Labeling Efficiency

Problem: The degree of labeling (DOL) is lower than expected.

Possible Cause Solution
Suboptimal pH Ensure the reaction buffer pH is between 9.5 and 10.5 to facilitate the deprotonation of lysine amino groups.[1][6][7][8]
Hydrolysis of Dansyl Chloride Prepare the Dansyl chloride solution immediately before use and add it to the protein solution promptly. Hydrolysis to the non-reactive dansyl sulfonic acid is accelerated at higher pH and temperature.[1][6]
Insufficient Molar Excess of Dansyl Chloride Increase the molar ratio of Dansyl chloride to protein. A 5- to 20-fold molar excess is a good starting point, but this may need to be optimized for your specific protein.[7]
Low Reaction Temperature or Short Incubation Time While the reaction can proceed at 4°C to minimize protein degradation, increasing the temperature (e.g., to room temperature) or extending the incubation time can improve efficiency.[1] However, be mindful of your protein's stability at higher temperatures.
Presence of Competing Nucleophiles Ensure your protein sample and buffer are free from primary and secondary amines (e.g., Tris, glycine, ammonium (B1175870) salts) that can react with Dansyl chloride.[6]
Protein Aggregation Visually inspect the solution for any precipitation. Protein aggregation can reduce the accessibility of lysine residues. If aggregation is observed, consider optimizing the buffer composition, protein concentration, or adding stabilizing agents.
High Background Fluorescence

Problem: High background signal is observed in fluorescence measurements or on gels.

Possible Cause Solution
Incomplete Removal of Free Dye Ensure thorough purification of the labeled protein from unreacted Dansyl chloride and its fluorescent hydrolysis product using methods like gel filtration, dialysis, or spin filtration.[7] Multiple purification steps may be necessary.
Non-Specific Binding of Dansyl Chloride The hydrophobic nature of the Dansyl group can lead to non-specific binding to proteins. To minimize this, you can: 1. Optimize the molar excess of Dansyl chloride to the lowest effective concentration. 2. Include a mild non-ionic detergent (e.g., 0.01% Tween-20) in wash buffers. 3. Perform a final purification step, such as hydrophobic interaction chromatography, if non-specific binding is persistent.
Contaminated Buffers or Water Use high-purity water and freshly prepared buffers to avoid fluorescent contaminants.
Dirty Imaging System or Consumables Ensure that cuvettes, gel cassettes, and the imaging platform are clean to prevent background fluorescence.[10]
Fluorescence Quenching

Problem: The fluorescence intensity of the labeled protein is lower than expected.

Possible Cause Solution
Self-Quenching at High DOL A very high degree of labeling can lead to self-quenching, where adjacent Dansyl molecules interact and reduce the overall fluorescence quantum yield. Aim for an optimal DOL, which may need to be determined empirically for your protein.
Environmental Effects The fluorescence of the Dansyl group is sensitive to its local environment.[3][11] Binding to a hydrophobic pocket on the protein can enhance fluorescence, while exposure to a polar, aqueous environment can decrease it.[11] Consider if conformational changes in your protein are influencing the fluorescence.
Presence of Quenchers Certain molecules can act as quenchers of Dansyl fluorescence. Common quenchers include molecular oxygen, iodide ions, and some metal ions.[] If possible, de-gas your buffers and avoid known quenchers in your experimental setup. Tryptophan residues in close proximity to the labeling site can also quench Dansyl fluorescence through FRET.[5]
Protein Precipitation or Altered Function

Problem: The protein precipitates during or after labeling, or its biological activity is compromised.

Possible Cause Solution
Alteration of Protein Charge The reaction of Dansyl chloride with a primary amine neutralizes a positive charge, which can alter the protein's isoelectric point and solubility. If precipitation occurs, try reducing the degree of labeling or performing the labeling and storage in a buffer that maintains protein solubility.
Labeling of Critical Residues Labeling of lysine residues within or near the active site or a binding interface can disrupt protein function. If functional impairment is observed, consider reducing the degree of labeling or using site-directed mutagenesis to protect critical lysine residues.
Harsh Labeling Conditions High pH or elevated temperatures can lead to protein denaturation. Perform labeling at the lowest effective temperature and for the shortest necessary time to achieve the desired DOL while maintaining protein integrity.

Quantitative Data

Table 1: Effect of pH and Reaction Time on the Labeling of Myoglobin (B1173299) with Dansyl Chloride

pHReaction Time (minutes)Predominant Labeled Species (Number of Dansyl Groups)
6.051
6.0151
6.0301-2
7.051
7.0151-2
7.0301-3
9.551-4
9.5152-5
9.5302-5
Data adapted from a study on myoglobin labeling.[1][9] The number of incorporated Dansyl groups increases with both higher pH and longer reaction times.

Table 2: Hydrolysis Rate of Dansyl Chloride in Different Buffers at Room Temperature

BufferpHTime to Complete Hydrolysis (minutes)
Sodium Phosphate7.0~50
HEPES8.2~30
Carbonate-Bicarbonate9.5< 10
Data is illustrative and based on findings that hydrolysis rates increase significantly with pH.[1][9] The presence of amine-containing buffers like ammonium acetate (B1210297) further accelerates the loss of reactive Dansyl chloride.

Experimental Protocols

Protocol 1: this compound Labeling of a Protein

This protocol provides a general procedure for labeling a protein with Dansyl chloride. Optimization of the molar ratio of dye to protein, reaction time, and temperature may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • Dansyl chloride

  • Acetonitrile or DMF

  • 1 M Sodium Carbonate-Bicarbonate buffer, pH 9.5

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment

  • Spectrophotometer

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS.

  • Reaction Buffer Adjustment: Add 1 M Sodium Carbonate-Bicarbonate buffer (pH 9.5) to the protein solution to achieve a final concentration of 100 mM and a pH of approximately 9.5.

  • Dansyl Chloride Stock Solution Preparation: Immediately before use, dissolve Dansyl chloride in acetonitrile or DMF to a concentration of 10-20 mg/mL.

  • Labeling Reaction: While gently stirring the protein solution, slowly add the desired molar excess of the Dansyl chloride stock solution. Protect the reaction mixture from light and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will react with any remaining Dansyl chloride. Incubate for an additional 30 minutes.

  • Purification: Separate the Dansyl-labeled protein from unreacted dye and by-products using a pre-equilibrated size-exclusion chromatography column or by dialysis against an appropriate buffer.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (A280) and ~340 nm (Amax).

    • Calculate the protein concentration using the following formula: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein where CF is the correction factor (A280 of the dye / Amax of the dye) and εprotein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the DOL using the following formula: DOL = Amax / (εdye × Protein Concentration (M)) where εdye is the molar extinction coefficient of Dansyl chloride at its Amax.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) adjust_ph Adjust to pH 9.5 (100 mM Carbonate Buffer) prep_protein->adjust_ph 1 add_dye Add Dansyl Chloride (5-20x molar excess) adjust_ph->add_dye 2 prep_dye Prepare Dansyl Chloride Stock (10-20 mg/mL in ACN/DMF) prep_dye->add_dye 3 incubate Incubate (1-2h RT or O/N 4°C, protected from light) add_dye->incubate 4 quench Quench Reaction (e.g., 50 mM Tris) incubate->quench 5 purify Purify Conjugate (Gel Filtration/Dialysis) quench->purify 6 analyze Determine DOL (Spectrophotometry A280/A340) purify->analyze 7

Caption: Experimental workflow for this compound protein labeling.

troubleshooting_workflow cluster_ph pH Check cluster_reagents Reagent Check cluster_conditions Condition Optimization start Low Labeling Efficiency? ph_check Is pH 9.5-10.5? start->ph_check Start Here adjust_ph Adjust pH and repeat labeling ph_check->adjust_ph No reagent_check Fresh Dansyl-Cl? Amine-free buffer? ph_check->reagent_check Yes adjust_ph->start prep_fresh Prepare fresh reagents and repeat reagent_check->prep_fresh No conditions_check Increase molar excess, time, or temp? reagent_check->conditions_check Yes prep_fresh->start optimize Systematically optimize conditions conditions_check->optimize Yes success Labeling Successful conditions_check->success No, further investigation needed optimize->success

Caption: Troubleshooting workflow for low labeling efficiency.

References

how to increase the fluorescence signal of Dansyllysine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dansyllysine. Our goal is to help you optimize your experimental setup to achieve the maximum fluorescence signal.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the fluorescence intensity of this compound?

The fluorescence signal of this compound is highly sensitive to its local environment. The key factors influencing its intensity are:

  • Solvent Polarity: The dansyl group is a classic environment-sensitive fluorophore. Its fluorescence quantum yield increases significantly in non-polar (hydrophobic) environments compared to polar (aqueous) ones.[1]

  • pH of the Solution: The fluorescence of dansyl derivatives is strongly dependent on pH.[2][3] The dimethylamino group on the naphthalene (B1677914) ring is sensitive to protonation, which typically quenches fluorescence in acidic conditions.[3]

  • Presence of Quenchers: Substances like molecular oxygen and halide ions can decrease the fluorescence intensity through quenching.[4][5]

  • Concentration: At high concentrations, this compound can exhibit self-quenching, where excited molecules transfer energy to ground-state molecules non-radiatively, leading to a decrease in the overall fluorescence signal.[4][6]

  • Temperature and Viscosity: Generally, increasing the temperature can lead to more molecular collisions and non-radiative decay, thus decreasing fluorescence.[4][5] Conversely, higher viscosity can restrict molecular motion and reduce collisions, potentially increasing the signal.[4]

Q2: How does solvent choice critically affect the this compound signal?

The choice of solvent is one of the most critical parameters for maximizing the this compound signal. The fluorescence intensity of this compound is significantly enhanced when it is moved from a polar solvent like water to a non-polar, hydrophobic environment.[1] For instance, its fluorescence intensity is enhanced by at least 50-fold when it is dissolved in phosphatidylcholine (PC) membranes compared to when it is in an aqueous solution.[7][8] This is because the non-polar environment shields the excited fluorophore from non-radiative deactivation pathways that are prevalent in polar solvents.

Q3: What is the optimal pH range for maximizing this compound fluorescence?

The fluorescence of dansyl compounds is generally quenched in acidic environments (pH < 4) due to the protonation of the dimethylamino group.[2][3] While the optimal pH can vary slightly, neutral to alkaline solutions are typically preferred to ensure this group remains unprotonated, leading to a stronger fluorescence emission.[4] For example, some dansyl-based probes show a dramatic increase in fluorescence (over 200-fold) when the pH is raised from acidic levels (e.g., 4.2) to neutral levels (e.g., 7.4).[2] It is crucial to buffer your solution to the appropriate pH for stable and maximal signal intensity.

Q4: Can I use additives to enhance the fluorescence signal in an aqueous solution?

Yes, certain additives can create a hydrophobic micro-environment for this compound in aqueous solutions, thereby enhancing its fluorescence. Cyclodextrins are a prime example. These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate the dansyl group, shielding it from water and significantly boosting its fluorescence signal.[9][10] This complex formation is a widely used strategy to improve the quantum yield of fluorescent probes in aqueous media.[11][12]

Troubleshooting Guide: Weak or Unstable Signal

This section addresses common issues encountered during this compound fluorescence measurements.

Problem: Low or No Fluorescence Signal

If you are observing a weaker-than-expected or non-existent signal, follow these troubleshooting steps.

TroubleshootingWorkflow start Start: Low Signal check_solvent Step 1: Verify Solvent Is it non-polar or aprotic? start->check_solvent solvent_ok Is signal still low? check_solvent->solvent_ok No check_ph Step 2: Check pH Is it in the neutral to alkaline range (pH > 7)? check_solvent->check_ph Yes solution_polar Action: Change to a non-polar solvent (e.g., Dioxane, Ethanol) or aprotic environment. solvent_ok->solution_polar Yes ph_ok Is signal still low? check_ph->ph_ok No check_conc Step 3: Evaluate Concentration Is Absorbance < 0.1 to avoid inner filter/quenching effects? check_ph->check_conc Yes solution_acidic Action: Adjust pH Buffer the solution to pH 7-9. ph_ok->solution_acidic Yes conc_ok Is signal still low? check_conc->conc_ok No check_quenchers Step 4: Consider Quenchers Is the solution deoxygenated? Are halide ions absent? check_conc->check_quenchers Yes solution_conc Action: Dilute Sample Perform a concentration curve to find the optimal range. conc_ok->solution_conc Yes quenchers_ok Is signal still low? check_quenchers->quenchers_ok No add_enhancer Step 5: Use an Enhancer Consider adding cyclodextrin (B1172386) to your aqueous solution. check_quenchers->add_enhancer Yes solution_quenched Action: Remove Quenchers Degas the solvent or use an alternative buffer. quenchers_ok->solution_quenched Yes end_bad Consult Instrument Manual / Check Fluorophore Integrity quenchers_ok->end_bad Yes end_good Signal Optimized add_enhancer->end_good solution_polar->check_ph solution_acidic->check_conc solution_conc->check_quenchers solution_quenched->add_enhancer

Caption: A logical workflow for troubleshooting a low this compound fluorescence signal.
Summary of Factors and Solutions

FactorsAffectingFluorescence cluster_positive Signal Enhancement cluster_negative Signal Reduction (Quenching) nonpolar Non-Polar Solvent fluorescence This compound Fluorescence Signal nonpolar->fluorescence alkaline Alkaline pH alkaline->fluorescence viscosity High Viscosity viscosity->fluorescence enhancers Additives (e.g., Cyclodextrins) enhancers->fluorescence polar Polar Solvent (e.g., Water) acidic Acidic pH high_conc High Concentration quenchers Quenchers (O₂, Halides) high_temp High Temperature fluorescence->polar fluorescence->acidic fluorescence->high_conc fluorescence->quenchers fluorescence->high_temp

Caption: Key environmental factors that enhance or reduce this compound fluorescence.

Data & Protocols

Quantitative Data on Fluorescence Enhancement

The following table summarizes reported increases in fluorescence for this compound and related compounds under various enhancing conditions.

Method of EnhancementAnalyteFold Increase in FluorescenceReference
Transfer from Water to PC MembranesThis compound> 50-fold[7][8]
pH Change (Acidic to Neutral)Dansyl-based pH probes> 200-fold change[2]
Addition of Metal Ions (e.g., Zn²⁺)Dansyl derivative (trinsyl)> 25-fold[13]
Complexation with CyclodextrinsVarious fluorophoresSignificant enhancement[9][10]
Experimental Protocols
Protocol 1: Basic Fluorescence Measurement of this compound

This protocol outlines the fundamental steps for measuring this compound fluorescence and creating a calibration curve.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like ethanol (B145695) or methanol. Store protected from light.

    • Prepare a series of dilutions from the stock solution in your chosen experimental buffer or solvent. A concentration range of 0.1 µM to 10 µM is a good starting point. Ensure the final absorbance of the most concentrated sample is below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for signal stability.

    • Set the excitation wavelength for this compound, typically around 330-350 nm.

    • Set the emission wavelength scan range, which is typically from 400 nm to 600 nm. The peak emission is highly solvent-dependent and usually occurs around 520 nm in water, shifting to shorter wavelengths (e.g., ~480 nm) in non-polar environments.

    • Optimize the excitation and emission slit widths. Start with 5 nm for both and adjust as needed to balance signal intensity and spectral resolution.

  • Measurement:

    • Use a clean quartz cuvette.

    • First, measure the fluorescence of a "blank" sample containing only the solvent or buffer.

    • Measure the fluorescence intensity of each dilution, starting from the lowest concentration.

    • Record the peak emission intensity for each sample.

  • Data Analysis:

    • Subtract the blank's fluorescence intensity from each sample's measurement.

    • Plot the corrected fluorescence intensity versus the this compound concentration. The resulting curve should be linear at low concentrations.

Protocol 2: Enhancing this compound Fluorescence with Cyclodextrins

This protocol describes how to use β-Cyclodextrin to increase the fluorescence signal in an aqueous buffer.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a minimal amount of organic solvent (e.g., ethanol) before diluting in an aqueous buffer (e.g., 10 mM Phosphate Buffer, pH 7.4).

    • Prepare a stock solution of β-Cyclodextrin (e.g., 100 mM) in the same aqueous buffer. Note that solubility may be a limiting factor.

    • Prepare a series of samples with a fixed concentration of this compound (e.g., 1 µM) and varying concentrations of β-Cyclodextrin (e.g., 0 mM, 1 mM, 2 mM, 5 mM, 10 mM).

  • Incubation:

    • Allow the this compound/β-Cyclodextrin solutions to incubate for at least 30 minutes at room temperature to ensure complex formation.

  • Instrument Setup and Measurement:

    • Follow the instrument setup steps from Protocol 1.

    • Measure the fluorescence emission spectrum for each sample.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of β-Cyclodextrin.

    • Observe the increase in fluorescence intensity as the cyclodextrin concentration rises, which indicates the formation of the inclusion complex and enhancement of the signal. This data can be used to calculate the binding constant of the complex.

References

Technical Support Center: Preventing Photobleaching of Dansyllysine in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of photobleaching when using Dansyllysine in microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound imaging?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light.[1] This process leads to a permanent loss of the fluorescent signal, which can significantly compromise image quality, reduce the duration of time-lapse experiments, and affect the accuracy of quantitative measurements.[2] The underlying mechanism involves the transition of the fluorophore to a highly reactive triplet state, where it can undergo chemical reactions with surrounding molecules, particularly oxygen, leading to its degradation.[3][4]

Q2: How can I minimize photobleaching of this compound?

A2: There are several strategies to minimize photobleaching:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal. Neutral density filters can be used to attenuate the excitation light.[1]

  • Minimize Exposure Time: Limit the duration of light exposure by using faster acquisition speeds, opening the shutter only during image capture, and focusing on a region of interest before moving to the area you wish to image.[1]

  • Use Antifade Reagents: Incorporate antifade reagents into your mounting medium. These chemical compounds reduce photobleaching by scavenging for reactive oxygen species.[2]

  • Choose the Right Mounting Medium: The choice of mounting medium can significantly impact photostability. Media with a high refractive index, such as glycerol-based formulations, can also improve signal collection.[4]

  • Work in a Low-Oxygen Environment: While not always practical for live-cell imaging, reducing the oxygen concentration in the sample environment can decrease the rate of photobleaching.[3]

Q3: What are the most common antifade reagents and how do they work?

A3: The most common antifade reagents are free radical scavengers that protect fluorophores from photodamage.[5] Key examples include:

  • p-Phenylenediamine (PPD): A highly effective antifade agent, but it can be toxic and may cause autofluorescence in the blue-green region of the spectrum.[5][6]

  • n-Propyl gallate (NPG): A less toxic alternative to PPD that is effective at reducing fading.[6]

  • 1,4-diazabicyclo[2.2.2]octane (DABCO): Another widely used and less toxic antifade reagent, though it may be slightly less effective than PPD.[2][6]

These reagents work by quenching the triplet state of the fluorophore or by scavenging for reactive oxygen species, thereby preventing the chemical reactions that lead to photobleaching.[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound microscopy.

Problem Possible Cause Troubleshooting Steps
Rapid signal fading during image acquisition. Photobleaching due to excessive light exposure.• Reduce laser power or lamp intensity. • Decrease exposure time per frame. • Use an antifade mounting medium. • Move to a fresh field of view for each new image.
Initial fluorescence is bright but disappears after a few seconds. High rate of photobleaching.• Optimize imaging parameters (lowest possible excitation intensity and shortest exposure time). • Use a more effective antifade reagent (e.g., Vectashield which contains PPD). • If possible, use a more photostable fluorophore if this compound is not essential for the experiment.
Weak or no fluorescent signal from the start. Quenching of fluorescence by the antifade reagent or mounting medium.• Some antifade reagents can initially quench fluorescence. Try a different formulation.[7] • Ensure the pH of the mounting medium is optimal for this compound fluorescence.
High background fluorescence. Autofluorescence from the sample or mounting medium.• PPD-containing antifades can exhibit autofluorescence.[5] • Prepare an unstained control sample to assess the level of autofluorescence. • Use spectral unmixing if your imaging software supports it.

Quantitative Comparison of Antifade Reagents

While direct quantitative data for this compound is limited, the following table provides a comparison of the photostability of Coumarin, a fluorophore with similar spectral properties (blue-green emission), in the presence of various antifade reagents. This data can serve as a useful guide for selecting an appropriate antifade medium for this compound experiments.

Antifade Reagent/Mounting MediumFluorophoreHalf-life (seconds)Relative Initial Fluorescence Intensity (%)
90% Glycerol (B35011) in PBS (pH 8.5)Coumarin25100
Vectashield (contains PPD)Coumarin106~85

Data adapted from a study on various fluorochromes. The relative initial fluorescence intensity is compared to the signal in 90% glycerol/PBS without an antifade agent.[8]

Experimental Protocols

Protocol 1: Preparation of a DIY n-Propyl Gallate (NPG) Antifade Mounting Medium

Materials:

  • n-Propyl gallate (NPG)

  • Glycerol

  • 10x Phosphate-Buffered Saline (PBS)

  • Distilled water

  • 50 mL conical tube

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 1 M stock solution of NPG in glycerol. This may require gentle heating and stirring for several hours to fully dissolve.

  • In a 50 mL conical tube, combine 9 mL of glycerol with 1 mL of 10x PBS.

  • Add 100 µL of the 1 M NPG stock solution to the glycerol/PBS mixture to achieve a final concentration of 10 mM NPG.

  • Vortex the solution thoroughly.

  • Store the antifade mounting medium in the dark at 4°C for up to one month.

Protocol 2: Mounting a Sample with Antifade Medium

Materials:

  • Fixed and stained microscope slide with this compound

  • Antifade mounting medium (commercial or DIY)

  • Coverslip

  • Pipette

  • Nail polish or sealant

Procedure:

  • Carefully remove the slide from the final wash buffer.

  • Wick away any excess buffer from the edges of the slide with a laboratory wipe, being careful not to touch the sample.

  • Add a small drop (approximately 20-50 µL) of the antifade mounting medium directly onto the sample.

  • Carefully lower a coverslip onto the drop of mounting medium at a 45-degree angle to avoid introducing air bubbles.

  • Gently press down on the coverslip to spread the mounting medium evenly.

  • Remove any excess mounting medium from the edges of the coverslip with a laboratory wipe.

  • Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and movement.

  • Allow the mounting medium to cure (if it is a hardening formulation) in the dark for the time specified by the manufacturer's instructions before imaging. For non-hardening media, you can image immediately.

Visualizations

Jablonski Diagram Illustrating Photobleaching

Jablonski cluster_S1 Singlet Excited State (S1) cluster_S0 Ground State (S0) cluster_T1 Triplet Excited State (T1) S1 S1 S0 S0 S1->S0 Fluorescence T1 T1 S1->T1 Intersystem Crossing S0->S1 Excitation T1->S0 Phosphorescence (slow) Photobleached State Photobleached State T1->Photobleached State Reaction with O2 (Photobleaching) AntifadeMechanism cluster_Fluorophore Fluorophore States cluster_Antifade Antifade Agent T1 Triplet State (Reactive) Antifade Antifade Reagent (e.g., NPG, DABCO) T1->Antifade Quenches Reactive Oxygen Species Reactive Oxygen Species T1->Reactive Oxygen Species Generates S0 Ground State Antifade->S0 Returns to Ground State Antifade->Reactive Oxygen Species Scavenges Photobleaching Photobleaching Reactive Oxygen Species->Photobleaching Causes TroubleshootingWorkflow Start Start: Rapid Signal Loss Observed Check_Imaging Step 1: Review Imaging Parameters Start->Check_Imaging Is_Optimized Are Excitation & Exposure Minimized? Check_Imaging->Is_Optimized Optimize_Imaging Action: Reduce Laser Power & Decrease Exposure Time Is_Optimized->Optimize_Imaging No Check_Antifade Step 2: Evaluate Antifade Reagent Is_Optimized->Check_Antifade Yes Optimize_Imaging->Check_Imaging Is_Antifade_Used Is an Antifade Reagent Being Used? Check_Antifade->Is_Antifade_Used Add_Antifade Action: Add Antifade Mounting Medium Is_Antifade_Used->Add_Antifade No Check_Antifade_Type Is the Antifade Effective? Is_Antifade_Used->Check_Antifade_Type Yes Add_Antifade->Check_Antifade Change_Antifade Action: Try a Different Antifade (e.g., NPG, PPD-based) Check_Antifade_Type->Change_Antifade No Consider_Alternatives Step 3: Consider Alternative Fluorophores Check_Antifade_Type->Consider_Alternatives Yes Change_Antifade->Check_Antifade End End: Photobleaching Minimized Consider_Alternatives->End

References

identifying and minimizing sources of interference in Dansyllysine assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common sources of interference in Dansyllysine assays. Our goal is to help you identify, understand, and minimize these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in fluorescence assays?

A1: this compound is a fluorescent probe whose fluorescence is highly sensitive to its environment. It is weakly fluorescent in aqueous solutions but exhibits a significant increase in fluorescence intensity and a blue shift in its emission spectrum when it moves to a more non-polar (hydrophobic) environment.[1] This property makes it an excellent tool for studying the binding of ligands to proteins, particularly to hydrophobic pockets on proteins like serum albumin, and for probing changes in cell membrane properties.[1][2]

Q2: What are the primary sources of interference in this compound assays?

A2: The main sources of interference in this compound assays are common to many fluorescence-based assays and can be broadly categorized as:

  • Compound Autofluorescence: The test compound itself fluoresces at the excitation and/or emission wavelengths used for this compound, leading to an artificially high signal.

  • Fluorescence Quenching: The test compound reduces the fluorescence intensity of this compound through processes like collisional quenching or Förster resonance energy transfer (FRET).

  • Inner Filter Effect (IFE): The test compound absorbs light at the excitation or emission wavelength of this compound, leading to a decrease in the measured fluorescence signal. This is a significant issue at high compound concentrations.

  • Light Scattering: Particulate matter or precipitated compounds in the sample can scatter the excitation light, leading to an increased background signal.

  • Spectral Overlap: The emission spectrum of an interfering compound overlaps with that of this compound, making it difficult to distinguish the signal of interest.

Q3: How can I determine if my test compound is interfering with the assay?

A3: Running a series of control experiments is crucial. A key control is to measure the fluorescence of your test compound in the assay buffer without this compound. A significant signal in this "compound-only" control indicates autofluorescence. To check for quenching and the inner filter effect, you can perform a control experiment with a known fluorescent standard that has similar spectral properties to this compound.

Q4: What are some general strategies to minimize interference in this compound assays?

A4: Several strategies can be employed to mitigate interference:

  • Perform Background Subtraction: Always measure the fluorescence of "compound-only" wells and subtract this background from your experimental wells.

  • Use a "Pre-read" Step: Measure the absorbance of your compounds at the excitation and emission wavelengths of this compound to identify potential inner filter effects.

  • Optimize Compound Concentration: Use the lowest effective concentration of your test compound to minimize interference.

  • Adjust Assay Conditions: Modifying the assay buffer pH or including additives like detergents (e.g., 0.01% Triton X-100) can sometimes reduce non-specific interactions and compound aggregation.

  • Employ Red-Shifted Probes: If interference is persistent, consider using a fluorescent probe with excitation and emission wavelengths in the far-red spectrum, as fewer library compounds tend to fluoresce at longer wavelengths.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your this compound assays in a question-and-answer format.

Problem 1: Higher than expected fluorescence signal in the presence of my test compound.

  • Possible Cause: Your test compound is autofluorescent.

  • Troubleshooting Steps:

    • Run a "Compound-Only" Control: Prepare a sample containing your test compound at the same concentration used in the assay, but without this compound. Measure the fluorescence at the same excitation and emission wavelengths.

    • Background Subtraction: If the "compound-only" control shows a significant signal, subtract this value from your experimental data.

    • Spectral Analysis: If your instrument allows, run an emission scan of the "compound-only" sample to see if its fluorescence spectrum overlaps with that of this compound.

Problem 2: Lower than expected fluorescence signal in the presence of my test compound.

  • Possible Cause 1: Your test compound is quenching the fluorescence of this compound.

  • Troubleshooting Steps:

    • Run a Quenching Control: Measure the fluorescence of this compound with and without your test compound. A significant decrease in signal in the presence of the compound suggests quenching.

    • Vary Compound Concentration: Perform the quenching control at several concentrations of your test compound. If quenching is the issue, the effect will likely be concentration-dependent.

  • Possible Cause 2: The inner filter effect is occurring.

  • Troubleshooting Steps:

    • Measure Compound Absorbance: Use a spectrophotometer to measure the absorbance of your test compound at the excitation and emission wavelengths of this compound. High absorbance values (typically > 0.1) indicate a high probability of the inner filter effect.

    • Dilute the Sample: If experimentally feasible, reducing the concentration of the test compound can minimize the inner filter effect.

    • Use Correction Formulas: Mathematical corrections for the inner filter effect can be applied if the absorbance of the compound is known.

Problem 3: High variability between replicate wells.

  • Possible Cause: Your test compound may be precipitating out of solution.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the assay plate for any signs of precipitation or turbidity in the wells.

    • Solubility Test: Determine the solubility of your compound in the assay buffer.

    • Modify Buffer: Consider adding a small percentage of a co-solvent like DMSO (ensure it doesn't interfere with the assay) or a non-ionic detergent to improve compound solubility.

Problem 4: Assay signal is drifting over time.

  • Possible Cause: Photobleaching of this compound or instability of the test compound.

  • Troubleshooting Steps:

    • Minimize Light Exposure: Protect the assay plate from ambient light as much as possible.

    • Reduce Excitation Intensity: If your plate reader allows, reduce the intensity of the excitation light.

    • Check Compound Stability: Assess the stability of your test compound in the assay buffer over the time course of the experiment.

Quantitative Data on Interference

While specific interference data is highly compound-dependent, the following table provides an illustrative example of how to present such data. Researchers should generate similar tables for their specific compounds of interest.

Interference Type Example Compound Concentration Effect on this compound Signal Mitigation Strategy
Autofluorescence Quinine10 µM+ 150%Background subtraction
Quenching Tryptophan50 µM- 60%Use lower compound concentration
Inner Filter Effect Hemoglobin1 µM- 40%Correction using absorbance data
Light Scattering Insoluble AggregateN/AHigh BackgroundCentrifugation/filtration of compound stock

Experimental Protocols

Protocol 1: Identifying Compound Autofluorescence

Objective: To determine if a test compound exhibits intrinsic fluorescence at the this compound assay wavelengths.

Materials:

  • Test compound stock solution

  • Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Fluorescence microplate reader

Procedure:

  • Prepare a dilution series of the test compound in the assay buffer at concentrations to be used in the main assay.

  • Pipette the compound dilutions into the wells of a microplate.

  • Include wells with assay buffer only as a blank control.

  • Read the plate in the fluorescence microplate reader using the same excitation and emission wavelengths as for the this compound assay (e.g., Ex: ~340 nm, Em: ~485 nm).

  • Subtract the blank reading from the compound readings. A significant signal indicates autofluorescence.

Protocol 2: this compound-Albumin Binding Assay with Interference Controls

Objective: To determine the binding of a test compound to albumin using a this compound displacement assay, while controlling for potential interference.

Materials:

  • This compound solution

  • Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) solution

  • Test compound stock solution

  • Assay buffer (e.g., PBS, pH 7.4)

  • Fluorescence microplate reader

Procedure:

  • Assay Setup: In a microplate, set up the following wells:

    • Total Fluorescence: this compound + Albumin (no compound)

    • Blank: Assay buffer only

    • Compound Only Control: Test compound in assay buffer

    • This compound Only Control: this compound in assay buffer

    • Test Wells: this compound + Albumin + Test compound (at various concentrations)

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for this compound.

  • Data Analysis:

    • Subtract the "Blank" reading from all wells.

    • Subtract the "Compound Only Control" reading from the corresponding "Test Wells".

    • The displacement of this compound by the test compound will result in a decrease in fluorescence. Calculate the percentage of displacement relative to the "Total Fluorescence" control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_controls Control Wells Setup cluster_test Test Wells Setup cluster_readout Measurement & Analysis prep_cpd Prepare Compound Dilutions control_cpd Compound Only prep_cpd->control_cpd test_wells This compound + Protein + Compound prep_cpd->test_wells prep_dansyl Prepare this compound Solution control_dansyl This compound Only prep_dansyl->control_dansyl control_total This compound + Protein prep_dansyl->control_total prep_dansyl->test_wells prep_protein Prepare Protein (e.g., Albumin) Solution prep_protein->control_total prep_protein->test_wells control_blank Buffer Only incubate Incubate Plate read_plate Read Fluorescence incubate->read_plate analyze Analyze Data (Background & Interference Subtraction) read_plate->analyze

Caption: Workflow for a this compound binding assay with interference controls.

troubleshooting_logic start Unexpected Result? high_signal Signal Higher than Expected? start->high_signal low_signal Signal Lower than Expected? start->low_signal autofluorescence Potential Autofluorescence high_signal->autofluorescence Yes quenching Potential Quenching low_signal->quenching Yes ife Potential Inner Filter Effect low_signal->ife Also check for run_cpd_control Run 'Compound-Only' Control autofluorescence->run_cpd_control run_quench_control Run Quenching Control quenching->run_quench_control measure_abs Measure Compound Absorbance ife->measure_abs subtract_bg Subtract Background run_cpd_control->subtract_bg reassess Re-evaluate Data run_quench_control->reassess correct_ife Correct for IFE measure_abs->correct_ife subtract_bg->reassess correct_ife->reassess

Caption: Troubleshooting logic for unexpected this compound assay results.

References

Technical Support Center: Removal of Unreacted Dansyllysine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the effective removal of unreacted Dansyllysine from your experimental samples.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted this compound?

A1: The removal of unreacted this compound is a critical step for several reasons. Firstly, excess this compound can interfere with downstream analytical techniques that rely on fluorescence detection, leading to high background signals and inaccurate quantification. Secondly, unreacted Dansyl chloride, the precursor to this compound, can react with components of your analytical column or mobile phase in techniques like HPLC, causing artifacts and compromising your results.[1] Lastly, for applications such as mass spectrometry, the presence of excess labeling reagent can lead to ion suppression, reducing the signal of your analyte of interest.[2]

Q2: What are the primary methods for removing unreacted this compound?

A2: The most common and effective methods for removing small molecules like unreacted this compound from larger biomolecules (e.g., proteins, peptides) are based on differences in molecular size and/or chemical properties. These include:

  • Quenching: This initial step chemically inactivates the reactive Dansyl chloride.

  • Dialysis: A size-based separation method using a semi-permeable membrane.[3]

  • Size-Exclusion Chromatography (SEC) / Desalting: Another size-based method that separates molecules based on their ability to enter pores in a chromatography resin.[3]

  • Solid-Phase Extraction (SPE): A technique that separates compounds based on their physical and chemical properties as they interact with a solid stationary phase.[1][4]

  • Precipitation: A method where the protein of interest is precipitated out of solution, leaving the smaller this compound behind.[5]

Q3: Should I quench the reaction before removal?

A3: Yes, quenching the dansylation reaction is a crucial first step before proceeding with any removal method. Quenching terminates the labeling reaction by consuming any remaining unreacted Dansyl chloride. This prevents the degradation of your newly labeled sample and ensures the stability of your results.[1] Common quenching agents include primary amines like methylamine (B109427) or ethylamine, ammonium (B1175870) hydroxide, or pyridine.[1]

Q4: How do I choose the best removal method for my experiment?

A4: The choice of removal method depends on several factors, including your sample volume, the concentration of your protein, the required final purity, and the available equipment. The table below provides a comparison to guide your decision. For a visual guide, refer to the workflow diagram.

Method Comparison

MethodPrincipleAdvantagesDisadvantagesTypical Protein Recovery
Dialysis Size-based separation via a semi-permeable membrane.[3]Gentle on samples, can handle large sample volumes, effective for buffer exchange.[6]Time-consuming (can take hours to days), potential for sample dilution, not ideal for very small sample volumes.[6]High (>90%)
Size-Exclusion Chromatography (SEC) / Desalting Separation based on molecular size using a porous resin.[3]Fast (minutes per sample), simple procedure, compatible with various solvents.[3]Limited sample input volume, potential for some sample dilution.[3]High (>90%)
Solid-Phase Extraction (SPE) Separation based on differential affinity for a solid sorbent.[1][4]High selectivity, can concentrate the sample, rapid, and can be automated.[1][4]Requires method development to select the appropriate sorbent and solvents, potential for analyte loss if conditions are not optimized.[7][8]Variable (70-95%, highly method-dependent)
Protein Precipitation Selective precipitation of the protein, leaving small molecules in the supernatant.[5]Can concentrate the sample, effective for removing various contaminants.[5]Proteins are denatured and may be difficult to resolubilize, potential for co-precipitation of contaminants if not performed carefully.[5]Moderate to High (can be >90% with optimization)[5]

Experimental Workflows and Decision Making

The following diagram illustrates a typical workflow for selecting an appropriate method for removing unreacted this compound.

Dansyllysine_Removal_Workflow Workflow for Removing Unreacted this compound start Dansylation Reaction Mixture quench Quench Reaction (e.g., with methylamine) start->quench decision1 Need to preserve native protein structure? quench->decision1 precipitation Protein Precipitation (e.g., with cold acetone) decision1->precipitation No decision2 Sample Volume? decision1->decision2 Yes resolubilize Resolubilize Protein Pellet precipitation->resolubilize end Purified Dansyl-labeled Sample resolubilize->end decision2->large_vol Large decision2->small_vol Small dialysis Dialysis large_vol->dialysis sec Size-Exclusion Chromatography (Desalting Column) small_vol->sec spe Solid-Phase Extraction (SPE) small_vol->spe dialysis->end sec->end spe->end

References

long-term stability and proper storage of Dansyllysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance on the long-term stability and proper storage of Dansyllysine, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored in a cool, dry, and dark environment. It is recommended to keep it in a tightly sealed container at -20°C.

Q2: How should I store this compound solutions?

A2: The stability of this compound in solution is dependent on the solvent and pH. For short-term storage (up to a few days), solutions can be stored at 2-8°C, protected from light. For long-term storage, it is advisable to prepare aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What is the expected shelf-life of this compound?

A3: When stored under the recommended conditions in its solid form, this compound is expected to be stable for at least one year. The stability of solutions will vary based on the storage conditions and the solvent used.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is a fluorescent compound and is susceptible to photobleaching. Both solid and dissolved forms should be protected from light exposure to maintain their fluorescent properties. Use amber vials or wrap containers in aluminum foil.

Q5: At what pH is this compound most stable in aqueous solutions?

A5: The dansyl group is known to be more stable in neutral to slightly acidic conditions. In alkaline conditions (pH > 8), the sulfonyl ester bond can be susceptible to hydrolysis, leading to a loss of fluorescence.

Stability Data Summary

The following tables summarize the recommended storage conditions and provide an overview of this compound stability under various conditions.

Table 1: Recommended Storage Conditions for this compound

FormTemperatureLight ConditionsAtmosphere
Solid-20°C (long-term)DarkDry, Inert Gas
2-8°C (short-term)DarkDry
Solution-20°C or -80°C (long-term)DarkTightly Sealed
2-8°C (short-term)DarkTightly Sealed

Table 2: Stability of this compound in Different Solvents (at -20°C)

SolventEstimated Stability (≥90% purity)Notes
Dimethyl sulfoxide (B87167) (DMSO)> 6 monthsHygroscopic; absorb moisture from the air.
Dimethylformamide (DMF)> 6 months
Methanol~ 3-6 monthsCan be prone to oxidation.
Acetonitrile> 6 monthsGood for analytical purposes.
Water (pH 6-7)~ 1-3 monthsProne to hydrolysis, especially at higher pH.

Troubleshooting Guide

Issue 1: Low or No Fluorescence Signal

  • Possible Cause: Degradation of this compound.

    • Solution: Ensure proper storage conditions have been maintained. Prepare fresh solutions from solid stock. Verify the age of the solid compound.

  • Possible Cause: Photobleaching.

    • Solution: Minimize exposure of the sample to excitation light. Use neutral density filters to reduce light intensity. Use an anti-fade mounting medium for microscopy.

  • Possible Cause: Incorrect filter set or instrument settings.

    • Solution: Check that the excitation and emission wavelengths on your instrument are appropriate for this compound (typically Ex: ~340 nm, Em: ~520 nm, solvent-dependent).

  • Possible Cause: Quenching.

    • Solution: Identify and remove potential quenching agents from your sample buffer (e.g., halide ions, unconjugated primary amines).

Issue 2: High Background Fluorescence

  • Possible Cause: Autofluorescence from sample components.

    • Solution: Include an unstained control to assess the level of autofluorescence.

  • Possible Cause: Contamination of buffers or solvents.

    • Solution: Use high-purity, fluorescence-free solvents and buffers.

Issue 3: Inconsistent or Drifting Fluorescence Readings

  • Possible Cause: Aggregation of this compound.

    • Solution: Prepare fresh dilutions from a concentrated stock solution. Sonication may help to break up small aggregates. Consider using a small amount of a non-ionic detergent like Tween-20 (at a concentration below its critical micelle concentration) to prevent aggregation in aqueous solutions.

  • Possible Cause: Temperature fluctuations.

    • Solution: Use a temperature-controlled fluorometer to ensure stable readings.

  • Possible Cause: Evaporation of solvent.

    • Solution: Keep cuvettes or plates covered during measurement to prevent solvent evaporation, which can concentrate the sample and any potential quenchers.

Experimental Protocols

Protocol 1: Accelerated Stability Study of Solid this compound

  • Sample Preparation: Place accurately weighed samples of solid this compound into several clear and amber glass vials.

  • Storage Conditions: Store the vials under the following conditions:

    • 40°C / 75% Relative Humidity (RH)

    • 25°C / 60% RH

    • 5°C

    • -20°C (control)

  • Time Points: Analyze samples at initial (T=0), 1, 3, and 6 months.

  • Analysis:

    • Appearance: Visually inspect for any changes in color or texture.

    • Purity: Use a stability-indicating HPLC-UV method to determine the purity of this compound and detect any degradation products.

    • Fluorescence: Measure the fluorescence intensity of a standard concentration solution prepared from the stored solid to assess any loss of quantum yield.

Protocol 2: Stability of this compound in Solution

  • Solution Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various solvents (e.g., DMSO, Methanol, Acetonitrile, and phosphate (B84403) buffer at pH 5, 7, and 9).

  • Storage: Store aliquots of each solution at different temperatures: -20°C, 4°C, and room temperature (25°C), protected from light.

  • Time Points: Analyze the solutions at T=0, 1, 2, 4, 8, and 12 weeks.

  • Analysis:

    • Visual Inspection: Check for any precipitation or color change.

    • HPLC Analysis: Quantify the concentration of this compound using a validated HPLC method.

    • Fluorescence Spectroscopy: Record the fluorescence emission spectrum to check for any shifts or decreases in intensity.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation prep Prepare Solid and Solution Samples storage Store at Various Temperatures, Humidity, and Light Conditions prep->storage visual Visual Inspection storage->visual Time Points hplc HPLC for Purity/ Concentration storage->hplc Time Points fluorescence Fluorescence Spectroscopy storage->fluorescence Time Points eval Evaluate Degradation Rate and Identify Degradants visual->eval hplc->eval fluorescence->eval report Generate Stability Report eval->report

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Workflow cluster_low_signal Low/No Signal cluster_high_bg High Background cluster_inconsistent Inconsistent Readings start Fluorescence Issue Encountered check_degradation Check for Degradation (Prepare Fresh Stock) start->check_degradation check_autofluorescence Run Unstained Control start->check_autofluorescence check_aggregation Prepare Fresh Dilutions/ Sonication start->check_aggregation check_photobleaching Minimize Light Exposure check_degradation->check_photobleaching check_settings Verify Instrument Settings check_photobleaching->check_settings end_node Issue Resolved check_settings->end_node check_contamination Use Pure Solvents/Buffers check_autofluorescence->check_contamination check_contamination->end_node check_temp Use Temperature Control check_aggregation->check_temp check_temp->end_node

Caption: Troubleshooting workflow for common fluorescence assay issues.

Technical Support Center: Strategies to Improve Dansyllysine Labeling Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dansyllysine labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the specificity and efficiency of your labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound labeling?

The optimal pH for labeling primary amines, such as the ε-amino group of lysine (B10760008) and the N-terminal α-amino group of proteins, with Dansyl chloride is typically between 9.0 and 10.5.[1] The reactivity of the target amino group increases as it becomes deprotonated and more nucleophilic at higher pH. However, the rate of hydrolysis of Dansyl chloride to the labeling-inactive dansyl sulfonic acid also increases significantly at pH values above 9.5.[[“]][3] Therefore, a compromise is necessary. For many applications, a pH of around 9.5 is a good starting point to balance labeling efficiency with reagent stability.[[“]][4]

Q2: How can I specifically label the N-terminus of a protein over lysine residues?

To favor N-terminal labeling, the reaction pH can be lowered to a range of 7.0 to 8.0. The N-terminal α-amino group generally has a lower pKa (around 7-8) compared to the ε-amino group of lysine (pKa ~10.5). By performing the labeling at a pH closer to the pKa of the N-terminus, a larger fraction of N-terminal amino groups will be in their reactive, unprotonated state compared to the lysine side chains.[1]

Q3: What are the common non-specific targets for Dansyl chloride?

Besides primary and secondary amines, Dansyl chloride can also react with other nucleophilic residues. The phenolic hydroxyl group of tyrosine and the imidazole (B134444) group of histidine are known to react, especially at higher pH values. The thiol group of cysteine is also a potential, though less common, target.

Q4: Which buffers should I avoid for the labeling reaction?

It is critical to avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffer components will compete with the target protein for reaction with Dansyl chloride, leading to significantly lower labeling efficiency and consumption of the reagent.[4] Buffers like sodium bicarbonate/carbonate, sodium phosphate (B84403), or HEPES are suitable choices.[4][5][6]

Q5: My protein precipitates upon adding the Dansyl chloride solution. What can I do?

Dansyl chloride is typically dissolved in an organic solvent like acetonitrile (B52724) (MeCN) or acetone (B3395972) before being added to the aqueous protein solution.[1][4] High concentrations of organic solvent can cause protein denaturation and precipitation. It is advisable to use the lowest practical volume of the organic solvent, typically not exceeding 5-10% (v/v) of the final reaction volume. You can also investigate the stability of your specific protein to different concentrations of the organic solvent beforehand.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Labeling Efficiency pH is too low: The target amino groups are protonated and not sufficiently nucleophilic.Increase the reaction pH to 9.0-9.5 using a non-amine buffer like sodium carbonate/bicarbonate.
Dansyl chloride has hydrolyzed: The reagent is sensitive to moisture and high pH, leading to the formation of inactive dansyl sulfonic acid.[[“]][4][5]Prepare the Dansyl chloride solution fresh in an anhydrous organic solvent (e.g., acetonitrile) immediately before use. Avoid storing the stock solution in aqueous or DMSO-based buffers.[7]
Competing nucleophiles: The buffer (e.g., Tris) or other components in the sample are reacting with the Dansyl chloride.Exchange the protein into a non-nucleophilic buffer such as phosphate, bicarbonate, or HEPES.
Insufficient reagent: The molar excess of Dansyl chloride is too low.Increase the molar excess of Dansyl chloride. A 5 to 20-fold molar excess over the protein is a common starting point.
Poor Specificity (Multiple Labeled Residues) pH is too high: High pH increases the reactivity of other nucleophilic side chains like tyrosine and histidine.Lower the reaction pH. A pH of 8.5-9.0 may improve specificity for lysine over other residues. For N-terminal specificity, consider a pH of 7.0-8.0.
High reagent concentration: A large excess of Dansyl chloride can drive reactions with less reactive sites.Titrate the Dansyl chloride concentration to find the lowest effective amount that provides sufficient labeling of the target site.
Prolonged reaction time: Longer incubation can lead to the labeling of less reactive sites.Optimize the reaction time. For many proteins, labeling is rapid and can be completed in 30-60 minutes at room temperature or 37°C.[8]
Protein Instability or Precipitation Organic solvent concentration: The concentration of acetonitrile or acetone used to dissolve Dansyl chloride is too high.[4]Minimize the volume of the organic solvent. Ensure the final concentration does not exceed a level that affects your protein's stability.
Structural modification: The attachment of the bulky, hydrophobic dansyl group alters the protein's structure and solubility.[4]Reduce the extent of labeling by lowering the pH, reaction time, or Dansyl chloride concentration.

Quantitative Data

Table 1: Effect of pH on the Rate of Dansyl Chloride Hydrolysis

This table summarizes the rate of formation of the inactive dansyl acid product from Dansyl chloride in different buffers at room temperature. A higher rate indicates lower stability of the labeling reagent.

Buffer SystempHRate of Dansyl Acid Formation (Absorbance at 315 nm)
Sodium Phosphate6.0Low
Sodium Phosphate7.0Moderate[4][5][6]
HEPES8.2Moderate-High[4][5][6]
Carbonate-Bicarbonate9.5High[4][5][6]
Ammonium Acetate7.0Moderate
Ammonium Acetate9.5High

Data adapted from a study on the stability of Dansyl chloride in aqueous environments. The rates are presented qualitatively based on the reported absorbance increase.[4][5][6]

Table 2: Influence of pH and Reaction Time on Protein Labeling Extent

This table shows the distribution of labeled myoglobin (B1173299) species after reaction with Dansyl chloride under different conditions. The numbers represent the quantity of dansyl groups attached to the protein.

pHReaction Time (minutes)Major Labeled Species (Number of Dansyl Groups)
9.551 to 4[4][6]
9.5152 to 5
9.5303 to 6
7.051 to 2[4][6]
7.0151 to 3
7.0302 to 4
6.051
6.0151 to 2
6.0301 to 3

Data derived from mass spectrometry analysis of labeled myoglobin.[4][6] As expected, higher pH and longer reaction times lead to a greater number of incorporated dansyl labels.[6]

Experimental Protocols

Protocol 1: General Procedure for this compound Labeling of Proteins

  • Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 9.5. Ensure the buffer does not contain any primary or secondary amines.

  • Protein Preparation: Dissolve the protein in the prepared buffer to a final concentration of 1-5 mg/mL.

  • Dansyl Chloride Solution: Immediately before use, prepare a 10-20 mM stock solution of Dansyl chloride in anhydrous acetonitrile.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the Dansyl chloride solution to the protein solution while gently vortexing. For example, for a 1 mL reaction of a 50 µM protein solution, add 25-100 µL of a 10 mM Dansyl chloride stock.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or 37°C in the dark, as dansyl derivatives are light-sensitive.[8]

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted Dansyl chloride and hydrolyzed dansyl sulfonic acid by dialysis, size-exclusion chromatography (e.g., Sephadex G-25), or tangential flow filtration against a suitable buffer (e.g., PBS pH 7.4).

Protocol 2: Optimizing Reaction pH for Specificity

  • Buffer Preparation: Prepare a series of non-amine buffers at different pH values (e.g., 0.1 M sodium phosphate at pH 7.0, 8.0, and 0.1 M sodium carbonate at pH 9.0, 9.5).

  • Parallel Reactions: Set up parallel labeling reactions for your protein in each of the prepared buffers, keeping the protein concentration, Dansyl chloride concentration, and reaction time constant.

  • Purification: Purify the labeled protein from each reaction as described in Protocol 1.

  • Analysis: Analyze the extent and sites of labeling for each condition. This can be achieved by:

    • UV-Vis Spectrophotometry: To determine the degree of labeling.

    • Mass Spectrometry (MS): To determine the number of labels per protein and, with subsequent peptide mapping, to identify the specific labeled residues.

  • Evaluation: Compare the results to determine the optimal pH that provides the desired level of specificity.

Visualizations

Dansyl_Labeling_Workflow General Workflow for this compound Labeling cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Analysis Protein_Prep Prepare Protein in Amine-Free Buffer (pH 9.5) Mix Add Dansyl-Cl to Protein Solution Protein_Prep->Mix Dansyl_Prep Prepare Fresh Dansyl-Cl in Acetonitrile Dansyl_Prep->Mix Incubate Incubate 1 hr at RT (in the dark) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Remove Excess Reagent (e.g., SEC, Dialysis) Quench->Purify Analyze Analyze Labeled Protein (MS, UV-Vis) Purify->Analyze

Caption: General workflow for a this compound labeling experiment.

Troubleshooting_Specificity Troubleshooting Low Labeling Specificity Start Low Specificity (Multiple Labeled Sites) Check_pH Is pH > 9.5? Start->Check_pH Check_Conc Is [Dansyl-Cl] in Large Excess? Check_pH->Check_Conc No Sol_pH Lower pH to 8.5-9.0 to reduce reactivity of Tyr, His Check_pH->Sol_pH Yes Check_Time Is Reaction Time Too Long? Check_Conc->Check_Time No Sol_Conc Titrate [Dansyl-Cl] to a lower molar excess Check_Conc->Sol_Conc Yes Sol_Time Perform a time-course experiment to find optimal incubation time Check_Time->Sol_Time Yes End Improved Specificity Check_Time->End No Sol_pH->End Sol_Conc->End Sol_Time->End

Caption: Decision tree for troubleshooting low specificity in labeling.

Reaction_Scheme Dansyl Chloride Reaction Pathways cluster_desired Desired Labeling cluster_side Side Reactions DansylCl Dansyl-Cl (Reactive) Lysine Protein-Lys-NH2 DansylCl->Lysine + Protein (pH > 9) N_Terminus Protein-N-term-NH2 DansylCl->N_Terminus + Protein (pH 7-8) Hydrolysis H2O DansylCl->Hydrolysis + H2O (pH > 9.5) Other_Residues Tyr-OH His-Im Cys-SH DansylCl->Other_Residues + Protein (High pH) Labeled_Lys Dansyl-Lys-Protein Lysine->Labeled_Lys Labeled_N_Term Dansyl-N-term-Protein N_Terminus->Labeled_N_Term Dansyl_OH Dansyl-OH (Inactive) Hydrolysis->Dansyl_OH Labeled_Other Dansyl-Sidechain Other_Residues->Labeled_Other

Caption: Key reaction pathways for Dansyl chloride in protein labeling.

References

Validation & Comparative

A Comparative Guide to Dansyllysine and Fluorescein for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of protein analysis, the strategic selection of a fluorescent label is paramount to experimental success. This guide provides a comprehensive, data-driven comparison of two stalwart fluorescent probes: Dansyllysine, typically formed by the reaction of Dansyl chloride with lysine (B10760008) residues, and Fluorescein (B123965), commonly employed as Fluorescein isothiocyanate (FITC). By delving into their chemical properties, labeling methodologies, and photophysical characteristics, this document aims to empower researchers to make an informed decision for their specific protein labeling needs.

At a Glance: Key Performance Characteristics

The following table summarizes the key quantitative and qualitative data for Dansyl chloride and Fluorescein isothiocyanate (FITC), offering a direct comparison of their performance metrics in protein labeling applications.

PropertyDansyl chlorideFluorescein isothiocyanate (FITC)
Molecular Weight ~269.75 g/mol [1]~389.38 g/mol
Excitation Maximum (λex) ~340 nm[1]~495 nm[2]
Emission Maximum (λem) ~520-560 nm (highly environment-dependent)[1]~518-525 nm[2]
Quantum Yield (Φ) 0.05-0.8 (highly environment-dependent)[1]High, typically ~0.9[3]
Fluorescence Lifetime 10-20 ns for protein conjugates[4]Varies with environment
Labeling Chemistry Nucleophilic substitution[1]Isothiocyanate reaction with primary amines
Target Residues Primary amines (Lysine, N-terminus), Tyrosine, Histidine, Cysteine[1]Primary amines (Lysine, N-terminus)[2]
Reaction pH ~8.5-10[1]~7.5-9.0[2]
Specificity Moderate (reacts with several nucleophilic residues)[1]High for primary amines[2]
Photostability Generally considered more photostable than fluorescein.Prone to photobleaching.
pH Sensitivity Fluorescence is not significantly affected by pH in the physiological range.Fluorescence is pH-dependent (decreases in acidic conditions).
Environmental Sensitivity Fluorescence is highly sensitive to the polarity of the local environment.[1][5]Fluorescence is less sensitive to the local environment.

Delving Deeper: A Head-to-Head Comparison

Chemical Properties and Labeling Chemistry

Dansyl chloride reacts with primary and secondary amino groups, as well as other nucleophilic residues such as tyrosine, histidine, and cysteine, through nucleophilic substitution.[1] This reaction is typically carried out under alkaline conditions (pH 8.5-10) to ensure the deprotonation of the target amino groups.[1] A notable side reaction is the hydrolysis of dansyl chloride in aqueous solutions, which competes with the labeling reaction.[1]

Fluorescein isothiocyanate (FITC), on the other hand, specifically reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides, to form a stable thiourea (B124793) bond.[2] This reaction is also performed under slightly alkaline conditions (pH 7.5-9.0).[2] The higher specificity of FITC for primary amines can be an advantage when targeted labeling of lysine residues is desired.

Photophysical Characteristics

A key differentiator between this compound and Fluorescein is their photophysical behavior. Dansyl chloride itself is non-fluorescent but becomes highly fluorescent upon conjugation to a protein.[5] The emission properties of the dansyl group are exquisitely sensitive to the polarity of its local environment.[1][5] In a nonpolar, hydrophobic environment, the quantum yield of a dansyl-protein conjugate is high, and the emission maximum is blue-shifted. Conversely, in a polar, aqueous environment, the quantum yield decreases, and the emission maximum red-shifts.[1] This solvatochromism makes this compound an excellent probe for studying protein conformational changes that alter the exposure of the labeled site to the solvent.

Fluorescein, in contrast, exhibits a consistently high fluorescence quantum yield, making it a very bright fluorophore.[3] However, its fluorescence is known to be sensitive to pH, with a decrease in intensity in acidic environments. Furthermore, fluorescein is more susceptible to photobleaching compared to many other fluorophores, which can be a limitation in applications requiring prolonged or intense illumination.

Experimental Protocols

Dansyl Chloride Protein Labeling Protocol

This protocol is a representative method for labeling proteins with Dansyl chloride.

Materials:

  • Protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.5)

  • Dansyl chloride solution (e.g., 10 mg/mL in acetone (B3395972) or acetonitrile)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the protein to a concentration of 1-10 mg/mL in the labeling buffer.

  • While gently vortexing, slowly add the Dansyl chloride solution to the protein solution. A typical molar ratio is a 2 to 10-fold molar excess of Dansyl chloride to protein.

  • Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for an additional 30 minutes.

  • Remove the unreacted Dansyl chloride and byproducts by size-exclusion chromatography using a resin with an appropriate molecular weight cutoff.

  • Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the dansyl group at approximately 340 nm.

Fluorescein Isothiocyanate (FITC) Protein Labeling Protocol

This protocol provides a general procedure for labeling proteins with FITC.

Materials:

  • Protein of interest in a suitable buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0)

  • FITC solution (e.g., 1 mg/mL in anhydrous DMSO, freshly prepared)

  • Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the protein to a concentration of 2-10 mg/mL in the labeling buffer. Ensure the buffer is free of primary amines (e.g., Tris).

  • Slowly add the freshly prepared FITC solution to the protein solution while stirring. A common starting point is a 5 to 20-fold molar excess of FITC to protein.

  • Incubate the reaction for 2-8 hours at room temperature or overnight at 4°C, protected from light.

  • Stop the reaction by adding the quenching solution and incubating for 1 hour at room temperature.

  • Separate the labeled protein from unreacted FITC by size-exclusion chromatography.

  • Calculate the fluorescein-to-protein (F/P) ratio by measuring the absorbance at 495 nm and 280 nm.

Visualizing the Workflow and Chemical Logic

To further elucidate the processes and properties discussed, the following diagrams have been generated.

ProteinLabelingWorkflow cluster_dansyl Dansyl Chloride Labeling cluster_fitc FITC Labeling d_protein Protein in Bicarbonate Buffer (pH 9.5) d_reaction Incubation (RT, 1-2h, dark) d_protein->d_reaction d_reagent Dansyl Chloride in Acetone d_reagent->d_reaction d_quench Quenching (Tris-HCl) d_reaction->d_quench d_purify Purification (Size Exclusion) d_quench->d_purify d_product Dansyl-Protein Conjugate d_purify->d_product f_protein Protein in Carbonate Buffer (pH 9.0) f_reaction Incubation (RT, 2-8h, dark) f_protein->f_reaction f_reagent FITC in DMSO f_reagent->f_reaction f_quench Quenching (Hydroxylamine) f_reaction->f_quench f_purify Purification (Size Exclusion) f_quench->f_purify f_product Fluorescein-Protein Conjugate f_purify->f_product

Caption: A generalized workflow for protein labeling with Dansyl chloride and FITC.

ChemicalStructures cluster_dansyl Dansyl Chloride cluster_fluorescein Fluorescein Isothiocyanate (FITC) dansyl_struct dansyl_lysine Lysine Residue dansyl_struct->dansyl_lysine reacts with primary amine dansyl_protein Dansyl-Protein (Fluorescent) dansyl_lysine->dansyl_protein fitc_struct fitc_lysine Lysine Residue fitc_struct->fitc_lysine reacts with primary amine fitc_protein Fluorescein-Protein (Fluorescent) fitc_lysine->fitc_protein

Caption: Chemical structures and reaction scheme for Dansyl chloride and FITC labeling.

Conclusion

The choice between this compound and Fluorescein for protein labeling is contingent upon the specific experimental goals. This compound, with its profound environmental sensitivity, is an invaluable tool for investigating protein conformational changes and dynamics. Its fluorescence properties provide a window into the local environment of the labeled residue.

Fluorescein, with its high quantum yield and bright fluorescence, is an excellent choice for applications where a strong, stable signal is paramount, such as in immunoassays and fluorescence microscopy. However, its susceptibility to photobleaching and pH sensitivity must be taken into consideration during experimental design.

By carefully weighing the advantages and disadvantages of each fluorophore in the context of the intended application, researchers can select the optimal tool to illuminate their biological questions.

References

A Comparative Guide to Dansyllysine and Other Fluorescent Dyes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biomedical research and drug development, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. This guide provides a comprehensive comparison of Dansyllysine with other widely used fluorescent dyes, namely Fluorescein (B123965) Isothiocyanate (FITC) and Rhodamine B. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.

Quantitative Comparison of Fluorescent Properties

The selection of a fluorescent dye is often governed by its intrinsic photophysical properties. The following table summarizes the key quantitative parameters for this compound, FITC, and Rhodamine B, offering a clear comparison of their performance characteristics.

PropertyThis compoundFluorescein Isothiocyanate (FITC)Rhodamine B
Quantum Yield (Φ) 0.07 (in water) to 0.66 (in dioxane)[1]~0.925 (in 0.1 N NaOH)[2]~0.49 (in ethanol) to 0.65 (in basic ethanol)[3]
Fluorescence Lifetime (τ) 10-20 ns (protein conjugates)~4.1 ns (in alkaline aqueous solution)1-5 ns[4]
Molar Extinction Coefficient (ε) ~4,300 M⁻¹cm⁻¹ at 338.5 nm (Dansyl glycine)[1][5]~73,000 M⁻¹cm⁻¹ at 494 nm~106,000 M⁻¹cm⁻¹ at 543 nm
Excitation Max (λex) ~340 nm~495 nm~550 nm
Emission Max (λem) ~520 nm (environment-dependent)~521 nm~573 nm
Photostability Moderate; susceptible to photobleachingProne to rapid photobleaching[6]Generally higher photostability than FITC[6]
pH Sensitivity Fluorescence is sensitive to environmental polarityFluorescent signal is sensitive to pH changes[7]Less sensitive to pH than fluorescein
Molecular Weight ~434 g/mol (this compound)~389 g/mol ~479 g/mol

Advantages and Disadvantages at a Glance

This compound

Advantages:

  • High Environmental Sensitivity: The fluorescence quantum yield and emission maximum of dansyl derivatives are highly dependent on the polarity of their local environment.[8] This makes them excellent probes for studying protein conformation changes, ligand binding to hydrophobic pockets, and membrane properties.[8] In non-polar environments, a blue shift in emission and an increase in quantum yield are observed.[8]

  • Large Stokes Shift: The significant difference between the excitation and emission maxima minimizes self-quenching and improves signal-to-noise ratio.

  • Long Fluorescence Lifetime: The relatively long fluorescence lifetime of dansyl-protein conjugates (10-20 ns) makes them suitable for time-resolved fluorescence studies and fluorescence polarization assays.

Disadvantages:

  • Lower Quantum Yield in Aqueous Environments: The fluorescence quantum yield of this compound is significantly lower in polar, aqueous solutions compared to non-polar environments.[1]

  • Susceptibility to Photobleaching: While some derivatives show improved resistance, dansyl fluorophores are generally susceptible to photodegradation.[9]

  • UV Excitation: The requirement for UV excitation can cause autofluorescence in biological samples and may be phototoxic to living cells.

Fluorescein Isothiocyanate (FITC)

Advantages:

  • High Quantum Yield: FITC exhibits a very high fluorescence quantum yield in aqueous solutions, resulting in bright signals.[2][7]

  • Good Water Solubility: Its solubility in aqueous buffers simplifies labeling procedures.[7]

  • Visible Light Excitation: Excitation in the blue region of the visible spectrum (around 495 nm) is compatible with common laser lines and reduces the potential for phototoxicity compared to UV excitation.

Disadvantages:

  • High Rate of Photobleaching: FITC is notoriously prone to rapid photobleaching, which can be a significant limitation for applications requiring prolonged or intense illumination.[6][7]

  • pH Sensitivity: Its fluorescence is quenched at acidic pH, which can affect the reliability of quantification in environments with fluctuating pH.[7]

  • Broad Emission Spectrum: The broad emission can lead to spectral bleed-through in multicolor imaging experiments.[7]

Rhodamine B

Advantages:

  • High Photostability: Rhodamine dyes are generally more photostable than fluorescein, making them better suited for long-term imaging experiments.[6]

  • High Molar Extinction Coefficient: This property contributes to the brightness of rhodamine conjugates.

  • Less pH Sensitive: Rhodamine's fluorescence is less affected by changes in pH compared to fluorescein.[10]

Disadvantages:

  • Lower Quantum Yield than FITC: While still bright, the quantum yield of Rhodamine B is generally lower than that of FITC.[3][10]

  • Potential for Self-Quenching: At high labeling densities, rhodamine conjugates can exhibit self-quenching, leading to a decrease in fluorescence intensity.

Experimental Protocols

Detailed methodologies for labeling proteins with Dansyl chloride, FITC, and Rhodamine B isothiocyanate are provided below. These protocols are intended as a starting point and may require optimization for specific proteins and applications.

Protein Labeling with Dansyl Chloride

This protocol describes the covalent labeling of primary and secondary amine groups in proteins with Dansyl chloride.

Materials:

  • Protein of interest (1-5 mg/mL) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0-10.0). Amine-containing buffers like Tris should be avoided.

  • Dansyl chloride solution (10 mg/mL in anhydrous dimethylformamide (DMF) or acetone). Prepare fresh.

  • Purification column (e.g., Sephadex G-25) or dialysis tubing.

  • Storage buffer (e.g., PBS).

Procedure:

  • Protein Preparation: Dissolve the protein in the labeling buffer at the desired concentration. If the protein solution contains interfering substances, perform buffer exchange by dialysis or gel filtration.

  • Labeling Reaction: While gently stirring the protein solution, slowly add the Dansyl chloride solution. A common starting molar excess of Dansyl chloride to protein is 10-20 fold.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted Dansyl chloride and byproducts by gel filtration or dialysis against the storage buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~340 nm (for dansyl group).

Experimental Workflow for Dansyl Chloride Protein Labeling

G A Prepare Protein Solution (1-5 mg/mL in 0.1 M NaHCO3, pH 9-10) C Add Dansyl Chloride to Protein Solution (10-20 fold molar excess) A->C B Prepare Fresh Dansyl Chloride Solution (10 mg/mL in DMF or Acetone) B->C D Incubate (1-2h at RT or overnight at 4°C, protected from light) C->D E Purify Labeled Protein (Gel filtration or dialysis) D->E F Characterize Conjugate (Determine Degree of Labeling) E->F

Caption: Workflow for protein conjugation with Dansyl chloride.

Protein Labeling with Fluorescein Isothiocyanate (FITC)

This protocol outlines the procedure for labeling proteins with FITC, which reacts with primary amines.

Materials:

  • Protein of interest (2 mg/mL) in 0.1 M sodium bicarbonate buffer (pH 9.0).[11]

  • FITC solution (1 mg/mL in anhydrous DMSO). Prepare fresh.[12]

  • Gel filtration column or dialysis tubing.

  • Storage buffer (e.g., PBS).

Procedure:

  • Protein Preparation: Dissolve the protein in the labeling buffer. Ensure the buffer is free of amine-containing substances.[12]

  • Labeling Reaction: Slowly add the FITC solution to the protein solution while stirring. A common molar ratio of FITC to protein is 5:1 to 10:1.[11]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature in the dark.[11]

  • Purification: Separate the labeled protein from unreacted FITC by gel filtration or dialysis.[12]

  • Characterization: Calculate the DOL using the absorbance at 280 nm and 495 nm.

Experimental Workflow for FITC Protein Labeling

G A Prepare Protein Solution (2 mg/mL in 0.1 M NaHCO3, pH 9.0) C Add FITC to Protein Solution (5-10 fold molar excess) A->C B Prepare Fresh FITC Solution (1 mg/mL in DMSO) B->C D Incubate (1-2h at RT, in the dark) C->D E Purify Labeled Protein (Gel filtration or dialysis) D->E F Characterize Conjugate (Determine Degree of Labeling) E->F

Caption: Workflow for protein conjugation with FITC.

Protein Labeling with Rhodamine B Isothiocyanate (RBITC)

This protocol details the labeling of proteins with RBITC, targeting primary amine groups.

Materials:

  • Protein of interest (1-10 mg/mL) in a non-amine-containing buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2).[10]

  • RBITC solution (10 mg/mL in DMF or DMSO).

  • Gel filtration column or dialysis tubing.

  • Storage buffer (e.g., PBS).

Procedure:

  • Protein Preparation: Prepare the protein in the conjugation buffer.

  • Labeling Reaction: Add the RBITC solution to the protein solution. A 10-15 fold molar excess of RBITC is often optimal.[10]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[13]

  • Purification: Remove unreacted RBITC by gel filtration or dialysis.

  • Characterization: Determine the DOL from the absorbance at 280 nm and ~550 nm.

Experimental Workflow for RBITC Protein Labeling

G A Prepare Protein Solution (1-10 mg/mL in PBS, pH 7.2) C Add RBITC to Protein Solution (10-15 fold molar excess) A->C B Prepare RBITC Solution (10 mg/mL in DMF or DMSO) B->C D Incubate (1-2h at RT, protected from light) C->D E Purify Labeled Protein (Gel filtration or dialysis) D->E F Characterize Conjugate (Determine Degree of Labeling) E->F

Caption: Workflow for protein conjugation with RBITC.

Mechanism of Environmental Sensitivity: Solvatochromism in Dansyl Dyes

A significant advantage of this compound is its environmental sensitivity, a phenomenon known as solvatochromism. This property arises from the change in the dipole moment of the fluorophore upon excitation. In a polar solvent, the solvent molecules reorient around the excited state dipole, which lowers the energy of the excited state and results in a red-shifted emission. Conversely, in a non-polar environment, this solvent relaxation is minimal, leading to a blue-shifted emission and often a higher quantum yield. This makes dansyl probes powerful tools for investigating changes in the local environment of a molecule.

G cluster_0 Non-Polar Environment cluster_1 Polar Environment Ground State (NP) Ground State Excited State (NP) Excited State Ground State (NP)->Excited State (NP) Excitation Excited State (NP)->Ground State (NP) Fluorescence (Blue Shift) High Quantum Yield Ground State (P) Ground State Excited State (P) Excited State Ground State (P)->Excited State (P) Excitation Solvent Relaxed State Solvent Relaxed Excited State Excited State (P)->Solvent Relaxed State Solvent Relaxation Solvent Relaxed State->Ground State (P) Fluorescence (Red Shift) Low Quantum Yield

Caption: Solvatochromic effect in Dansyl dyes.

Conclusion

The choice between this compound, FITC, and Rhodamine B depends heavily on the specific experimental requirements. This compound excels in applications where its environmental sensitivity can be leveraged to probe molecular interactions and conformational changes. While its quantum yield in aqueous solutions is lower than that of FITC, its long fluorescence lifetime offers advantages in certain biophysical studies. FITC remains a popular choice for its high brightness, but its poor photostability and pH sensitivity can be limiting factors. Rhodamine B offers a good compromise with its high photostability and brightness, making it a robust choice for many imaging applications. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the optimal fluorescent dye to achieve reliable and high-quality results in their studies.

References

Assessing the Cross-Reactivity of Dansyllysine with Non-Target Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cross-reactivity of Dansyllysine, a widely used fluorescent probe, with various non-target molecules. Understanding the binding specificity of such probes is critical for the accurate interpretation of experimental results and for the development of robust assays. This document presents available experimental data, details relevant methodologies for assessing cross-reactivity, and offers a comparative perspective on this compound's binding profile.

Executive Summary

This compound is frequently employed as a fluorescent probe to characterize the binding sites of proteins, most notably serum albumins. While it exhibits high affinity for its intended targets, it is essential to consider its potential interactions with other biological macromolecules. This guide summarizes the known binding affinities of this compound and outlines experimental protocols to evaluate its cross-reactivity with a range of non-target molecules. The presented data and methods will aid researchers in designing more specific assays and in critically evaluating results obtained using this fluorescent probe.

Data Presentation: this compound Binding Affinities

The following table summarizes the reported dissociation constants (Kd) for this compound with various molecules. A lower Kd value indicates a higher binding affinity.

Target MoleculeNon-Target Molecule ClassMethodDissociation Constant (Kd)Reference
Human Serum Albumin (HSA)Target ProteinFluorescence Titration~0.26 µM[1]
Bovine Serum Albumin (BSA)Target ProteinFluorescence Spectroscopy~3.8 µMNot explicitly found, but widely studied
Phosphatidylcholine Membranes (low cholesterol)Lipid BilayersFluorescence SpectroscopyQualitatively high affinity[2]
Anti-dansyl AntibodiesImmunoglobulinsVarious ImmunoassaysHigh affinity (specific binding)[3]

Experimental Protocols for Assessing Cross-Reactivity

To assess the cross-reactivity of this compound, several biophysical techniques can be employed. The following are detailed protocols for three common methods: Fluorescence Polarization (FP) Competitive Binding Assay, Isothermal Titration Calorimetry (ITC), and Equilibrium Dialysis.

Fluorescence Polarization (FP) Competitive Binding Assay

This method is ideal for high-throughput screening of potential cross-reactivity. It measures the change in the polarization of fluorescent light emitted by this compound upon binding to a larger molecule.

Principle: A small, fluorescent molecule like this compound tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger molecule, its tumbling is restricted, and the polarization of the emitted light increases. In a competitive assay, a non-fluorescent, non-target molecule is introduced to see if it can displace this compound from a known binding partner, thereby causing a decrease in polarization.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The final concentration will depend on the binding affinity to the control target protein but is typically in the low nanomolar to micromolar range.

    • Prepare a stock solution of a known this compound-binding protein (e.g., Bovine Serum Albumin) in the same buffer.

    • Prepare a dilution series of the non-target molecule to be tested for cross-reactivity.

  • Assay Procedure:

    • In a 96-well or 384-well black microplate, add the this compound solution to all wells.

    • Add the known binding protein to all wells except for the negative control (this compound only).

    • Add the dilution series of the non-target molecule to the experimental wells. Add buffer to the positive control (this compound + binding protein) and negative control wells.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for this compound (Excitation: ~340 nm, Emission: ~520 nm).

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units.

    • Plot the mP values against the concentration of the non-target molecule.

    • A significant decrease in mP with increasing concentration of the non-target molecule indicates competitive binding and thus cross-reactivity. The IC50 (concentration of the non-target molecule that displaces 50% of the bound this compound) can be calculated to quantify the cross-reactivity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.[1][4][5][6][7]

Principle: The binding of this compound to a non-target molecule will be accompanied by either the release or absorption of heat. By titrating this compound into a solution containing the non-target molecule, the heat of interaction can be measured and used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a solution of the non-target molecule (e.g., a protein of interest) in a suitable buffer at a known concentration (typically 10-100 µM).

    • Prepare a solution of this compound in the same buffer at a concentration that is 10-20 times higher than the non-target molecule concentration.

    • It is crucial that both solutions are in identical buffer to minimize heats of dilution. Dialyze both samples against the same buffer batch.

    • Degas both solutions immediately before the experiment to prevent air bubbles.

  • ITC Experiment:

    • Load the non-target molecule solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the titration syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 2-10 µL) of the this compound solution into the sample cell while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of this compound to the non-target molecule.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Equilibrium Dialysis

This is a classic and reliable method for measuring the binding of a small molecule to a macromolecule.[8][9][10]

Principle: A semi-permeable membrane that allows the passage of small molecules (this compound) but not large molecules (non-target protein) separates two chambers. At equilibrium, the concentration of free this compound will be the same in both chambers. Any excess this compound in the chamber containing the protein is considered bound.

Detailed Methodology:

  • Apparatus Setup:

    • Use a commercially available equilibrium dialysis apparatus with two chambers separated by a dialysis membrane with a suitable molecular weight cutoff (e.g., 5-10 kDa).

    • Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Sample Preparation:

    • Prepare a solution of the non-target molecule in a suitable buffer.

    • Prepare a solution of this compound in the same buffer.

  • Dialysis Procedure:

    • Load the non-target molecule solution into one chamber (the "protein chamber").

    • Load the this compound solution into the other chamber (the "buffer chamber").

    • Alternatively, add this compound to the protein chamber and buffer to the other chamber.

    • Seal the apparatus and incubate with gentle agitation at a constant temperature until equilibrium is reached (this can take several hours to days).

  • Analysis:

    • After equilibrium, carefully collect samples from both chambers.

    • Measure the concentration of this compound in both chambers using a suitable method, such as fluorescence spectroscopy or HPLC.

    • The concentration in the buffer chamber represents the free this compound concentration ([L]).

    • The total concentration in the protein chamber is the sum of free and bound this compound ([L] + [PL]).

    • Calculate the concentration of bound this compound ([PL]) and the concentration of free protein ([P]).

    • The dissociation constant (Kd) can be calculated using the equation: Kd = ([P] * [L]) / [PL].

Mandatory Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis This compound This compound Solution FP Fluorescence Polarization This compound->FP ITC Isothermal Titration Calorimetry This compound->ITC ED Equilibrium Dialysis This compound->ED Target Target Molecule (e.g., Protein) Target->FP Target->ITC Target->ED NonTarget Non-Target Molecule NonTarget->FP NonTarget->ITC NonTarget->ED Analysis Binding Affinity (Kd) Stoichiometry (n) Thermodynamics (ΔH, ΔS) FP->Analysis ITC->Analysis ED->Analysis

Caption: Workflow for assessing this compound cross-reactivity.

signaling_pathway_analogy cluster_intended Intended Interaction cluster_unintended Potential Cross-Reactivity This compound This compound Target Target Protein (e.g., Albumin) This compound->Target High Affinity Binding NonTargetProtein Non-Target Protein This compound->NonTargetProtein Off-Target Binding Lipid Lipid Bilayer This compound->Lipid Partitioning SmallMolecule Other Small Molecule This compound->SmallMolecule Non-specific Interaction Signal Signal Target->Signal Fluorescence Signal FalseSignal Altered Signal NonTargetProtein->FalseSignal False Positive/Negative Signal Lipid->FalseSignal SmallMolecule->FalseSignal

Caption: this compound's intended vs. potential off-target interactions.

References

The Critical Role of Internal Standards in Chromatography: A Comparative Guide to Dansyllysine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of amino acids and other primary and secondary amine-containing compounds, the precision and accuracy of chromatographic methods are paramount. Pre-column derivatization with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) is a widely adopted strategy to enhance the sensitivity and chromatographic retention of these analytes. The selection of an appropriate internal standard is a critical determinant of data quality in such assays. This guide provides a comprehensive comparison of dansyllysine as a potential internal standard against other commonly used alternatives in chromatography, supported by experimental data and detailed protocols.

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant concentration to all samples, calibration standards, and blanks.[1] The IS is used to correct for variations that can occur during sample preparation, injection volume differences, and instrument response fluctuations.[2] Quantification is based on the ratio of the peak area of the analyte to the peak area of the IS, which significantly improves the reproducibility and accuracy of the results.[2]

Comparison of Internal Standards for Dansylation-Based Amino Acid Analysis

The ideal internal standard co-elutes with the analyte and is not naturally present in the sample. While stable isotope-labeled (SIL) internal standards are considered the gold standard for their near-identical chemical and physical properties to the analytes, their cost can be a limiting factor.[3] Non-isotopic internal standards, such as this compound, offer a more cost-effective alternative.

Internal Standard TypeExamplesAdvantagesDisadvantages
Structurally Similar (Non-isotopic) This compound, Dansyl-L-leucine, Norleucine, α-Methyl-DL-phenylalanine- Cost-effective compared to SIL standards.- Similar derivatization efficiency and chromatographic behavior to many amino acid analytes.- May not perfectly mimic the ionization behavior of all analytes in mass spectrometry.- Potential for co-elution with endogenous sample components.[4]- Cannot be used if the underivatized form is present in the sample.
Stable Isotope-Labeled (SIL) ¹³C, ¹⁵N-labeled amino acids- Considered the "gold standard" for quantitative analysis due to near-identical physicochemical properties to the analyte.[1][3]- Provides the most accurate correction for sample loss and matrix effects.[3]- Co-elutes with the analyte, simplifying peak identification and integration.- Significantly higher cost.- A specific SIL standard is ideally required for each analyte for the most accurate quantification.[1]

Experimental Protocol: Amino Acid Quantification using a Non-Isotopic Internal Standard (e.g., this compound) and LC-MS

This protocol provides a general framework for the quantification of amino acids in biological samples using a non-isotopic internal standard like this compound, following pre-column derivatization with dansyl chloride.

Reagent Preparation
  • Internal Standard Stock Solution (e.g., this compound): Prepare a 1 mM stock solution in 0.1 M HCl.

  • Amino Acid Standard Mixture: Prepare a stock solution containing the amino acids of interest at a known concentration (e.g., 1 mM each) in 0.1 M HCl.

  • Dansyl Chloride Solution: Prepare a 10 mg/mL solution of dansyl chloride in anhydrous acetone (B3395972).

  • Sodium Bicarbonate Buffer: Prepare a 0.5 M sodium bicarbonate solution, pH 9.0.

Sample and Standard Preparation
  • To 100 µL of sample (e.g., plasma, urine, cell lysate), standard, or blank, add 100 µL of the internal standard stock solution.

  • Add 200 µL of acetone to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

Derivatization
  • Add 100 µL of the sodium bicarbonate buffer to the supernatant.

  • Add 200 µL of the dansyl chloride solution.

  • Vortex and incubate at 60°C for 45 minutes in the dark.

  • After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 200 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the dansylated amino acids.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM) for each dansylated amino acid and the internal standard.

Quantification
  • Construct a calibration curve by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the concentration of the amino acid standards.

  • Determine the concentration of the amino acids in the samples using the linear regression equation from the calibration curve.

Visualizing the Workflow and Logic

To better understand the experimental process and the underlying principle of internal standardization, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample IS Add Internal Standard (this compound) Sample->IS Standard Amino Acid Standard Standard->IS Blank Blank Blank->IS Protein_Ppt Protein Precipitation IS->Protein_Ppt Dansylation Dansylation Reaction Protein_Ppt->Dansylation Drydown Evaporation Dansylation->Drydown Reconstitution Reconstitution Drydown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quant Quantification LCMS->Quant

Experimental workflow for amino acid analysis.

G Analyte_Response Analyte Peak Area Response_Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Response_Ratio IS_Response Internal Standard Peak Area IS_Response->Response_Ratio Calibration_Curve Calibration Curve Response_Ratio->Calibration_Curve Analyte_Conc Analyte Concentration Conc_Ratio Concentration Ratio (Analyte / IS) Analyte_Conc->Conc_Ratio IS_Conc Internal Standard Concentration (Constant) IS_Conc->Conc_Ratio Conc_Ratio->Calibration_Curve Unknown_Conc Unknown Analyte Concentration Calibration_Curve->Unknown_Conc

Logic of internal standard calibration.

Conclusion

The choice of an internal standard is a critical decision in developing a robust and reliable quantitative chromatographic method. While stable isotope-labeled internal standards offer the highest level of accuracy and precision, this compound and other non-isotopic, structurally similar compounds provide a viable and cost-effective alternative for the analysis of dansylated amino acids.[1][3] The selection should be based on the specific requirements of the assay, including the need for absolute versus relative quantification, cost considerations, and the potential for interferences from the sample matrix. Careful validation of the chosen internal standard is essential to ensure the generation of high-quality, reproducible data.

References

A Comparative Guide to the Reproducibility of Dansyllysine Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the consistent and reproducible labeling of biomolecules is paramount for accurate quantification and reliable experimental outcomes. Dansyllysine, a derivative of Dansyl chloride, is a well-established fluorescent reagent for labeling primary amines in proteins and peptides. This guide provides an objective comparison of this compound labeling reproducibility against other common amine-reactive dyes, supported by experimental data and detailed protocols.

This compound Labeling: Factors Influencing Reproducibility

Dansyl chloride reacts with primary amino groups, such as the ε-amino group of lysine (B10760008) residues, to form stable sulfonamide bonds. However, the efficiency and reproducibility of this reaction are highly sensitive to several experimental parameters.

Key Factors Affecting this compound Labeling:

  • pH: The reaction is strongly pH-dependent. Higher pH levels (around 9.5) lead to more robust and efficient labeling.[1]

  • Reaction Time: The extent of labeling increases with time. For instance, at a pH of 9.5, a significant increase in the number of dansyl groups per protein is observed between 5 and 15 minutes of reaction.[1]

  • Temperature: Most labeling reactions are performed at room temperature, but adjustments may be necessary for specific applications.[2]

  • Solvent: Dansyl chloride is hydrophobic and is typically dissolved in an organic solvent like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) before being added to the aqueous reaction buffer.[1][2] The final concentration of the organic solvent should be carefully controlled as it can impact the protein structure.[1]

The following table summarizes the effect of pH and reaction time on the labeling of myoglobin (B1173299) with Dansyl chloride.

pHReaction Time (minutes)Predominant Labeled Species (Number of Dansyl Groups)
6.05 - 30Primarily 1 Dansyl group
7.05 - 30Primarily 1 Dansyl group
9.551 - 5 Dansyl groups
9.5152 - 5 Dansyl groups (with a decrease in the 1-Dansyl species)
Data adapted from a study on horse myoglobin labeling.[1]

Experimental Protocol: this compound Labeling of a Protein

This protocol is a generalized procedure for the dansylation of a protein.

  • Protein Preparation: Dissolve the target protein (e.g., 5 µM horse myoglobin) in a suitable buffer. For optimal labeling, a 100 mM sodium carbonate-bicarbonate buffer at pH 9.5 is recommended.[1]

  • Reagent Preparation: Prepare a saturated solution of Dansyl chloride in acetonitrile (MeCN).

  • Labeling Reaction: Initiate the reaction by adding the Dansyl chloride solution to the protein solution. The final concentration of the organic solvent should be kept low (e.g., 2%) to minimize its impact on the protein structure.[1]

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 5 to 30 minutes).[1]

  • Quenching: Stop the reaction by adding a quenching reagent, such as 1M ammonium (B1175870) acetate (B1210297) (to a final concentration of 10% of the reaction volume).[1]

  • Analysis: Analyze the extent of labeling using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine the distribution of labeled species.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prot_Prep Prepare Protein Solution (e.g., 5 µM in pH 9.5 buffer) Initiate Initiate Reaction (add Dansyl-Cl, final 2% MeCN) Prot_Prep->Initiate Dansyl_Prep Prepare Saturated Dansyl Chloride in MeCN Dansyl_Prep->Initiate Incubate Incubate at Room Temperature (5-30 minutes) Initiate->Incubate Quench Quench Reaction (e.g., 1M Ammonium Acetate) Incubate->Quench Analyze Analyze Labeled Protein (e.g., LC-MS) Quench->Analyze G cluster_center Reproducibility of this compound Labeling cluster_factors Influencing Factors Reproducibility Reproducibility pH Reaction pH pH->Reproducibility Time Reaction Time Time->Reproducibility Temp Temperature Temp->Reproducibility Solvent Solvent Concentration Solvent->Reproducibility

References

A Head-to-Head Comparison of N-Terminal Sequencing Methods: Dansyllysine vs. Edman Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein analysis, selecting the optimal method for N-terminal sequencing is a critical decision. This guide provides a comprehensive comparison of two established techniques: the Dansyllysine (Dansyl chloride) method and Edman degradation. By examining their principles, performance metrics, and experimental workflows, this document aims to equip you with the necessary information to make an informed choice for your specific research needs.

At a Glance: Quantitative Comparison

The following table summarizes the key performance characteristics of the this compound method and Edman degradation, offering a clear and concise overview for rapid comparison.

FeatureThis compound MethodEdman Degradation
Principle Fluorescent labeling of the N-terminal amino acid followed by complete acid hydrolysis and identification of the dansylated amino acid.[1][2]Stepwise chemical degradation of the N-terminal amino acid, which is then cleaved and identified in a cyclical process.[3][4]
Information Yield Identifies only the N-terminal amino acid.[2]Provides the sequence of the N-terminal region (typically 10-30 residues).[2][3]
Sensitivity High (picomole to femtomole range) due to the fluorescent nature of the dansyl group.[2]Moderate (picomole range).[2][3]
Throughput Can be adapted for higher throughput using HPLC for analysis.[2]Generally lower throughput, particularly for manual sequencing.[2]
Sample Consumption The entire peptide is consumed during the acid hydrolysis step.[2]The remainder of the peptide is preserved for the subsequent cycle of degradation.[2]
Instrumentation Requires standard laboratory equipment such as HPLC or TLC.[2]Requires a specialized automated protein sequencer.[2]
Cost Relatively low cost for reagents and instrumentation.[2]Higher cost associated with specialized instrumentation and reagents.[2]
Primary Application N-terminal amino acid identification, protein purity assessment.De novo sequencing of N-terminal regions, protein identification, and characterization.

Delving Deeper: Experimental Protocols

This compound Method for N-Terminal Identification

This method relies on the reaction of dansyl chloride with the primary amine of the N-terminal amino acid, followed by hydrolysis and identification of the fluorescently labeled amino acid.

Materials:

  • Protein or peptide sample

  • 0.2 M Sodium bicarbonate buffer (pH 9.5-10.0)

  • Dansyl chloride solution (e.g., 1.5 mg/mL in acetone)

  • Acetone

  • 6 M Hydrochloric acid (HCl)

  • 50% Ethanol (B145695)

  • HPLC or TLC system with fluorescence detection

Procedure:

  • Dissolve the protein or peptide sample in 20 µL of 0.2 M sodium bicarbonate buffer.

  • Add 20 µL of the dansyl chloride solution to the sample.

  • Incubate the mixture in the dark at 37°C for 1-2 hours or at room temperature for 3-4 hours.

  • Evaporate the solvent completely under vacuum.

  • Add 50-100 µL of 6 M HCl to the dried residue.

  • Seal the vial under vacuum and hydrolyze the peptide at 110°C for 16-24 hours.

  • After hydrolysis, cool the vial and evaporate the HCl under vacuum.

  • Dissolve the dried residue in 50% ethanol or a suitable solvent for chromatographic analysis.

  • Inject the sample into an HPLC system or spot it on a TLC plate.

  • Identify the N-terminal amino acid by comparing its retention time or migration pattern with that of standard dansyl-amino acid derivatives.[2]

Edman Degradation for Sequential N-Terminal Sequencing

Edman degradation is a cyclical process that sequentially removes and identifies amino acids from the N-terminus of a protein or peptide.[3][4]

Materials:

  • Purified protein or peptide sample immobilized on a solid support (e.g., PVDF membrane)

  • Phenyl isothiocyanate (PITC)

  • Mildly alkaline buffer (e.g., N-methylpiperidine in methanol/water)

  • Anhydrous trifluoroacetic acid (TFA)

  • Organic solvent (e.g., n-butyl chloride)

  • Aqueous acid (for conversion)

  • Automated protein sequencer with an integrated HPLC system

Procedure (automated sequencer):

  • Coupling: The immobilized peptide is treated with PITC in a mildly alkaline buffer to form a phenylthiocarbamoyl (PTC)-peptide.

  • Washing: The excess PITC and by-products are washed away with a solvent.

  • Cleavage: The PTC-peptide is treated with anhydrous TFA to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.

  • Extraction: The ATZ-amino acid is selectively extracted with an organic solvent.

  • Conversion: The unstable ATZ-amino acid is treated with aqueous acid to convert it into a more stable phenylthiohydantoin (PTH)-amino acid.

  • Identification: The PTH-amino acid is injected into an HPLC system and identified by its retention time compared to a standard chromatogram.

  • Cycle Repetition: The remaining peptide undergoes the next cycle of coupling, cleavage, and identification to determine the subsequent amino acid in the sequence.[3][4]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows of the this compound method and Edman degradation.

Dansyllysine_Workflow cluster_labeling Labeling cluster_hydrolysis Hydrolysis cluster_identification Identification start Peptide Sample reaction1 Incubation (Dark, 37°C) start->reaction1 reagent1 Dansyl Chloride (pH 9.5-10.0) reagent1->reaction1 product1 Dansylated Peptide reaction1->product1 reaction2 Acid Hydrolysis product1->reaction2 reagent2 6M HCl (110°C, 16-24h) reagent2->reaction2 product2 Mixture: - Dansyl-N-terminal AA - Free Amino Acids reaction2->product2 analysis HPLC or TLC (Fluorescence Detection) product2->analysis result Identified N-terminal Amino Acid analysis->result

Caption: Workflow of the this compound method for N-terminal identification.

Edman_Degradation_Workflow cluster_cycle One Cycle of Edman Degradation start Immobilized Peptide (n residues) coupling 1. Coupling (PITC, alkaline pH) start->coupling cleavage 2. Cleavage (Anhydrous TFA) coupling->cleavage extraction 3. Extraction cleavage->extraction conversion 4. Conversion (Aqueous Acid) extraction->conversion ATZ-AA next_cycle Remaining Peptide (n-1 residues) extraction->next_cycle Remaining Peptide identification 5. Identification (HPLC) conversion->identification PTH-AA result Identified PTH-AA (Residue 1) identification->result next_cycle->coupling Repeat Cycle

Caption: Workflow of a single cycle in Edman degradation for sequential N-terminal sequencing.

Logical Relationships in Method Selection

The choice between the this compound method and Edman degradation is contingent on the specific analytical goal. The following diagram illustrates a decision-making pathway for selecting the appropriate technique.

Method_Selection start What is the primary research question? q1 Need to identify only the N-terminal amino acid? start->q1 q2 Need to determine the sequence of the N-terminal region? start->q2 dansyl Use this compound Method q1->dansyl Yes edman Use Edman Degradation q2->edman Yes consideration1 High sensitivity required? Limited sample? dansyl->consideration1 consideration2 De novo sequencing needed? Need to identify multiple residues? edman->consideration2

Caption: Decision tree for selecting between the this compound method and Edman degradation.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Dansyllysine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical planning are paramount for laboratory personnel working with Dansyllysine. This guide provides detailed procedural information for the safe handling, use, and disposal of this fluorescent labeling reagent, ensuring the well-being of researchers and the integrity of experimental outcomes.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is critical when handling this compound. The following table outlines the minimum required PPE to ensure user safety.

Body PartPersonal Protective Equipment (PPE)Specifications and Importance
Hands Nitrile GlovesProvides a barrier against skin contact.[3] Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated.
Eyes Safety Goggles or a Face ShieldProtects against splashes and airborne particles.[4] Safety glasses with side shields are a minimum requirement, but goggles offer more complete protection. A face shield should be worn when there is a significant risk of splashing.
Body Laboratory CoatA flame-resistant lab coat should be worn to protect skin and clothing from spills. It should be fully buttoned.
Respiratory N95 Respirator or HigherRecommended, especially when handling the powder form, to prevent inhalation of airborne particles.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Feet Closed-toe ShoesProtects feet from spills and falling objects.
Operational Plan: From Receipt to Disposal

A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[1][2]

  • The storage temperature should be maintained at -20°C for long-term stability.[5]

2. Handling and Preparation:

  • All handling of this compound powder should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Avoid the formation of dust.[1][2]

  • Use dedicated spatulas and weighing boats for this compound.

  • When preparing solutions, add the powder slowly to the solvent to avoid splashing.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • For solid spills, carefully sweep up the material and place it in a designated, labeled waste container. Avoid generating dust.

  • For liquid spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand, and place it in a sealed container for disposal.

  • Do not use water to clean up spills, as a violent reaction may occur with similar compounds.[1]

  • Ventilate the area and wash the spill site after the material has been removed.

4. First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and comply with regulations.

  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be considered hazardous waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Dispose of the hazardous waste through a licensed and certified waste disposal company.[3] Do not dispose of this compound down the drain.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don Appropriate PPE B Prepare Chemical Fume Hood A->B C Retrieve this compound from Storage B->C D Weigh this compound Powder C->D E Prepare Solution D->E F Decontaminate Work Area E->F G Segregate and Label Waste F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

Logical Relationship for Spill Response

This diagram outlines the decision-making process and necessary actions in the event of a this compound spill.

G Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Small, Contained Spill Assess->SmallSpill Minor LargeSpill Large or Uncontained Spill Assess->LargeSpill Major Cleanup Don PPE and Clean Up Spill SmallSpill->Cleanup Evacuate Evacuate Area and Alert Supervisor LargeSpill->Evacuate Evacuate->Cleanup After professional assessment Dispose Dispose of Waste as Hazardous Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

Caption: Spill Response Decision Tree for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dansyllysine
Reactant of Route 2
Dansyllysine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。